L-Erythrulose
Description
This compound has been reported in Homo sapiens and Trypanosoma brucei with data available.
Properties
IUPAC Name |
(3S)-1,3,4-trihydroxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPHVQVXLPRNCX-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801019042 | |
| Record name | (3S)-1,3,4-Trihydroxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Erythrulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006293 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
533-50-6 | |
| Record name | L-Erythrulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Erythrulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-1,3,4-Trihydroxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-ERYTHRULOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKK1W5B83O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Erythrulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006293 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
L-Erythrulose: A Technical Guide to its Biochemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Erythrulose, a naturally occurring ketotetrose, has garnered significant interest in the cosmetic and pharmaceutical industries. Primarily utilized as a self-tanning agent, its biochemical properties and interaction with the skin provide a more natural and longer-lasting tan compared to other agents. This technical guide provides an in-depth overview of the core biochemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its synthesis and biological interactions. All quantitative data is presented in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.
Biochemical and Physical Properties
This compound, systematically named (3S)-1,3,4-trihydroxy-2-butanone, is a C4 monosaccharide. It is the L-isomer of erythrulose (B1219606) and is known for its role as a cosmetic ingredient and as a chiral building block in organic synthesis.[1][2]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in Table 1.
| Property | Value | References |
| Molecular Formula | C₄H₈O₄ | [1][3] |
| Molecular Weight | 120.10 g/mol | [1] |
| CAS Number | 533-50-6 | |
| Appearance | Clear, light yellow to yellowish, viscous liquid or syrup | |
| Solubility | Soluble in water and absolute alcohol | |
| Optical Activity | [α]/D +11.4° to +12.0° (c=2 in H₂O) | |
| Density | Approximately 1.39 g/cm³ |
Stability Profile
This compound exhibits greater chemical stability than Dihydroxyacetone (DHA), a commonly used self-tanning agent. Its stability is pH and temperature-dependent.
| Condition | Stability Profile | References |
| pH | Stable in acidic conditions (pH 2.0-5.0). Becomes unstable at pH greater than 5.5. | |
| Temperature | Should be stored at low temperatures (2-8°C for long-term storage). Avoid prolonged exposure to temperatures above 40°C. | |
| Formulation Compatibility | Incompatible with nitrogen-containing compounds (amines), oxidizing agents, and certain inorganic oxides (e.g., TiO₂, ZnO). |
Biological Role and Applications
The primary biological interaction of this compound of commercial significance is the Maillard reaction with the amino acids of keratin (B1170402) in the stratum corneum of the skin. This non-enzymatic browning reaction is responsible for its self-tanning effect.
The Maillard Reaction in Skin
The Maillard reaction is a complex series of reactions between amino acids and reducing sugars. In the context of self-tanning, the ε-amino group of lysine (B10760008) residues in keratin acts as the primary nucleophile that reacts with the carbonyl group of this compound. This reaction proceeds through several stages, beginning with the formation of a Schiff base, followed by Amadori rearrangement to form a more stable ketoamine (Amadori product). Subsequent reactions, including dehydration and polymerization, lead to the formation of brown-colored polymers known as melanoidins, which impart the tanned appearance to the skin.
Synthesis and Production
This compound can be produced through both enzymatic synthesis and microbial fermentation.
Enzymatic Synthesis from Glycerol (B35011)
A multi-enzymatic cascade reaction can be employed to synthesize this compound from glycerol. This process typically involves four key enzymes:
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Glycerol Dehydrogenase (GDH): Oxidizes glycerol to dihydroxyacetone (DHA).
-
D-fructose-6-phosphate aldolase (B8822740) (FSAA129S): Catalyzes the aldol (B89426) addition of formaldehyde (B43269) to DHA to form this compound.
-
NADH Oxidase (NOX): Recycles the NAD+ cofactor required by GDH.
-
Catalase: Decomposes hydrogen peroxide, a byproduct of the NOX reaction.
Microbial Production using Gluconobacter oxydans
Gluconobacter oxydans is a bacterium capable of oxidizing meso-erythritol to this compound with high efficiency. Multi-deletion strains of G. oxydans have been developed to enhance production yields by eliminating competing metabolic pathways. The biotransformation is typically carried out using resting cells in a controlled bioreactor.
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify this compound in raw materials and finished cosmetic products.
Methodology:
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Sample Preparation:
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Raw Material: Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
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Cosmetic Formulation: Accurately weigh a sample of the cosmetic product (e.g., 1 g) into a volumetric flask. Add a suitable extraction solvent (e.g., a mixture of mobile phase and a solvent capable of dissolving the matrix, like THF for creams) and sonicate to ensure complete extraction of this compound. Centrifuge or filter the extract to remove particulate matter before injection.
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Chromatographic Conditions:
| Parameter | Condition |
| Column | Amine-based column (e.g., Lichrospher 5-NH₂) or a C18 column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 90:10, v/v) or a gradient elution for complex matrices. |
| Flow Rate | 1.0 - 1.3 mL/min |
| Column Temperature | 30 - 40°C |
| Detector | UV detector at 277 nm or a Refractive Index (RI) detector. |
| Injection Volume | 10 - 20 µL |
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Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
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Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Parameters (¹H and ¹³C NMR):
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |
| Pulse Program | Standard single pulse (e.g., zg30) | Standard proton-decoupled pulse program (e.g., zgpg30) |
| Number of Scans | 16 - 64 | 256 or more, depending on concentration |
| Relaxation Delay | 1 - 5 s | 2 - 10 s |
| Acquisition Time | 2 - 4 s | 1 - 2 s |
| Temperature | 298 K | 298 K |
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Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak.
-
Integrate the signals in the ¹H spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the this compound structure.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound for structural confirmation.
Methodology:
-
Sample Preparation:
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Dissolve a small amount of the this compound sample in a suitable solvent (e.g., methanol, water) to a concentration of approximately 10-100 µg/mL.
-
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Instrumentation and Analysis (Electrospray Ionization - ESI):
| Parameter | Condition |
| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |
| Capillary Voltage | 3 - 5 kV |
| Drying Gas (N₂) Flow | 5 - 10 L/min |
| Source Temperature | 150 - 300°C |
| MS/MS (Tandem MS) | Collision-Induced Dissociation (CID) with varying collision energies to induce fragmentation. |
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Data Analysis:
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Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
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Analyze the fragmentation pattern obtained from MS/MS to identify characteristic neutral losses (e.g., H₂O, CH₂O) and fragment ions, which can be used to confirm the structure of this compound.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
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Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the viscous this compound liquid or a thin film of the solid directly onto the ATR crystal.
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Ensure good contact between the sample and the crystal.
-
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Instrument Parameters:
| Parameter | Setting |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 - 32 |
| Apodization | Happ-Genzel |
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Data Analysis:
-
Identify characteristic absorption bands corresponding to the functional groups in this compound:
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Broad O-H stretching band around 3300 cm⁻¹.
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C-H stretching bands around 2900 cm⁻¹.
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Strong C=O stretching band (ketone) around 1720 cm⁻¹.
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C-O stretching bands in the fingerprint region (1200 - 1000 cm⁻¹).
-
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Stability Testing
Objective: To evaluate the stability of this compound under various storage conditions.
Methodology:
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Protocol Design:
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Prepare samples of this compound in the desired formulation or as a pure substance.
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Store the samples under different conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
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Include stress conditions such as exposure to light (photostability) and extreme pH values.
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-
Testing Frequency:
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For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
For accelerated studies, test at 0, 3, and 6 months.
-
-
Analytical Methods:
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Use a validated stability-indicating method, such as the HPLC method described in section 4.1, to assay the concentration of this compound at each time point.
-
Monitor physical properties such as appearance, color, and pH.
-
-
Data Evaluation:
-
Analyze the data for any significant changes in the physical or chemical properties of this compound over time to establish its shelf-life and recommended storage conditions.
-
Conclusion
This compound is a well-characterized ketotetrose with established applications, particularly in the cosmetics industry. Its biochemical properties, centered around the Maillard reaction, provide a unique and effective mechanism for sunless tanning. The synthesis of this compound can be achieved through efficient enzymatic and microbial processes. The analytical methods detailed in this guide provide a robust framework for the quality control and further research of this versatile molecule. This comprehensive overview serves as a valuable resource for scientists and professionals engaged in the research, development, and application of this compound.
References
L-Erythrulose: A Technical Guide to Stereochemistry and Enantiomeric Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stereochemistry and enantiomeric purity of L-Erythrulose. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields. This document details the stereochemical properties of this compound, methods for its synthesis, and protocols for its analysis, with a focus on enantiomeric purity.
Introduction to this compound
This compound is a naturally occurring tetrose sugar, a type of monosaccharide with four carbon atoms. It possesses a ketone functional group, classifying it as a ketose. The "L" designation refers to the specific stereochemical configuration of the molecule. This compound has gained significant attention as a chiral building block in asymmetric synthesis and is also widely used in the cosmetics industry. Its enantiomer, D-Erythrulose, also exists.
Stereochemistry of this compound
The stereochemistry of this compound is defined by the spatial arrangement of the hydroxyl group on the chiral carbon atom adjacent to the ketone. In this compound, this hydroxyl group is on the left side in a Fischer projection. It is the (3S)-enantiomer of 1,3,4-trihydroxy-2-butanone.
Physicochemical Properties Related to Stereochemistry
The stereochemistry of this compound gives rise to its specific optical activity. The specific rotation is a fundamental property used to characterize chiral compounds.
| Property | Value | Conditions |
| Specific Rotation ([α]D) | +11.4° | c = 2.4 in water, at 18°C |
Synthesis of this compound
Several methods have been developed for the synthesis of this compound, with a focus on achieving high enantiomeric purity. The most common approaches involve biological transformations.
Microbial Synthesis from meso-Erythritol
A widely used method for producing this compound is the microbial oxidation of meso-erythritol using bacteria of the genus Gluconobacter. These microorganisms possess membrane-bound dehydrogenases that selectively oxidize the prochiral substrate to this compound.
Enzymatic Synthesis from Glycerol (B35011)
A multi-enzymatic cascade reaction has been developed for the synthesis of this compound from glycerol. This approach offers high selectivity and operates under mild conditions. The cascade typically involves glycerol dehydrogenase (GDH), an aldolase (B8822740), and cofactor regeneration enzymes.
Enantiomeric Purity Analysis
Ensuring the enantiomeric purity of this compound is critical, especially for its application in asymmetric synthesis. The primary method for determining enantiomeric excess (ee) is chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC)
General considerations for developing a chiral HPLC method for this compound:
-
Chiral Stationary Phase: Screening of various polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) is recommended.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is often effective for separating polar enantiomers on polysaccharide-based CSPs.
-
Detection: Due to the lack of a strong chromophore in erythrulose, a Refractive Index Detector (RID) or a UV detector at a low wavelength (around 210 nm) would be suitable. Derivatization with a UV-active agent can also be employed to enhance sensitivity.
Experimental Protocols
This section provides an overview of the methodologies for the synthesis and analysis of this compound.
Protocol for Microbial Synthesis of this compound
This protocol is a generalized procedure based on the fermentation of Gluconobacter oxydans.
-
Inoculum Preparation: A seed culture of Gluconobacter oxydans is prepared by inoculating a suitable medium (e.g., containing yeast extract, peptone, and mannitol) and incubating at 25-30°C with agitation for 24-48 hours.
-
Fermentation: The main fermentation is carried out in a bioreactor containing a production medium with meso-erythritol as the substrate. The pH is maintained between 4.0 and 6.0, and the temperature is controlled at 28-32°C. Aeration and agitation are crucial for the oxidative conversion.
-
Monitoring: The conversion of meso-erythritol to this compound is monitored using HPLC with a refractive index detector.
-
Downstream Processing:
-
Cell Removal: The fermentation broth is centrifuged or microfiltered to remove the bacterial cells.
-
Purification: The supernatant is further purified by ultrafiltration, followed by ion-exchange chromatography to remove charged impurities.
-
Decolorization: The solution is passed through an activated carbon column to remove colored compounds.
-
Concentration: The purified this compound solution is concentrated under vacuum to yield the final product.
-
Protocol for Enzymatic Synthesis of this compound
This protocol outlines the multi-enzymatic synthesis from glycerol.
-
Reaction Setup: A buffered aqueous solution (pH 7-8) is prepared containing glycerol, formaldehyde, NAD+, and the enzymes: glycerol dehydrogenase (GDH), an aldolase (e.g., fructose-6-phosphate (B1210287) aldolase), and a cofactor regenerating enzyme (e.g., NADH oxidase).
-
Reaction Conditions: The reaction is typically carried out at room temperature with gentle stirring.
-
Monitoring: The formation of this compound can be monitored by HPLC.
-
Purification: The product can be purified from the reaction mixture using chromatographic techniques, such as size-exclusion or ion-exchange chromatography, to separate the product from the enzymes and other reaction components.
Logical Relationships and Pathways
While this compound is not known to be involved in intracellular signaling pathways, its primary mode of action in cosmetic applications is through the Maillard reaction with the amino acids in the keratin (B1170402) of the skin's stratum corneum. This chemical pathway leads to the formation of brown polymers called melanoidins, resulting in a temporary "tan."
Conclusion
This compound is a valuable chiral molecule with important applications in both chemical synthesis and the cosmetics industry. Its stereochemistry is a defining feature that dictates its properties and biological interactions. The synthesis of enantiomerically pure this compound is achievable through established microbial and enzymatic methods. While the determination of its enantiomeric purity is crucial, it requires specialized chiral analytical techniques that are not yet standardized in the public domain. This guide provides a foundational understanding for researchers and professionals working with this versatile ketose.
L-Erythrulose: A Technical Guide to Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Erythrulose, a naturally occurring ketotetrose, is a molecule of significant interest in the cosmetic and pharmaceutical industries. This technical guide provides an in-depth exploration of the natural sources of this compound and the various biosynthetic routes for its production. We delve into microbial fermentation and multi-enzymatic cascade reactions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers and professionals involved in the study, development, and application of this compound.
Natural Occurrence of this compound
This compound is found in a variety of natural sources, albeit typically in low concentrations. Its presence has been identified in several plant species, contributing to their biochemical composition.
-
Red Fruits: this compound is notably present in red fruits, with red raspberries being a commonly cited source.
-
Other Plant Sources: It has also been reported to be found in sugarcane and beets.
While direct extraction from these sources is possible, the low abundance makes it commercially unviable for large-scale production. Consequently, biotechnological methods have been developed to produce this compound in higher yields.
Biosynthesis of this compound
The biosynthesis of this compound can be achieved through two primary biotechnological approaches: microbial fermentation and multi-enzyme cascade reactions.
Microbial Fermentation
Microorganisms of the genus Gluconobacter are widely used for the production of this compound through the oxidative fermentation of meso-erythritol.[1] These bacteria possess a membrane-bound quinoprotein meso-erythritol dehydrogenase (QMEDH) that catalyzes the specific oxidation of meso-erythritol to this compound.[1]
Key Microorganism: Gluconobacter frateurii and other Gluconobacter species.
Biosynthetic Pathway:
Caption: Biosynthesis of this compound from meso-Erythritol by Gluconobacter.
| Microorganism | Substrate | Product Concentration | Yield | Time (h) | Reference |
| Gluconobacter frateurii IFO 3254 | 10% meso-Erythritol | ~98 g/L | 98% | 48 | [2] |
| Gluconobacter kondonii CGMCC8391 | meso-Erythritol | 207.9 ± 7.78 g/L | 0.94 g/g | 32 | [3] |
| Gluconobacter oxydans 621HΔupp BP.8 | meso-Erythritol | 242 g/L | 99% (w/w) | 24 | [4] |
Multi-Enzyme Cascade Reactions
Multi-enzyme cascades offer a cell-free approach to this compound synthesis, providing better control over reaction conditions and potentially higher purity of the final product.
A four-enzyme cascade has been developed for the synthesis of this compound from the inexpensive starting material, glycerol (B35011). This system utilizes glycerol dehydrogenase (GDH), a fructose-6-phosphate (B1210287) aldolase (B8822740) mutant (FSA A129S), NADH oxidase (NOX), and catalase.
Biosynthetic Pathway:
Caption: Four-enzyme cascade for this compound synthesis from glycerol.
| Enzyme System | Substrates | Product Concentration | Yield/Conversion | Time (h) | Reference |
| GDH, FSA A129S, NOX, Catalase (free enzymes) | 50 mM Glycerol, 50 mM Formaldehyde (B43269) | 12.3 mM | 24.6% conversion | 24 | |
| GDH, FSA A129S, NOX, Catalase (immobilized, fed-batch) | 150 mM Glycerol, Formaldehyde (fed) | 120 mM | 80% yield | 108 |
An alternative enzymatic route involves a one-pot, two-step cascade using D-amino acid oxidase (DAAO), catalase (CAT), and transketolase (TK). DAAO converts D-serine to hydroxypyruvate, which then reacts with glycolaldehyde (B1209225) in a TK-catalyzed reaction to form this compound.
Biosynthetic Pathway:
Caption: Three-enzyme cascade for this compound synthesis from D-Serine.
| Enzyme System | Substrates | Product Concentration | Yield | Time (h) | Reference |
| DAAO, CAT, TK (co-immobilized) | 50 mM D-Serine, 50 mM Glycolaldehyde | 30.7 mM | 61% | 16 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Microbial Production of this compound from meso-Erythritol
Based on Mizanur et al., 2001
-
Microorganism and Culture Conditions:
-
Strain: Gluconobacter frateurii IFO 3254.
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Growth Medium: Tryptic soy broth (TSB) supplemented with 1% D-sorbitol.
-
Cultivation: Grow the strain in the specified medium to obtain a sufficient cell mass.
-
-
Preparation of Resting Cells:
-
Harvest the cells from the culture medium by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer) to remove residual medium components.
-
Resuspend the washed cells in the reaction buffer to a desired cell concentration.
-
-
Biotransformation Reaction:
-
Reaction Mixture: Washed cell suspension of G. frateurii in a reaction buffer containing 10% (w/v) meso-erythritol.
-
Reaction Conditions: Incubate the reaction mixture at 30°C with shaking at 170 rpm for 48 hours.
-
Monitoring: Periodically withdraw samples to monitor the consumption of meso-erythritol and the formation of this compound.
-
-
Downstream Processing and Purification:
-
Cell Removal: Separate the cells from the reaction mixture by centrifugation or filtration.
-
Purification: The supernatant containing this compound can be further purified using techniques such as ion-exchange chromatography. A study by Mizanur et al. (2001) used Dowex 50W-X2 (Ca2+ form) column chromatography for the purification of a related sugar, L-erythrose, derived from this compound.
-
Multi-Enzyme Synthesis of this compound from Glycerol
Based on Doutry et al., ChemRxiv, 2025
-
Enzymes and Reagents:
-
Glycerol dehydrogenase (GDH)
-
Fructose-6-phosphate aldolase mutant (FSA A129S)
-
NADH oxidase (NOX)
-
Catalase
-
Glycerol, Formaldehyde, NAD+, NADH, Reaction Buffer (pH 9.0)
-
-
Enzyme Immobilization (for fed-batch process):
-
Co-immobilize GDH, FSA A129S, and Catalase onto a suitable resin.
-
Immobilize NOX separately on a fresh resin for periodic addition.
-
-
Batch Reaction (Free Enzymes):
-
Reaction Mixture: 50 mM glycerol, 50 mM formaldehyde, 0.5 mM NAD+, 0.5 mM NADH in water (pH 9.0).
-
Enzyme Concentrations: Add GDH, FSA A129S, NOX, and catalase to the reaction mixture.
-
Reaction Conditions: Incubate at room temperature for 24 hours.
-
-
Fed-Batch Reaction (Immobilized Enzymes):
-
Initial Reaction Mixture: 150 mM glycerol, 10 mM formaldehyde, 0.5 mM NAD+ in water (pH 9.0) with the co-immobilized GDH/FSA/Catalase resin.
-
Fed-Batch Strategy: Periodically add fresh immobilized NOX and formaldehyde (10 mM additions) to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at room temperature for up to 108 hours.
-
-
Analytical Method:
-
Quantify glycerol conversion and this compound concentration using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Analytical Quantification of this compound by HPLC
Based on Ge et al., 2013
-
Chromatographic System:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector and an ultraviolet (UV) detector.
-
-
Chromatographic Conditions:
-
Column: Lichrospher 5-NH2 column (250 mm x 4.6 mm).
-
Column Temperature: 30°C.
-
Mobile Phase: Acetonitrile-water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
meso-Erythritol: RI detector at 35°C.
-
This compound: UV detector at 277 nm at room temperature.
-
-
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove cells and particulate matter.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
-
-
Quantification:
-
Prepare standard solutions of meso-erythritol and this compound of known concentrations to generate a calibration curve.
-
The linear range for this compound was reported to be 1.00 - 100.00 g/L.
-
Experimental and Production Workflow
The overall workflow for the production and purification of this compound, particularly from microbial fermentation, can be summarized in the following diagram.
Caption: General workflow for this compound production and purification.
Conclusion
This compound, a valuable specialty carbohydrate, can be sourced from nature or, more efficiently, produced through advanced biotechnological methods. Microbial fermentation with Gluconobacter species and multi-enzyme cascades represent robust and scalable platforms for its synthesis. The choice of production method will depend on factors such as desired yield, purity requirements, and cost-effectiveness. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and optimize the production and application of this compound. Future research may focus on strain improvement, enzyme engineering, and process optimization to further enhance the efficiency and sustainability of this compound biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2001042483A1 - Process for the biotechnological preparation of this compound - Google Patents [patents.google.com]
- 3. Production of L-erythrose via this compound from erythritol using microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An artificial multienzyme cascade for the whole-cell synthesis of rare ketoses from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of L-Erythrulose in Carbohydrate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Erythrulose, a naturally occurring four-carbon ketose, has garnered increasing interest in the scientific community beyond its established use in the cosmetics industry. While its role as a sunless tanning agent is well-documented, its intricate involvement in carbohydrate metabolism is an emerging field of study. This technical guide provides an in-depth exploration of this compound's metabolic pathways, the enzymes that govern its transformations, and its connection to central energy-producing pathways, particularly the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biochemical significance.
This compound: A Metabolic Intermediate
This compound is the L-enantiomer of the more commonly studied D-Erythrulose. In mammalian systems, a primary endogenous source of this compound is the degradation of Vitamin C (ascorbic acid)[1][2]. The breakdown of dehydroascorbic acid, the oxidized form of Vitamin C, yields 2,3-diketo-L-gulonate, which is subsequently degraded to produce this compound and oxalate[1][2].
Enzymatic Synthesis and Conversion of this compound
Several enzymatic pathways for the synthesis of this compound have been characterized, primarily in microbial systems, offering valuable models for its potential metabolic routes.
Synthesis from Glycerol (B35011)
A multi-enzyme cascade has been developed for the synthesis of this compound from glycerol. This pathway involves the following key enzymatic steps[3]:
-
Glycerol Dehydrogenase (GDH): Oxidizes glycerol to dihydroxyacetone (DHA).
-
Fructose-6-phosphate Aldolase (FSAA129S): Catalyzes the aldol (B89426) condensation of DHA with formaldehyde (B43269) to produce this compound.
This synthetic pathway has been optimized for high yield and selectivity, demonstrating the feasibility of enzymatic this compound production.
Transketolase-Catalyzed Synthesis
Transketolase, a key enzyme in the non-oxidative branch of the pentose phosphate pathway, can also catalyze the synthesis of this compound. In a one-substrate reaction, transketolase can utilize hydroxypyruvate as a substrate, leading to the formation of erythrulose (B1219606). The reaction involves the condensation of two glycolaldehyde (B1209225) residues derived from two molecules of hydroxypyruvate.
The Role of this compound in Carbohydrate Metabolism
The metabolic fate of this compound is an area of active investigation. Its structural similarity to other monosaccharides suggests its potential integration into central carbohydrate metabolism.
Connection to the Pentose Phosphate Pathway (PPP)
The pentose phosphate pathway is a crucial metabolic route responsible for producing NADPH and the precursors for nucleotide biosynthesis. Products of Vitamin C degradation, including L-xylonate and L-lyxonate, which are related to this compound, can potentially enter the pentose phosphate pathway. While the direct entry of this compound or its phosphorylated form into the mammalian PPP is not yet fully elucidated, the pathway's flexibility in utilizing various sugar phosphates makes this a plausible scenario.
Potential Metabolic Pathways of this compound
The following diagram illustrates the known and potential metabolic pathways involving this compound.
Key Enzymes in this compound Metabolism
Erythrulose Reductase (EC 1.1.1.162)
Erythrulose reductase catalyzes the reversible reduction of erythrulose to erythritol. While most studies have focused on the D-isomer, D-Erythrulose reductase from chicken liver has been shown to be highly specific for D-Erythrulose with an apparent Km of 0.38 mM. The enzyme utilizes NADPH as a cofactor, with a Km of 7.9 µM, and can also use NADH, although less effectively (Km = 67 µM). The stereospecificity of this enzyme for this compound has not been extensively characterized in mammals.
Erythrulose Kinase (Putative)
The phosphorylation of this compound is a plausible step for its entry into mainstream carbohydrate metabolism. While a specific this compound kinase has not been fully characterized in mammals, fructosamine-3-kinase, an enzyme involved in the metabolism of glycated proteins, has been identified in mammalian tissues. Given the structural similarities, the possibility of this or other sugar kinases phosphorylating this compound warrants further investigation.
Transketolase (EC 2.2.1.1)
As mentioned, transketolase is involved in the synthesis of this compound from non-chiral substrates. The enzyme's ability to utilize a four-carbon sugar like erythrulose as a substrate in the reverse reaction within the context of the pentose phosphate pathway is an area for future research.
Quantitative Data on this compound Metabolism
Quantitative data on this compound metabolism, particularly in mammalian systems, is limited. The available data primarily pertains to D-Erythrulose reductase and synthetic enzymatic cascades.
| Enzyme | Substrate | Km | Vmax | Cofactor | Organism/Source | Reference |
| D-Erythrulose Reductase | D-Erythrulose | 0.38 mM | Not Reported | NADPH/NADH | Chicken Liver | |
| D-Erythrulose Reductase | NADPH | 7.9 µM | Not Reported | - | Chicken Liver | |
| D-Erythrulose Reductase | NADH | 67 µM | Not Reported | - | Chicken Liver |
Table 1: Kinetic Parameters of D-Erythrulose Reductase. Note: Data for the L-isomer is currently unavailable.
Experimental Protocols
Enzymatic Synthesis of this compound from Glycerol
This protocol is based on the multi-enzyme cascade reaction described by Doutry et al. (2025).
Workflow:
Methodology:
-
Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a buffered solution at pH 9.
-
Addition of Reactants: Add glycerol, formaldehyde, and NAD+ to the reaction mixture.
-
Enzyme Addition: Introduce the four enzymes: Glycerol Dehydrogenase (GDH), Fructose-6-phosphate Aldolase (FSAA129S), NADH Oxidase (for NAD+ regeneration), and Catalase (to decompose hydrogen peroxide, a byproduct of NADH oxidase activity).
-
Incubation: Maintain the reaction at 20°C with gentle stirring.
-
Monitoring: Monitor the progress of the reaction by quantifying the consumption of glycerol and the production of this compound using HPLC.
-
Purification: Upon completion, purify this compound from the reaction mixture using standard chromatographic techniques.
Quantification of this compound by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method can be used for the quantification of this compound.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a refractive index (RI) or a suitable UV detector.
-
Column: A column suitable for sugar analysis, such as an amino-based column.
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile (B52724) and water.
-
Standard Curve: Prepare a standard curve using known concentrations of pure this compound.
-
Sample Preparation: For biological samples, a protein precipitation step followed by filtration is typically required before injection.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.
Future Directions and Implications for Drug Development
A thorough understanding of this compound metabolism is crucial for several reasons. Its role as a potential intermediate linking Vitamin C degradation to carbohydrate metabolism opens new avenues for research in nutrition and metabolic diseases. Furthermore, elucidating the enzymes that act on this compound could identify novel therapeutic targets. For instance, inhibitors or activators of a putative this compound kinase or reductase could modulate metabolic fluxes with potential applications in conditions characterized by altered carbohydrate metabolism.
The development of robust and sensitive analytical methods for quantifying this compound in biological fluids is a critical next step. Such methods will be invaluable for clinical studies investigating the correlation between this compound levels and various physiological and pathological states.
Conclusion
This compound is more than just a cosmetic ingredient; it is a fascinating molecule at the crossroads of vitamin metabolism and central carbohydrate pathways. While significant progress has been made in understanding its enzymatic synthesis, its metabolic fate in mammals remains a promising frontier for research. The information compiled in this technical guide provides a solid foundation for scientists and drug development professionals to delve deeper into the intricate role of this compound in cellular biochemistry and to explore its potential as a biomarker and therapeutic target. Further research, particularly focusing on the characterization of mammalian enzymes that metabolize this compound and its phosphorylated derivatives, will be instrumental in fully unraveling its physiological significance.
References
Spectroscopic Properties of L-Erythrulose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Erythrulose, a naturally occurring ketotetrose sugar, is a compound of significant interest in various scientific domains, including cosmetics and organic synthesis. Its chemical formula is C₄H₈O₄, and its molecular weight is 120.10 g/mol .[1] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and data presented in a clear, tabular format for ease of reference.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Predicted, 500 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity |
| 4.40 | Singlet |
| 4.29 | Singlet |
| 4.22 | Doublet of Doublets |
| 3.82 | Doublet of Doublets |
| 3.76 | Triplet |
¹³C NMR Data (Predicted, 25 MHz, D₂O)
| Chemical Shift (ppm) |
| 215.1 |
| 75.3 |
| 72.8 |
| 66.8 |
Note: The NMR data presented above is based on predicted values from the Human Metabolome Database (HMDB) and serves as a reference. Experimental values may vary based on solvent, concentration, and instrument parameters.
Infrared (IR) Spectroscopy
The IR spectrum of a carbohydrate-like this compound is characterized by the presence of strong hydroxyl and carbonyl absorptions.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~2900 | C-H stretching |
| ~1725 | C=O stretching (ketone) |
| 1200-950 | C-O stretching and C-C vibrations ("fingerprint region" for carbohydrates) |
Mass Spectrometry (MS)
Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern.
| m/z | Ion |
| 121.05 | [M+H]⁺ |
| 143.03 | [M+Na]⁺ |
| 103.04 | [M+H-H₂O]⁺ |
| 91.04 | [M+H-CH₂O]⁺ |
| 73.03 | [M+H-H₂O-CH₂O]⁺ |
| 61.03 | [M+H-2(CH₂O)]⁺ |
Note: The mass spectrometry data is based on tandem mass spectrometry (MS/MS) analysis. The fragmentation pattern can be valuable for structural elucidation.
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: D₂O.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the concentration.
-
Relaxation Delay: 1-5 seconds.
-
Data Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TSP or DSS) or the residual solvent peak.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Solvent: D₂O.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more, depending on the concentration and instrument sensitivity.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing: Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of this compound (as a solid or a concentrated aqueous solution) directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
FT-IR Spectroscopy:
-
Instrument: Fourier Transform Infrared Spectrometer with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Data Processing: Background subtraction and baseline correction.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
The typical concentration is in the range of 1-10 µg/mL.
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.
-
Ionization Mode: Positive or negative electrospray ionization.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.
-
Drying Gas: Nitrogen, at a temperature of 200-300 °C.
-
Mass Range: m/z 50-300.
-
Collision Energy (for MS/MS): Varies (e.g., 10-40 eV) to induce fragmentation.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of this compound.
References
An In-Depth Technical Guide to L-Erythrulose Degradation Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Erythrulose, a natural keto-tetrose sugar, is a compound of significant interest, particularly in the cosmetics industry for sunless tanning applications. Its degradation pathways and the resulting byproducts are of critical importance for product stability, efficacy, and safety. This technical guide provides a comprehensive overview of the core degradation pathways of this compound, the identification of its byproducts, and the analytical methodologies employed in these investigations.
The primary degradation route for this compound, especially in the context of its application in cosmetics, is the Maillard reaction. This complex series of non-enzymatic browning reactions occurs between the carbonyl group of this compound and the amino groups of amino acids, peptides, or proteins present in the stratum corneum of the skin.[1][2][3][4][5] The reaction is responsible for the desired tanning effect but also leads to the formation of a cascade of intermediate and final products.
Beyond the Maillard reaction, the stability of this compound is also influenced by environmental factors such as temperature, pH, and UV radiation, which can lead to other degradation pathways, including caramelization and oxidative degradation. Understanding these pathways is crucial for formulation development and ensuring product stability.
Core Degradation Pathways
The degradation of this compound is a multifaceted process primarily driven by the Maillard reaction, but also influenced by other chemical transformations.
Maillard Reaction
The Maillard reaction is the most significant degradation pathway for this compound in its intended application. It is a complex network of reactions that can be broadly divided into three stages:
-
Initial Stage: This stage involves the condensation of the carbonyl group of this compound with a free amino group from an amino acid to form a Schiff base. This is followed by cyclization to form an N-substituted glycosylamine, which then rearranges to form an Amadori product, a 1-amino-1-deoxy-2-ketose.
-
Intermediate Stage: The Amadori products are key intermediates and can undergo dehydration and fragmentation to form a variety of reactive carbonyl species, including dicarbonyl compounds like glyoxal, pyruvaldehyde (methylglyoxal), and other short-chain aldehydes. These intermediates are crucial in the development of color and flavor compounds. Another important reaction in this stage is the Strecker degradation of amino acids, which are converted to Strecker aldehydes, contributing to the aroma profile of the reaction products.
-
Final Stage: In the final stage, the highly reactive intermediates from the previous stage polymerize and condense to form high molecular weight, nitrogen-containing brown polymers known as melanoidins. These melanoidins are responsible for the brown coloration associated with the Maillard reaction.
dot
Other Degradation Pathways
-
Caramelization: At high temperatures and in the absence of amino compounds, this compound, like other sugars, can undergo caramelization. This process involves a series of reactions including dehydration, fragmentation, and polymerization, leading to the formation of brown-colored products and volatile compounds.
-
Oxidative Degradation: The presence of oxygen and exposure to UV light can induce oxidative degradation of this compound and its Maillard reaction intermediates. This can lead to the formation of free radicals and further breakdown products, potentially impacting the stability and safety of formulations. For instance, UV irradiation of ketoamines (Amadori products) can lead to autoxidative radical chain reactions.
Degradation Byproducts
The degradation of this compound results in a complex mixture of byproducts. The specific byproducts formed depend on the reaction conditions, such as temperature, pH, and the presence of other reactants.
| Degradation Pathway | Key Intermediates/Byproducts | Significance |
| Maillard Reaction | Schiff bases, Amadori products | Initial reaction products leading to further degradation. |
| Pyruvaldehyde (Methylglyoxal), Glycolaldehyde | Highly reactive dicarbonyl compounds that are precursors to colored and aromatic compounds. | |
| Strecker aldehydes | Volatile compounds contributing to the odor of the reaction mixture. | |
| Melanoidins | High molecular weight, brown polymers responsible for the desired tanning effect. | |
| Caramelization | Furans, Furanones, Pyrones | Aromatic compounds contributing to color and flavor. |
| Oxidative Degradation | Organic acids, Carbonyl compounds | Can affect the pH and stability of formulations. |
Experimental Protocols
Studying the degradation of this compound requires robust analytical methodologies to identify and quantify the various reactants and products.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to identify potential degradation products. These studies involve subjecting this compound to stress conditions more severe than accelerated stability testing.
Typical Stress Conditions:
-
Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide (B78521) at elevated temperatures to assess susceptibility to hydrolysis.
-
Oxidative Degradation: Exposure to hydrogen peroxide solution to evaluate the impact of oxidation.
-
Thermal Degradation: Heating the solid or a solution of this compound to assess the effect of temperature.
-
Photodegradation: Exposing the sample to UV and visible light to determine its photosensitivity.
dot
Kinetic Studies of the Maillard Reaction
Kinetic studies are performed to understand the rate of the Maillard reaction and the factors that influence it.
A General Protocol:
-
Sample Preparation: Prepare solutions of this compound and an amino acid (e.g., glycine) in a buffer of a specific pH.
-
Reaction: Incubate the reaction mixture at a constant temperature.
-
Sampling: Withdraw aliquots at different time intervals.
-
Analysis: Quench the reaction (e.g., by rapid cooling) and analyze the samples to determine the concentration of remaining reactants and the formation of products.
-
Data Analysis: Plot the concentration of reactants or products as a function of time to determine the reaction rate constants.
dot
Analytical Techniques
A combination of chromatographic and spectroscopic techniques is typically employed for the separation, identification, and quantification of this compound and its degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Diode Array Detection (DAD) is a primary tool for separating and quantifying this compound and its non-volatile degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC coupled with mass spectrometry (LC-MS/MS) is invaluable for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural confirmation of isolated degradation products.
Conclusion
The degradation of this compound is a complex process dominated by the Maillard reaction, particularly in its application in sunless tanning products. This reaction leads to the formation of a diverse array of byproducts, from initial Amadori products to highly colored melanoidins. A thorough understanding of these degradation pathways and the resulting byproducts is essential for developing stable, effective, and safe products. The use of forced degradation studies in conjunction with advanced analytical techniques such as HPLC, LC-MS, and NMR is crucial for characterizing the degradation profile of this compound and ensuring the quality of formulations containing this active ingredient. Further research into the specific structures and biological activities of the various degradation byproducts will continue to be an important area of investigation.
References
Thermochemical Properties and Stability of L-Erythrulose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Erythrulose, a natural ketotetrose, is a compound of increasing interest in the pharmaceutical and cosmetic industries. Its role as a self-tanning agent and its potential applications in drug delivery and formulation necessitate a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the current knowledge on the thermochemical properties and stability of this compound. While experimental thermochemical data for this compound remains scarce, this guide consolidates available information on its stability under various conditions and outlines the established experimental protocols for determining the thermochemical properties of carbohydrates. This information is critical for the formulation, storage, and effective application of this compound-containing products.
Thermochemical Properties of this compound
A thorough review of the scientific literature reveals a notable absence of experimentally determined condensed-phase thermochemical data for this compound, including its enthalpy of formation, entropy, and heat capacity. One study explicitly states that no heats of combustion or formation have been experimentally reported for the tetrose sugars, a category that includes erythrulose[1][2].
However, computational studies have provided some theoretical gas-phase thermochemical values. These calculated values offer a preliminary understanding of the molecule's energetic properties.
Table 1: Calculated Gas-Phase Thermochemical Data for Erythrulose (B1219606)
| Property | Value (kcal/mol) | Method | Reference |
| Enthalpy of Reduction to Erythritol (B158007) | -16.9 | CBS-APNO | [2] |
| Enthalpy of Reduction to Threitol | -19.8 | CBS-APNO | [2] |
Note: The reduction of erythrulose can yield two different polyols, erythritol and threitol.
The lack of experimental data underscores the need for future research in this area to support the development and optimization of this compound applications.
Stability of this compound
The stability of this compound is a critical factor, particularly in the formulation of cosmetic and pharmaceutical products. Its degradation can lead to loss of efficacy and the formation of undesirable byproducts. The primary degradation pathway for this compound is the Maillard reaction, a non-enzymatic browning reaction that occurs with amino acids[3].
Factors Affecting Stability
The stability of this compound is significantly influenced by several factors, including pH, temperature, and the presence of other chemical species.
Table 2: Factors Influencing the Stability of this compound
| Factor | Optimal/Recommended Conditions | Conditions Leading to Instability | References |
| pH | 2.0 - 5.0 (most stable at 3.0-4.0) | > 5.5 | |
| Temperature | Storage at 2-8°C for long-term stability. Add to formulations below 40°C. | Temperatures above 40°C accelerate degradation. | |
| Light | Protection from light is recommended. | Exposure to light, especially UV, can promote degradation. | |
| Oxygen | Minimize exposure to oxygen. Airless packaging is ideal. | Oxygen accelerates degradation through oxidation. | |
| Incompatible Substances | Non-ionic emulsifiers, certain thickeners (xanthan gum, cellulose (B213188) derivatives). | Amines (primary and secondary), oxidizing agents, inorganic oxides (e.g., TiO₂, ZnO), α-hydroxy acids, phosphates. |
Degradation Pathway: The Maillard Reaction
This compound, being a reducing sugar, readily undergoes the Maillard reaction with amino acids, which are present in the skin's stratum corneum. This reaction is responsible for the browning effect in self-tanning applications but also represents a degradation pathway in formulations. The reaction proceeds through a complex series of steps, initiated by the condensation of the keto group of erythrulose with a free amino group of an amino acid to form a Schiff base, which then rearranges to a ketosamine (an Amadori product). Subsequent reactions, including enolization, dehydration, and cyclization, lead to the formation of brown nitrogenous polymers and copolymers known as melanoidins.
Experimental Protocols for Thermochemical Analysis
While specific experimental data for this compound is lacking, the following sections detail the standard methodologies used to determine the thermochemical properties of carbohydrates. These protocols can be adapted for the analysis of this compound.
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is the standard method for determining the gross heat of combustion of a solid or liquid sample. This value can then be used to calculate the standard enthalpy of formation.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.5 g) is pressed into a pellet. A fuse wire of known length and material is attached to the pellet.
-
Bomb Assembly: The pellet is placed in a crucible inside the bomb vessel. The bomb is then sealed.
-
Charging the Bomb: The bomb is purged with oxygen to remove atmospheric nitrogen and then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The entire assembly is enclosed in an insulating jacket.
-
Ignition and Temperature Measurement: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of formation of nitric and sulfuric acids (if applicable) and the heat of combustion of the fuse wire.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It can be used to determine heat capacity, melting point, glass transition temperature, and enthalpies of phase transitions.
Detailed Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-10 mg) is placed in a DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (e.g., heating rate, starting and ending temperatures) is set. A typical heating rate for sugars is 10 °C/min. The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
-
Data Acquisition: The DSC instrument heats the sample and reference pans according to the programmed temperature profile. The differential heat flow to the sample and reference is measured and recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram plots heat flow versus temperature.
-
Heat Capacity (Cp): The heat capacity can be determined from the displacement of the baseline of the thermogram.
-
Phase Transitions: Endothermic peaks correspond to melting, while exothermic peaks can indicate crystallization or decomposition. The area under a peak is proportional to the enthalpy change of the transition.
-
Glass Transition (Tg): A step-like change in the baseline indicates a glass transition.
-
Stability-Indicating Assay Methods
To quantitatively assess the stability of this compound and characterize its degradation products, a stability-indicating assay method (SIAM) is essential. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Workflow for a Stability Study:
Detailed Methodology:
-
Method Development and Validation: An HPLC method is developed to separate this compound from its potential degradation products and any other components in the formulation. The method is then validated for specificity, linearity, range, accuracy, and precision as per ICH guidelines.
-
Forced Degradation Studies: this compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to induce degradation. The resulting samples are analyzed by the validated HPLC method to demonstrate that the assay can effectively separate and quantify this compound in the presence of its degradation products.
-
Stability Testing: The this compound substance or product is stored under controlled long-term and accelerated stability conditions (e.g., 25°C/60% RH and 40°C/75% RH). Samples are withdrawn at predetermined time points and analyzed using the validated stability-indicating method to monitor the concentration of this compound and the formation of any degradation products.
Conclusion
This technical guide has synthesized the available information on the thermochemical properties and stability of this compound. While a significant gap exists in the experimental thermochemical data for this compound, its stability profile is relatively well-characterized, particularly in the context of cosmetic formulations. The stability of this compound is highly dependent on pH and temperature, with optimal stability observed in acidic conditions and at low temperatures. The primary degradation pathway is the Maillard reaction. For researchers and formulators, controlling these parameters is paramount to ensuring product quality and efficacy. The provided experimental protocols for calorimetry and stability-indicating assays offer a roadmap for future studies to generate the much-needed empirical data for this compound, which will undoubtedly support its broader application in various scientific and industrial fields.
References
The Kinetics of L-Erythrulose Maillard Reaction with Amino Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is of significant interest in the food, cosmetic, and pharmaceutical industries. L-Erythrulose, a natural keto-sugar, is known to undergo this reaction, a property leveraged in self-tanning cosmetic formulations. However, a comprehensive understanding of the kinetics of the this compound-amino acid Maillard reaction is not widely documented. This technical guide provides a framework for investigating these kinetics, including detailed experimental protocols, data presentation structures, and visualizations of the reaction pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals seeking to explore the nuanced reactivity of this compound and its implications for product development and stability.
Introduction to the this compound Maillard Reaction
The Maillard reaction is a complex cascade of chemical reactions initiated by the condensation of a reducing sugar and an amine, typically an amino acid. This compound, a C4-ketotetrose, possesses a reactive ketone group that can participate in this reaction. In cosmetic applications, this compound reacts with the free amino groups of amino acid residues in keratin, the primary protein in the stratum corneum of the skin, to produce melanoidins, which are brown, polymeric pigments[1]. This reaction is analogous to the browning process observed in food preparation[2].
While the general principles of the Maillard reaction are well-established, the specific kinetics involving this compound are less characterized compared to more common reducing sugars like glucose and fructose. Understanding these kinetics is crucial for controlling the reaction rate, optimizing product formulation, and ensuring the stability and efficacy of this compound-containing products. Factors such as temperature, pH, and the type of amino acid can significantly influence the reaction rate and the nature of the resulting products[3].
Proposed Experimental Protocols for Kinetic Analysis
To elucidate the kinetics of the this compound Maillard reaction with various amino acids, a systematic experimental approach is required. The following protocols are based on established methodologies for studying Maillard reactions and can be adapted for this compound.
Materials and Reagents
-
This compound (high purity)
-
Amino acids (e.g., L-Glycine, L-Lysine, L-Arginine; analytical grade)
-
Phosphate (B84403) buffer solutions (e.g., 0.1 M) at various pH values (e.g., 5, 7, 9)
-
Deionized water
-
Heating apparatus with precise temperature control (e.g., water bath, heating block)
-
Analytical instrumentation (e.g., HPLC-UV, spectrophotometer)
General Experimental Procedure
-
Solution Preparation: Prepare equimolar solutions of this compound and the chosen amino acid (e.g., 0.2 M) in a selected phosphate buffer.
-
Reaction Incubation: Dispense aliquots of the reaction mixture into sealed vials and incubate at a constant temperature (e.g., 60°C, 80°C, 100°C).
-
Time-Course Sampling: At predetermined time intervals, withdraw a vial from the heating apparatus and immediately quench the reaction by placing it on ice.
-
Sample Analysis: Analyze the samples to determine the concentration of remaining reactants or the formation of reaction products.
Analytical Methods for Monitoring Reaction Progress
The rate of the Maillard reaction can be monitored through various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be employed to quantify the depletion of this compound and the amino acid over time. This method provides direct measurement of reactant consumption.
-
Spectrophotometry: The formation of colored melanoidins in the later stages of the Maillard reaction can be monitored by measuring the absorbance of the reaction solution at a specific wavelength, typically around 420 nm. This provides an indication of the browning intensity.
-
Fluorescence Spectroscopy: In the intermediate stages of the Maillard reaction, fluorescent compounds are formed. Monitoring the development of fluorescence can provide insights into the progression of the reaction before significant color development.
Quantitative Data Presentation
The systematic collection of quantitative data is essential for a thorough kinetic analysis. The following tables provide a structured format for presenting such data.
Table 1: Reaction Rate Constants (k) for the this compound Maillard Reaction with Various Amino Acids at Different Temperatures and pH Values.
| Amino Acid | Temperature (°C) | pH | Rate Constant (k) (M⁻¹s⁻¹) | Analytical Method |
| L-Glycine | 60 | 7 | Data to be determined | HPLC |
| L-Glycine | 80 | 7 | Data to be determined | HPLC |
| L-Glycine | 100 | 7 | Data to be determined | HPLC |
| L-Lysine | 60 | 7 | Data to be determined | HPLC |
| L-Lysine | 80 | 7 | Data to be determined | HPLC |
| L-Lysine | 100 | 7 | Data to be determined | HPLC |
| L-Arginine | 60 | 7 | Data to be determined | HPLC |
| L-Arginine | 80 | 7 | Data to be determined | HPLC |
| L-Arginine | 100 | 7 | Data to be determined | HPLC |
| L-Glycine | 80 | 5 | Data to be determined | HPLC |
| L-Glycine | 80 | 9 | Data to be determined | HPLC |
Table 2: Activation Energy (Ea) for the this compound Maillard Reaction with Various Amino Acids.
| Amino Acid | pH | Activation Energy (Ea) (kJ/mol) |
| L-Glycine | 7 | Data to be determined |
| L-Lysine | 7 | Data to be determined |
| L-Arginine | 7 | Data to be determined |
Activation energy can be calculated from the Arrhenius plot of ln(k) versus 1/T.
Visualization of Pathways and Workflows
Visual diagrams are invaluable for conceptualizing the complex series of events in the Maillard reaction and for outlining experimental procedures.
Maillard Reaction Pathway for a Ketose Sugar
The initial stage of the Maillard reaction for a ketose like this compound involves the formation of a ketosylamine, which then rearranges to form a Heyns product. This is distinct from the pathway for aldose sugars, which form an Amadori product.
Caption: Initial stage of the Maillard reaction for a ketose sugar.
Experimental Workflow for Kinetic Analysis
A clear workflow diagram is essential for planning and executing the kinetic studies.
Caption: Workflow for kinetic analysis of the this compound Maillard reaction.
Conclusion
While this compound is a recognized reactant in the Maillard reaction, particularly within the cosmetics industry, there is a notable gap in the scientific literature regarding its specific reaction kinetics with different amino acids. This technical guide provides a comprehensive framework for researchers to systematically investigate this area. By following the proposed experimental protocols, utilizing the structured data presentation formats, and referencing the provided visual aids, scientists and drug development professionals can generate the critical kinetic data needed to optimize formulations, predict product stability, and innovate in applications where the controlled Maillard reaction of this compound is paramount. The insights gained from such studies will be invaluable for advancing our understanding and application of this unique keto-sugar.
References
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of L-Erythrulose from Erythritol
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Erythrulose is a naturally occurring tetrose sugar with significant applications in the cosmetic industry as a sunless tanning agent and in the pharmaceutical sector as a chiral building block for the synthesis of various bioactive molecules. The enzymatic synthesis of this compound from the readily available polyol, erythritol (B158007), offers a highly specific, efficient, and environmentally benign alternative to traditional chemical methods. This document provides detailed application notes and experimental protocols for the production of this compound using both whole-cell biocatalysts and purified enzymes.
Principle of the Biotransformation
The core of this bioprocess is the regioselective oxidation of erythritol at the C2 position to yield this compound. This reaction is catalyzed by the enzyme erythritol dehydrogenase (EDH), which is found in various microorganisms, most notably in species of Gluconobacter and the yeast Yarrowia lipolytica. The overall reaction is depicted below:
Erythritol + NAD(P)+ ⇌ this compound + NAD(P)H + H+
While purified enzymes can be used, whole-cell biotransformation using microorganisms such as Gluconobacter oxydans is often preferred due to the inherent cofactor regeneration systems within the cells, simplifying the process and reducing costs.
Data Presentation
Table 1: Comparison of Whole-Cell Biocatalysts for this compound Production
| Microorganism | Process Type | Substrate Conc. (g/L) | Product Conc. (g/L) | Yield (%) | Space-Time Yield (g/L/h) | Reference |
| Gluconobacter oxydans 621HΔupp BP.8 | Batch (Resting Cells) | 245 | 242 | 99 | 10 | [1] |
| Gluconobacter oxydans 621HΔupp BP.8 | Continuous (Cell Retention) | 55 | 54 | 99 | 27 | [1] |
| Gluconobacter frateurii IFO 3254 | Batch (Washed Cells) | 100 | ~98 | 98 | ~2.04 | [2][3] |
| Gluconobacter kondonii CGMCC8391 | Fed-Batch | Not specified | 207.9 | 94 | 6.50 | [4] |
Table 2: Optimal Reaction Conditions for this compound Synthesis
| Parameter | Gluconobacter oxydans (Whole-Cell) | Purified Erythritol Dehydrogenase |
| Temperature | 30°C | Enzyme specific, often in the range of 30-50°C |
| pH | 5.5 - 6.0 | Dependent on enzyme source, typically neutral pH |
| Aeration | High aeration is crucial (e.g., 2 vvm) | Not applicable |
| Agitation | 500 - 1200 rpm to maintain DO >20% | Gentle mixing to ensure homogeneity |
| Substrate (Erythritol) | Up to 350 g/L (with potential substrate inhibition) | Dependent on enzyme kinetics and stability |
| Biocatalyst Loading | 0.2 - 2.8 g/L (cell dry weight) | Optimized based on enzyme activity units |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Erythritol Dehydrogenase (EDH) from Gluconobacter in E. coli
This protocol describes the expression of a His-tagged EDH in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
1. Gene Cloning and Expression Vector Construction:
- Synthesize the gene encoding erythritol dehydrogenase from a selected Gluconobacter strain, codon-optimized for expression in E. coli.
- Incorporate a hexahistidine (6xHis) tag at the N- or C-terminus for purification.
- Clone the synthesized gene into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7 promoter).
2. Transformation and Expression:
- Transform the expression plasmid into a suitable E. coli expression host strain (e.g., BL21(DE3)).
- Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
3. Cell Lysis and Clarification:
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
4. Immobilized Metal Affinity Chromatography (IMAC) Purification:
- Equilibrate a Ni-NTA or other suitable IMAC column with binding buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
- Load the clarified lysate onto the column.
- Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
- Elute the His-tagged EDH with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
- Collect fractions and analyze for protein content (e.g., Bradford assay) and purity (SDS-PAGE).
- Pool the fractions containing the purified EDH and dialyze against a suitable storage buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0, containing 10% glycerol) for storage at -80°C.
Protocol 2: Covalent Immobilization of Purified Erythritol Dehydrogenase on Epoxy-Activated Agarose (B213101) Resin
This protocol details the covalent immobilization of the purified EDH onto a solid support, which enhances its stability and allows for reuse.
1. Support Preparation:
- Weigh the required amount of epoxy-activated agarose resin and wash it thoroughly with distilled water to remove any preservatives.
- Equilibrate the resin with the coupling buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5-8.5).
2. Enzyme Immobilization:
- Dissolve the purified EDH in the coupling buffer to a desired concentration (e.g., 1-5 mg/mL).
- Add the enzyme solution to the equilibrated resin in a suitable vessel.
- Incubate the mixture at a controlled temperature (e.g., 4-25°C) with gentle shaking for a specified duration (e.g., 12-24 hours) to allow for covalent bond formation between the enzyme's nucleophilic groups (e.g., amino, hydroxyl, thiol) and the epoxy groups on the resin.
3. Blocking of Unreacted Epoxy Groups:
- After the immobilization period, separate the immobilized enzyme from the supernatant.
- To block any remaining reactive epoxy groups on the support, add a blocking agent such as 1 M ethanolamine (B43304) or glycine (B1666218) (pH 8.5) and incubate for 2-4 hours at room temperature with gentle shaking.
4. Washing and Storage:
- Wash the immobilized enzyme extensively with a high-ionic-strength buffer (e.g., coupling buffer with 0.5 M NaCl) followed by a low-ionic-strength buffer (e.g., 50 mM phosphate buffer, pH 7.0) to remove any non-covalently bound enzyme and the blocking agent.
- Store the immobilized EDH in a suitable buffer at 4°C until use.
Protocol 3: Whole-Cell Biotransformation of Erythritol to this compound using Gluconobacter oxydans in a Stirred-Tank Bioreactor
This protocol describes the use of resting cells of Gluconobacter oxydans for the efficient conversion of erythritol to this compound in a batch process.
1. Pre-culture Preparation:
- Inoculate a sterile culture medium (e.g., containing 50 g/L mannitol, 5 g/L yeast extract, 3 g/L peptone) with a stock culture of Gluconobacter oxydans.
- Incubate at 30°C with shaking at 200 rpm for 24-48 hours.
2. Bioreactor Setup and Sterilization:
- Prepare a stirred-tank bioreactor with appropriate probes for pH, dissolved oxygen (DO), and temperature control.
- Sterilize the bioreactor and the production medium (e.g., 5 g/L yeast extract, 1 g/L KH2PO4, 2 g/L K2HPO4, 0.5 g/L MgSO4·7H2O).
3. Inoculation and Cell Growth:
- Inoculate the sterile production medium in the bioreactor with the pre-culture.
- Cultivate the cells at 30°C, maintaining the pH at 6.0 (controlled with NaOH or H2SO4) and the DO level above 20% saturation by adjusting the agitation speed (e.g., 500-1200 rpm) and aeration rate (e.g., 1-2 vvm).
- Grow the cells to a desired density.
4. Resting Cell Biotransformation:
- Once the desired cell density is reached, harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.0) to remove residual medium components. These are now the "resting cells."
- Prepare the reaction mixture in the bioreactor containing the desired concentration of erythritol (e.g., 100-250 g/L) dissolved in the buffer.
- Resuspend the washed resting cells in the reaction mixture to a final concentration of, for example, 2.8 g/L cell dry weight.
- Maintain the reaction conditions at 30°C, pH 6.0, and DO > 20% saturation.
- Monitor the progress of the reaction by taking samples periodically for analysis.
Protocol 4: Continuous Production of this compound in a Membrane Bioreactor with Cell Retention
This protocol outlines a continuous process for this compound production, which can significantly improve space-time yield.
1. Bioreactor and Membrane Module Setup:
- Set up a stirred-tank bioreactor connected to an external cross-flow microfiltration or ultrafiltration membrane module. The membrane will retain the bacterial cells within the reactor while allowing the product-containing permeate to be continuously removed.
- Sterilize the entire system, including the bioreactor, tubing, and membrane module.
2. Batch Phase for Biomass Accumulation:
- Start the process as a batch culture as described in Protocol 3 to accumulate a high concentration of Gluconobacter oxydans biomass.
3. Initiation of Continuous Operation:
- Once a high cell density is achieved, switch to continuous mode.
- Continuously feed a sterile solution of erythritol in buffer into the bioreactor at a defined dilution rate (D).
- Simultaneously, withdraw the reaction broth from the bioreactor and pump it through the membrane module.
- Recycle the cell-containing retentate back to the bioreactor, and collect the cell-free permeate, which contains the this compound product.
- Maintain a constant volume in the bioreactor by matching the feed rate with the permeate withdrawal rate.
- The mean hydraulic residence time (τ = 1/D) is a critical parameter to optimize for maximizing productivity. A residence time of 2 hours has been shown to be effective.
Protocol 5: Analytical Method for Quantification of Erythritol and this compound by HPLC
This protocol provides a method for the simultaneous determination of the substrate and product concentrations.
1. HPLC System and Column:
- High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector for erythritol and a UV detector for this compound.
- Column: A suitable column for sugar analysis, such as an amino-based column (e.g., Lichrospher 5-NH2, 250 mm x 4.6 mm).
2. Chromatographic Conditions:
- Mobile Phase: Acetonitrile:Water (e.g., 90:10, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detector Temperature (RI): 35°C.
- Detection Wavelength (UV): 277 nm for this compound.
3. Sample Preparation:
- Take samples from the reaction mixture and centrifuge to remove cells or immobilized enzyme.
- Dilute the supernatant with the mobile phase to a concentration within the linear range of the calibration curve.
- Filter the diluted sample through a 0.22 µm syringe filter before injection.
4. Calibration and Quantification:
- Prepare standard solutions of erythritol and this compound of known concentrations.
- Generate a calibration curve by plotting the peak area against the concentration for each compound.
- Quantify the concentrations of erythritol and this compound in the samples by comparing their peak areas to the respective calibration curves.
Visualization of Pathways and Workflows
Caption: Erythritol catabolic pathway in Yarrowia lipolytica.
Caption: Workflow for whole-cell biotransformation.
Caption: Workflow for immobilized enzyme synthesis.
References
- 1. This compound production with a multideletion strain of Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of L-erythrose via this compound from erythritol using microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Erythrulose Production via Microbial Fermentation with Gluconobacter
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Erythrulose, a natural ketotetrose, is a valuable ingredient in the cosmetic industry, primarily used in sunless tanning products. Its production through microbial fermentation using Gluconobacter species offers a sustainable and efficient alternative to chemical synthesis. This document provides detailed application notes and experimental protocols for the production, analysis, and purification of this compound using Gluconobacter fermentation. The protocols are intended for use by researchers, scientists, and professionals in the field of biotechnology and drug development.
Introduction
Gluconobacter is a genus of acetic acid bacteria known for its remarkable ability to perform incomplete oxidation of various sugars and polyols. This characteristic is harnessed for the production of this compound from meso-erythritol. The key enzyme in this biotransformation is a membrane-bound quinoprotein meso-erythritol dehydrogenase, which catalyzes the specific oxidation of meso-erythritol to this compound. Several species, including Gluconobacter oxydans, Gluconobacter frateurii, and Gluconobacter kondonii, have been successfully employed for this purpose.[1] This document outlines the methodologies for inoculum preparation, fermentation, product analysis, and purification.
Data Presentation
The following tables summarize quantitative data from various studies on this compound production using different Gluconobacter strains and fermentation strategies.
Table 1: Comparison of Gluconobacter Strains for this compound Production
| Strain | Fermentation Mode | Substrate Conc. (g/L) | Product Conc. (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| G. oxydans 621HΔupp BP.8 (resting cells) | Batch | 244 | 242 | 0.99 | 10.0 | [2][3] |
| G. oxydans 621HΔupp BP.8 (resting cells) | Continuous | 55 | 54 | 0.99 | 27.0 | [2] |
| G. frateurii IFO 3254 (washed cells) | Batch | 100 | ~98 | 0.98 | 2.04 | [1] |
| G. kondonii CGMCC8391 | Fed-batch | Not specified | 207.9 | 0.94 | 6.50 | |
| G. oxydans (industrial scale) | Batch | Not specified | 69.4 | Not specified | 2.24 |
Table 2: Fermentation Parameters for this compound Production
| Parameter | G. oxydans 621HΔupp BP.8 | G. frateurii IFO 3254 | G. kondonii CGMCC8391 |
| Temperature (°C) | 30 | 30 | Not specified |
| pH | 6.0 | Not specified | Maintained but value not specified |
| Agitation (rpm) | 500-1200 | 170 | Not specified |
| Aeration (vvm) | 2 | Not specified | Not specified |
| Dissolved Oxygen (% air saturation) | Controlled at >20% | Not specified | Two-stage control (kLa) |
Experimental Protocols
Inoculum Preparation
This protocol describes the preparation of a seed culture of Gluconobacter for inoculation into the production fermenter.
Materials:
-
Gluconobacter strain (e.g., G. oxydans ATCC 621)
-
Complex medium (e.g., FYP medium: 10 g/L yeast extract, 20 g/L peptone, 10 g/L D-mannitol)
-
Sterile baffled flasks
-
Shaking incubator
Procedure:
-
Aseptically transfer a single colony of the Gluconobacter strain from an agar (B569324) plate to a flask containing the sterile complex medium.
-
Incubate the culture at 30°C with shaking at 200 rpm for 24-48 hours, or until the optical density at 600 nm (OD₆₀₀) reaches a desired value (e.g., 2.0-3.0).
-
This seed culture is now ready for inoculating the main production fermenter.
Fermentation for this compound Production
This protocol outlines a batch fermentation process for this compound production.
Materials:
-
Production medium (e.g., 5 g/L yeast extract, 2 g/L (NH₄)₂SO₄, 1 g/L KH₂PO₄, 0.5 g/L MgSO₄·7H₂O)
-
meso-erythritol (substrate)
-
Bioreactor with temperature, pH, and dissolved oxygen (DO) control
-
Antifoaming agent
Procedure:
-
Prepare the production medium and sterilize it in the bioreactor.
-
After cooling, aseptically add a filter-sterilized solution of meso-erythritol to the desired final concentration (e.g., 100-250 g/L).
-
Inoculate the bioreactor with the prepared seed culture (e.g., 5-10% v/v).
-
Set the fermentation parameters:
-
Temperature: 30°C
-
pH: 6.0 (controlled with NaOH or H₂SO₄)
-
Dissolved Oxygen: Maintain above 20% of air saturation by controlling agitation and aeration rate.
-
-
Add antifoaming agent as needed.
-
Monitor the fermentation by taking samples periodically for analysis of cell growth, substrate consumption, and product formation.
-
The fermentation is typically complete within 24-48 hours, indicated by the depletion of meso-erythritol.
Analytical Methods: HPLC Quantification
This protocol details the simultaneous quantification of meso-erythritol and this compound using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: Equipped with a refractive index (RI) detector and a UV detector.
-
Column: Aminex HPX-87C or a similar column suitable for sugar analysis.
-
Mobile Phase: 5 mM H₂SO₄ or acetonitrile:water (e.g., 80:20 v/v).
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Column Temperature: 60-85°C.
-
Detection:
-
meso-erythritol: RI detector.
-
This compound: UV detector at 277 nm.
-
Procedure:
-
Prepare standard solutions of meso-erythritol and this compound of known concentrations.
-
Collect fermentation broth samples and centrifuge to remove cells.
-
Dilute the supernatant with the mobile phase to fall within the linear range of the standard curve.
-
Filter the diluted samples through a 0.22 µm syringe filter.
-
Inject the prepared standards and samples into the HPLC system.
-
Quantify the concentrations of meso-erythritol and this compound by comparing the peak areas with the standard curves.
Downstream Processing: Purification of this compound
This protocol provides a general method for the purification of this compound from the fermentation broth using ion-exchange chromatography.
Materials:
-
Fermentation broth containing this compound
-
Cation exchange resin (e.g., Dowex 50W-X2, Ca²⁺ form)
-
Chromatography column
-
Deionized water
Procedure:
-
Cell Removal: Centrifuge the fermentation broth to pellet the Gluconobacter cells. Collect the supernatant.
-
Decolorization (Optional): If the supernatant is colored, it can be treated with activated carbon to remove pigments.
-
Ion-Exchange Chromatography:
-
Pack a chromatography column with the cation exchange resin and equilibrate it with deionized water.
-
Load the clarified supernatant onto the column.
-
Elute the column with deionized water. This compound, being a neutral sugar, will not bind to the resin and will elute, while charged impurities will be retained.
-
-
Fraction Collection: Collect the fractions containing this compound.
-
Concentration: Concentrate the pooled fractions containing pure this compound using a rotary evaporator.
-
Crystallization (Optional): The concentrated this compound solution can be further purified by crystallization.
Visualization of Pathways and Workflows
Metabolic Pathway of this compound Production
The following diagram illustrates the single-step oxidation of meso-erythritol to this compound by the membrane-bound meso-erythritol dehydrogenase in Gluconobacter.
Caption: Metabolic pathway of this compound production in Gluconobacter.
Experimental Workflow
The diagram below outlines the key steps in the production and analysis of this compound.
References
Application Notes and Protocols for Multi-Enzyme Cascade Synthesis of L-Erythrulose
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-Erythrulose, a naturally occurring keto-tetrose, is a valuable chiral building block in the synthesis of various fine chemicals and pharmaceuticals.[1] Its applications also extend to the cosmetics industry, where it is used as a component in sunless tanning products.[2][3] This document provides detailed protocols for two distinct multi-enzyme cascade reactions for the synthesis of this compound, offering a green and efficient alternative to traditional chemical synthesis. The enzymatic cascades leverage the high selectivity of biocatalysts to produce this compound with 100% selectivity from inexpensive starting materials.[1]
Pathway 1: this compound Synthesis from Glycerol (B35011) and Formaldehyde (B43269)
This pathway utilizes a four-enzyme cascade consisting of Glycerol Dehydrogenase (GDH), NADH Oxidase (NOX), D-fructose-6-phosphate aldolase (B8822740) (FSA), and Catalase to convert glycerol and formaldehyde into this compound. The cascade is designed to overcome the challenges of GDH inhibition by its products, dihydroxyacetone (DHA) and NADH. FSA rapidly consumes DHA, while NOX recycles the NAD+ cofactor. Catalase is crucial for decomposing hydrogen peroxide, a byproduct of the NOX reaction, which can otherwise have deleterious effects on the other enzymes.
Reaction Pathway Diagram
Caption: Multi-enzyme cascade for this compound synthesis from glycerol.
Quantitative Data Summary
| Entry | [NAD+] (mM) | [NADH] (mM) | Other Enzymes | Glycerol Conversion (%) | This compound (mM) |
| a | 0.5 | 0.5 | GDH, NOX, FSA, Catalase | 24.6 ± 1.4 | 12.3 ± 0.7 |
| e | 0.5 | 0.5 | GDH, NOX, FSA | - | ~6.15 (50% decrease) |
| f | 0.5 | 0 | GDH, NOX, FSA, Catalase | Minor effect | - |
| g | 1.0 | 0.5 | GDH, NOX, FSA, Catalase | - | Decreased |
| h | 1.5 | 0.5 | GDH, NOX, FSA, Catalase | - | Decreased |
| o | - | - | Immobilized Enzymes | 38.6 ± 1.2 | 19.3 ± 0.6 |
| Data extracted from a study by Doutry et al. |
Experimental Protocol
1. Materials:
-
Glycerol dehydrogenase (GDH) from Cellulomonas sp.
-
NADH oxidase (NOX)
-
D-fructose-6-phosphate aldolase mutant (FSAA129S) from Escherichia coli
-
Catalase
-
Glycerol
-
Formaldehyde
-
NAD+
-
NADH
-
Water (pH 9)
2. Enzyme Preparation:
-
Dissolve each enzyme in the reaction buffer to the desired concentration (e.g., GDH: 2 mg/mL, NOX: 1.5 mg/mL, FSA: 5 mg/mL, Catalase: 1 mg/mL).
3. Reaction Setup:
-
In a suitable reaction vessel, combine the following components in water (pH 9) at 20°C:
-
50 mM Glycerol
-
50 mM Formaldehyde
-
0.5 mM NAD+
-
Optionally, 0.5 mM NADH
-
Add the prepared enzyme solutions.
-
-
The total reaction volume can be scaled as needed (e.g., 1 mL).
4. Reaction Monitoring:
-
Incubate the reaction mixture at 20°C with gentle agitation.
-
Withdraw aliquots at specific time intervals (e.g., 0, 1, 2, 4, 7, 24, and 48 hours).
-
Quench the enzymatic reaction in the aliquots by heat inactivation (e.g., 98°C for 3 minutes).
-
Centrifuge the samples to remove precipitated proteins.
-
Analyze the supernatant for the concentration of this compound, glycerol, and other components using analytical HPLC.
5. Enzyme Immobilization (Optional):
-
The four enzymes can be co-immobilized on a suitable resin to create a reusable heterogeneous catalyst, which has been shown to improve this compound production.
Pathway 2: this compound Synthesis from D-Serine and Glycolaldehyde (B1209225)
This one-pot, two-step enzymatic cascade utilizes D-amino acid oxidase (DAAO), catalase (CAT), and transketolase (TK) to synthesize this compound from D-serine and glycolaldehyde. DAAO converts D-serine to hydroxypyruvate (HPA), which is then used by TK to react with glycolaldehyde to form this compound. Catalase is included to decompose the hydrogen peroxide byproduct of the DAAO reaction.
Reaction Pathway Diagram
Caption: Multi-enzyme cascade for this compound synthesis from D-serine.
Quantitative Data Summary
| Enzyme Combination | This compound Yield |
| [DAAO][CAT][TK] (each immobilized separately) | Lower |
| [DAAO+CAT] (co-immobilized) + [TK] (separate) | Higher |
| [DAAO+CAT+TK] (all co-immobilized) | Highest |
| Qualitative summary based on graphical data from Gotor-Fernández et al. |
Experimental Protocol
1. Materials:
-
D-amino acid oxidase from Rhodotorula gracilis (DAAORg)
-
Catalase from bovine liver (CAT)
-
Transketolase from Geobacillus stearothermophilus (TKgst)
-
D-serine
-
Glycolaldehyde (GOA)
-
Thiamine diphosphate (B83284) (ThDP)
-
MgCl₂
-
Reaction buffer (pH 7.0)
2. Enzyme Immobilization (Recommended):
-
Co-immobilize DAAO, CAT, and TK on a suitable support for enhanced stability and reusability.
3. Reaction Setup:
-
In a pH-stat controlled reactor at 30°C and 400 rpm, combine the following in the reaction buffer (pH 7.0):
-
50 mM D-serine
-
50 mM Glycolaldehyde (Note: GOA can inhibit DAAO, dropwise addition is recommended)
-
0.1 mM ThDP
-
1 mM MgCl₂
-
The immobilized enzymes.
-
-
Ensure the presence of O₂ for the DAAO reaction.
4. Reaction Monitoring:
-
Maintain the pH at 7.0 using a pH-stat for the duration of the reaction (e.g., 16 hours).
-
Monitor the reaction progress by taking samples at regular intervals.
-
Analyze the samples for this compound concentration using an appropriate method such as HPLC.
Experimental Workflow and Logic
Caption: General experimental workflow for this compound synthesis.
Characterization of this compound:
The final product, this compound, can be characterized using various analytical techniques. Its structure can be confirmed by comparing its retention time in HPLC with a commercial standard. Further structural elucidation can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy after purification steps such as ion-exchange column chromatography.
References
Application Notes and Protocols for the Quantification of L-Erythrulose in Biological Samples by HPLC
For researchers, scientists, and drug development professionals, accurate quantification of small molecules like L-Erythrulose in biological matrices is crucial for various studies, including metabolism, pharmacokinetics, and biomarker discovery. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable platform for such analyses. This document provides detailed application notes and protocols for the quantification of this compound in fermentation broth, and proposes adapted methods for other biological samples like plasma, urine, and cell culture media.
Introduction to this compound Analysis
This compound is a naturally occurring tetrose sugar. In biological systems, it can be formed through the degradation of dehydroascorbic acid, the oxidized form of Vitamin C[1][2][3]. The quantification of this compound can be pertinent to studies of oxidative stress and vitamin C metabolism. The following protocols are based on a validated HPLC method for the determination of this compound in fermentation broth, a complex biological matrix[4][5]. The principles of this method can be adapted for use with other biological samples, provided that appropriate sample preparation is performed to remove interfering substances.
Core HPLC Methodology
The foundational HPLC method for the separation and quantification of this compound utilizes a normal-phase amino column with a simple isocratic mobile phase and UV detection.
Chromatographic Conditions:
-
Column: Lichrospher 5-NH2 (250 mm x 4.6 mm, 5 µm) or equivalent amino-bonded silica (B1680970) column.
-
Mobile Phase: Acetonitrile (B52724):Water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 277 nm.
-
Injection Volume: 20 µL.
Quantitative Data Summary
The following table summarizes the quantitative performance of the HPLC method for this compound as determined in a fermentation broth matrix. These values can serve as a benchmark for method validation in other biological matrices.
| Parameter | Value | Reference |
| Linearity Range | 1.00 - 100.00 g/L | |
| Correlation Coefficient (r²) | > 0.995 | |
| Limit of Detection (LOD) | 0.50 g/L | |
| Limit of Quantification (LOQ) | 0.87 g/L | |
| Intraday Precision (RSD%) | < 2.16% | |
| Interday Precision (RSD%) | < 2.25% | |
| Recovery | > 99% |
Experimental Protocols
Protocol 1: Quantification of this compound in Fermentation Broth
This protocol is based on the validated method for the analysis of this compound in fermentation broth.
1. Sample Preparation:
- Withdraw a sample of the fermentation broth.
- Centrifuge the sample at 10,000 x g for 10 minutes to pellet cells and large debris.
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
- The sample is now ready for injection.
2. HPLC Analysis:
- Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water, 90:10) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Set the column oven temperature to 30°C and the UV detector to 277 nm.
- Inject 20 µL of the prepared sample.
- Run the analysis for a sufficient time to allow for the elution of this compound and other components of interest.
- Quantify this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.
Protocol 2: Proposed Method for Quantification of this compound in Plasma/Serum
This protocol adapts the core HPLC method for plasma or serum samples by incorporating a protein precipitation step.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Incubate on ice for 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water, 90:10).
- Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Analysis:
- Follow the HPLC analysis steps as outlined in Protocol 1.
Protocol 3: Proposed Method for Quantification of this compound in Urine
This protocol adapts the core HPLC method for urine samples, which may require a cleanup step to remove salts and other interfering compounds.
1. Sample Preparation (Dilute and Shoot or SPE):
- Option A: Dilute and Shoot (for cleaner samples)
- Centrifuge the urine sample at 5,000 x g for 10 minutes.
- Dilute the supernatant 1:1 with the mobile phase.
- Filter through a 0.22 µm syringe filter into an HPLC vial.
- Option B: Solid-Phase Extraction (SPE) (for more complex samples)
- Condition a graphitized carbon or amino-propyl SPE cartridge with methanol (B129727) followed by water.
- Load the urine sample onto the SPE cartridge.
- Wash the cartridge with water to remove salts and polar impurities.
- Elute this compound with an appropriate solvent mixture (e.g., a higher percentage of water in acetonitrile).
- Evaporate the eluate to dryness.
- Reconstitute in the mobile phase and filter into an HPLC vial.
2. HPLC Analysis:
- Follow the HPLC analysis steps as outlined in Protocol 1.
Protocol 4: Proposed Method for Quantification of this compound in Cell Culture Media
This protocol is suitable for analyzing this compound in the extracellular medium of cell cultures.
1. Sample Preparation:
- Collect the cell culture medium.
- Centrifuge at 500 x g for 5 minutes to pellet any detached cells.
- Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes to remove subcellular debris.
- For most serum-free media, the supernatant can be directly filtered through a 0.22 µm syringe filter into an HPLC vial.
- If the medium contains serum, perform a protein precipitation step as described in Protocol 2.
2. HPLC Analysis:
- Follow the HPLC analysis steps as outlined in Protocol 1.
Visualizations
This compound Formation Pathway
The following diagram illustrates the formation of this compound from the degradation of Vitamin C (Ascorbic Acid).
Caption: Vitamin C degradation pathway leading to this compound.
General Experimental Workflow
This diagram outlines the general workflow for the quantification of this compound in biological samples.
Caption: General workflow for this compound quantification.
References
- 1. Vitamin C Degradation Products and Pathways in the Human Lens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin C. Biosynthesis, recycling and degradation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ascorbic Acid Intake and Oxalate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Simultaneous determination of meso-erythritol and this compound in fermentation broth using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of L-Erythrulose from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Erythrulose is a natural ketotetrose sugar with increasing applications in the cosmetic industry as a self-tanning agent, often used in combination with dihydroxyacetone (DHA) to achieve a more natural and longer-lasting tan.[1][2] It is typically produced through the aerobic fermentation of meso-erythritol by bacteria of the genus Gluconobacter.[3][4] Following fermentation, a multi-step purification process is required to isolate this compound from the complex fermentation broth, which contains residual nutrients, microbial cells, pigments, and other metabolites.[3]
These application notes provide a comprehensive overview and detailed protocols for the downstream processing of this compound from fermentation broth. The purification strategy involves sequential steps of clarification, decolorization, ion exchange chromatography, and final concentration, culminating in a high-purity product.
Purification Workflow Overview
The purification of this compound from the fermentation broth is a multi-stage process designed to systematically remove impurities while maximizing product recovery. The overall workflow is depicted in the diagram below.
Caption: Overall workflow for the purification of this compound.
Data Presentation: Purification Efficiency
The following table summarizes the expected purity and recovery yield at each stage of the this compound purification process. These values are representative and may vary depending on the specific fermentation conditions and equipment used.
| Purification Step | Key Impurities Removed | Purity of this compound (%) | Recovery Yield (%) |
| Crude Fermentation Broth | Microbial cells, proteins, salts, pigments, residual media components | 5-10 | 100 |
| Microfiltration | Microbial cells and suspended solids | 10-15 | 95-98 |
| Ultrafiltration | Proteins, polysaccharides, and other macromolecules | 20-30 | 90-95 |
| Activated Carbon Treatment | Pigments and color bodies | 40-60 | 85-90 |
| Ion Exchange Chromatography | Salts, ionic metabolites, and charged impurities | 80-90 | 80-85 |
| Concentration & Crystallization | Residual impurities and water | >98 | 70-75 |
Experimental Protocols
Clarification of Fermentation Broth
Objective: To remove microbial cells and other suspended solids from the crude fermentation broth.
a. Microfiltration Protocol
-
Materials:
-
Crude fermentation broth
-
Microfiltration system with a 0.22 µm or 0.45 µm pore size tangential flow filtration (TFF) cassette (e.g., polyethersulfone membrane).
-
Peristaltic pump
-
Pressure gauges
-
Collection vessels
-
-
Procedure:
-
Assemble the TFF system according to the manufacturer's instructions.
-
Equilibrate the system by flushing with purified water.
-
Feed the crude fermentation broth into the system using the peristaltic pump.
-
Maintain a transmembrane pressure (TMP) within the manufacturer's recommended range to prevent membrane fouling.
-
Collect the permeate, which contains the this compound and other soluble components.
-
The retentate, containing the microbial cells, can be diafiltered with purified water to maximize the recovery of this compound.
-
Pool the permeate and diafiltrate for the next purification step.
-
b. Ultrafiltration Protocol
Objective: To remove soluble high molecular weight impurities such as proteins and polysaccharides.
-
Materials:
-
Microfiltered fermentation broth
-
Ultrafiltration system with a 5-10 kDa molecular weight cutoff (MWCO) TFF cassette (e.g., polyethersulfone or regenerated cellulose (B213188) membrane).
-
Peristaltic pump
-
Pressure gauges
-
Collection vessels
-
-
Procedure:
-
Assemble the ultrafiltration TFF system.
-
Equilibrate the system with purified water.
-
Process the microfiltered broth through the ultrafiltration system.
-
Collect the permeate, which contains this compound and other small molecules.
-
The retentate, containing proteins and other macromolecules, can be diafiltered to enhance recovery.
-
The collected permeate is now ready for decolorization.
-
Decolorization by Activated Carbon Treatment
Objective: To remove pigments and other color-forming impurities.
-
Materials:
-
Clarified fermentation broth
-
Powdered or granular activated carbon
-
Stirred tank reactor or column
-
Filtration system (e.g., filter press or cartridge filter) to remove carbon particles.
-
pH meter and solutions for pH adjustment (e.g., food-grade acid/base).
-
-
Procedure (Batch Treatment):
-
Adjust the pH of the clarified broth to a range of 3.0-5.0, as this compound is more stable at a slightly acidic pH.
-
Heat the solution to 50-60°C to enhance the efficiency of decolorization.
-
Add activated carbon to the solution at a concentration of 1-3% (w/v).
-
Stir the mixture for 30-60 minutes.
-
Monitor the color removal visually or by spectrophotometry.
-
Once the desired level of decolorization is achieved, remove the activated carbon by filtration.
-
-
Procedure (Column Chromatography):
-
Pack a column with granular activated carbon.
-
Pass the pH-adjusted and pre-warmed clarified broth through the column at a controlled flow rate.
-
Collect the decolorized eluate.
-
Ion Exchange Chromatography
Objective: To remove salts, ionic metabolites, and other charged impurities. A combination of cation and anion exchange chromatography is recommended for comprehensive purification.
a. Cation Exchange Chromatography (e.g., using Dowex 50W-X2)
-
Materials:
-
Decolorized this compound solution
-
Strong acid cation exchange resin (e.g., Dowex 50W-X2, Ca²⁺ form)
-
Chromatography column
-
Eluent: Deionized water
-
Fraction collector
-
-
Procedure:
-
Pack the chromatography column with the cation exchange resin and equilibrate with deionized water.
-
Load the decolorized this compound solution onto the column.
-
Elute the column with deionized water. This compound, being a neutral sugar, will not bind to the resin and will elute in the early fractions.
-
Positively charged impurities will be retained by the resin.
-
Monitor the fractions for the presence of this compound using a suitable analytical method (e.g., HPLC with a refractive index detector).
-
Pool the this compound-containing fractions.
-
b. Anion Exchange Chromatography
-
Materials:
-
This compound solution from cation exchange
-
Strong base anion exchange resin
-
Chromatography column
-
Eluent: Deionized water
-
Fraction collector
-
-
Procedure:
-
Pack and equilibrate the anion exchange column with deionized water.
-
Load the this compound solution from the previous step.
-
Elute with deionized water. This compound will pass through the column.
-
Negatively charged impurities will bind to the resin.
-
Collect and pool the purified this compound fractions.
-
Concentration and Crystallization
Objective: To concentrate the purified this compound solution and obtain a crystalline product.
a. Concentration
-
Method: The purified this compound solution can be concentrated using vacuum evaporation or reverse osmosis to increase the solute concentration and facilitate crystallization. Care should be taken to keep the temperature below 40°C to prevent degradation.
b. Crystallization Protocol
-
Materials:
-
Concentrated this compound solution
-
Anti-solvent (e.g., ethanol, isopropanol)
-
Crystallization vessel with a stirrer
-
Temperature-controlled bath
-
-
Procedure:
-
Transfer the concentrated this compound solution to the crystallization vessel.
-
Slowly add an anti-solvent while gently stirring to induce supersaturation.
-
Cool the solution gradually to further decrease the solubility of this compound.
-
Optionally, seed the solution with a small amount of pure this compound crystals to promote nucleation.
-
Allow the crystallization to proceed for several hours to days with slow agitation.
-
Once a significant amount of crystals has formed, harvest them by filtration or centrifugation.
-
Wash the crystals with a small amount of cold anti-solvent to remove any remaining mother liquor.
-
Dry the crystals under vacuum at a low temperature.
-
Conclusion
The successful purification of this compound from fermentation broth requires a systematic approach involving multiple downstream processing steps. The protocols outlined in these application notes provide a robust framework for obtaining high-purity this compound suitable for various applications. Optimization of each step may be necessary depending on the specific characteristics of the fermentation broth and the desired final product specifications.
References
- 1. Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-(+)-Erythrulose Daily chemicals Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of L-Erythrose from L-Erythrulose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the rare sugar L-erythrose, utilizing L-erythrulose as a direct precursor. The described methodology is based on a two-step enzymatic process, offering a chemo-enzymatic route to a valuable chiral building block for drug development and other life science applications.
Introduction
L-Erythrose, a C-4 aldose, is a rare sugar that is not abundant in nature. Its unique stereochemistry makes it a valuable chiral precursor for the synthesis of various biologically active molecules and pharmaceuticals. The enzymatic conversion of this compound to L-erythrose provides a specific and efficient route to this target molecule, avoiding the complex and often low-yielding chemical synthesis methods. This document outlines a well-established two-step biotransformation process, beginning with the microbial oxidation of erythritol (B158007) to this compound, followed by the enzymatic isomerization of this compound to L-erythrose.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the enzymatic synthesis of L-erythrose from erythritol via this compound.
| Parameter | Value | Reference |
| Step 1: Erythritol to this compound Conversion | ||
| Microorganism | Gluconobacter frateurii IFO 3254 | [1][2] |
| Substrate Concentration | 10% (w/v) Erythritol | [1][2] |
| Conversion Yield | 98% | [1] |
| Reaction Time | 48 hours | |
| Step 2: this compound to L-Erythrose Isomerization | ||
| Enzyme | L-Ribose (B16112) Isomerase (from Acinetobacter sp. DL-28) | |
| Equilibrium Yield | 18% | |
| Overall Process | ||
| Starting Material | 10 g Erythritol | |
| Final Product | 1.7 g L-Erythrose |
Experimental Protocols
This section provides detailed protocols for the two-step synthesis of L-erythrose.
Protocol 1: Production of this compound from Erythritol
This protocol details the microbial oxidation of erythritol to this compound using a washed cell suspension of Gluconobacter frateurii IFO 3254.
Materials:
-
Gluconobacter frateurii IFO 3254
-
Tryptic Soy Broth (TSB)
-
D-Sorbitol
-
Erythritol
-
Sterile saline solution (0.85% NaCl)
-
Shaking incubator
-
Centrifuge
Procedure:
-
Cultivation of Gluconobacter frateurii:
-
Inoculate a sterile Tryptic Soy Broth (TSB) medium supplemented with 1% D-sorbitol with a fresh culture of Gluconobacter frateurii IFO 3254.
-
Incubate the culture at 30°C with shaking at 170 rpm for 24-48 hours, or until significant cell growth is observed.
-
-
Preparation of Washed Cell Suspension:
-
Harvest the bacterial cells from the culture broth by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Discard the supernatant and resuspend the cell pellet in a sterile saline solution (0.85% NaCl).
-
Repeat the centrifugation and resuspension steps twice more to ensure the cells are thoroughly washed.
-
After the final wash, resuspend the cell pellet in a minimal volume of sterile saline to create a concentrated cell suspension.
-
-
Biotransformation of Erythritol:
-
Prepare a 10% (w/v) solution of erythritol in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0) or sterile water.
-
Add the washed cell suspension of Gluconobacter frateurii to the erythritol solution. The optimal cell concentration may need to be determined empirically.
-
Incubate the reaction mixture at 30°C with shaking at 170 rpm for 48 hours.
-
Monitor the conversion of erythritol to this compound using techniques such as HPLC or TLC.
-
Upon completion (approximately 98% conversion), remove the bacterial cells by centrifugation or filtration to obtain the this compound-containing supernatant.
-
Protocol 2: Isomerization of this compound to L-Erythrose
This protocol describes the enzymatic isomerization of this compound to L-erythrose using L-ribose isomerase from Acinetobacter sp. DL-28.
Materials:
-
Acinetobacter sp. DL-28
-
D-Lyxose mineral salt medium (see note below for composition)
-
This compound solution (from Protocol 1)
-
Buffer solution (e.g., phosphate buffer, pH 7.0-8.0)
-
Shaking incubator
-
Cell disruption equipment (e.g., sonicator, French press) or lysozyme
-
Centrifuge
Procedure:
-
Cultivation of Acinetobacter sp. DL-28:
-
Inoculate a sterile D-lyxose mineral salt medium with a culture of Acinetobacter sp. DL-28.
-
Incubate the culture under appropriate conditions (typically 25-30°C with shaking) to induce the production of L-ribose isomerase.
-
-
Preparation of L-Ribose Isomerase:
-
Harvest the cells by centrifugation.
-
The enzyme can be used as a crude cell-free extract, a purified enzyme, or in the form of whole cells.
-
For Cell-Free Extract: Resuspend the cell pellet in a suitable buffer and disrupt the cells using sonication or a French press. Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme.
-
For Whole-Cell Biocatalyst: The washed cell pellet can be used directly.
-
-
-
Isomerization Reaction:
-
Adjust the pH of the this compound solution obtained from Protocol 1 to the optimal pH for the L-ribose isomerase (typically around pH 7.0-8.0).
-
Add the prepared L-ribose isomerase (cell-free extract or whole cells) to the this compound solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) with gentle agitation.
-
The reaction will proceed until it reaches equilibrium, resulting in a mixture of this compound and L-erythrose (approximately 18% L-erythrose).
-
Monitor the formation of L-erythrose by HPLC.
-
Protocol 3: Purification of L-Erythrose
This protocol outlines the purification of L-erythrose from the reaction mixture using ion-exchange chromatography.
Materials:
-
Reaction mixture containing L-erythrose and this compound
-
Dowex 50W-X2 cation-exchange resin (Ca²⁺ form)
-
Chromatography column
-
Deionized water
-
Fraction collector
-
HPLC or other analytical method for sugar analysis
Procedure:
-
Column Preparation:
-
Pack a chromatography column with Dowex 50W-X2 resin (Ca²⁺ form).
-
Equilibrate the column by washing it with several column volumes of deionized water.
-
-
Sample Loading and Elution:
-
Load the reaction mixture onto the prepared column.
-
Elute the sugars with deionized water at a controlled flow rate.
-
Collect fractions using a fraction collector.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions for the presence of L-erythrose and this compound using HPLC or another suitable method.
-
L-Erythrose and this compound will separate based on their differential interaction with the resin.
-
Pool the fractions containing pure L-erythrose.
-
-
Product Recovery:
-
Lyophilize or evaporate the pooled fractions to obtain pure L-erythrose.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Two-step enzymatic synthesis of L-Erythrose from Erythritol.
Caption: Experimental workflow for L-Erythrose synthesis.
References
Application Notes and Protocols: L-Erythrulose in Protein Glycation and Cross-Linking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Erythrulose, a naturally occurring tetrose sugar, is a valuable tool for researchers studying the non-enzymatic glycation of proteins and the subsequent formation of Advanced Glycation End-products (AGEs). The formation of AGEs is a key factor in the pathogenesis of various age-related diseases and diabetic complications. The reactivity of this compound in the Maillard reaction, the chemical process underlying glycation, allows for the controlled and efficient generation of glycated proteins and protein cross-links in vitro. These models are instrumental in understanding the molecular mechanisms of AGE formation, identifying novel inhibitors of glycation, and elucidating the cellular signaling pathways activated by AGEs.
This document provides detailed application notes and experimental protocols for the use of this compound in protein glycation and cross-linking studies.
Data Presentation: Comparative Reactivity of Glycating Agents
The following table summarizes the relative reactivity of various cross-linking agents, providing a reference for the expected reactivity of this compound, which as a tetrose is expected to be more reactive than hexoses like glucose.
| Cross-Linking Agent | Relative Effectiveness (Saturating Concentration) | Relative Reaction Rate (Optimal pH & Saturating Conditions) |
| Glutaraldehyde (GA) | Most Effective | Very High |
| Proanthocyanidin (PA) | High | Very High |
| EDC | Moderate | High |
| Genipin (GP) | Moderate | Moderate |
| Methylglyoxal (MG) | Moderate | Moderate |
| L-Threose (LT) | Least Effective | Low |
Data adapted from a study on the kinetic characterization of various protein crosslinking reagents. L-Threose, a stereoisomer of Erythrose, provides an indication of the reactivity of tetrose sugars like this compound.
Experimental Protocols
Protocol 1: In Vitro Glycation of Bovine Serum Albumin (BSA) with this compound
This protocol describes the preparation of glycated BSA using this compound as the glycating agent.
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium azide (B81097) (NaN3)
-
Dialysis tubing (10 kDa MWCO)
-
Sterile, pyrogen-free water
Procedure:
-
Prepare a 50 mg/mL solution of BSA in PBS (pH 7.4).
-
Prepare a 1 M stock solution of this compound in sterile water.
-
In a sterile container, mix the BSA solution with the this compound stock solution to achieve a final this compound concentration of 100 mM.
-
Add sodium azide to a final concentration of 0.02% (w/v) to inhibit microbial growth.
-
As a negative control, prepare a BSA solution in PBS with sodium azide but without this compound.
-
Incubate the solutions at 37°C for 7-21 days in a sterile environment. The incubation time can be varied to achieve different degrees of glycation.
-
After incubation, transfer the solutions to dialysis tubing and dialyze extensively against PBS at 4°C for 48 hours with at least three buffer changes to remove unreacted this compound and other small molecules.
-
Store the glycated BSA (this compound-BSA) and control BSA at -80°C until further analysis.
Protocol 2: Quantification of Protein Glycation using the Nitroblue Tetrazolium (NBT) Assay
This assay measures the level of fructosamine (B8680336), an early glycation product.
Materials:
-
Glycated and control BSA from Protocol 1
-
Nitroblue tetrazolium (NBT) reagent (0.5 mM NBT in 100 mM carbonate buffer, pH 10.4)
-
1-Deoxy-1-morpholinofructose (1-DMF) standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve using 1-DMF at concentrations ranging from 0 to 2 mM.
-
Add 10 µL of each standard, control BSA, and this compound-BSA to separate wells of a 96-well plate.
-
Add 290 µL of the NBT reagent to each well.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 530 nm at 10 and 15 minutes.
-
Calculate the rate of NBT reduction (change in absorbance per minute).
-
Determine the concentration of fructosamine in the samples by comparing their NBT reduction rates to the standard curve.
Protocol 3: Analysis of Protein Cross-Linking by SDS-PAGE
This protocol visualizes the formation of protein cross-links.
Materials:
-
Glycated and control BSA from Protocol 1
-
Laemmli sample buffer (with and without β-mercaptoethanol)
-
Polyacrylamide gels (e.g., 4-15% gradient)
-
SDS-PAGE running buffer
-
Coomassie Brilliant Blue or silver stain
-
Electrophoresis apparatus and power supply
Procedure:
-
Mix equal amounts of protein (e.g., 10 µg) from the control and glycated BSA samples with Laemmli sample buffer. Prepare both reducing (with β-mercaptoethanol) and non-reducing (without β-mercaptoethanol) samples.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analyze the gel for the presence of high molecular weight bands in the glycated samples, which are indicative of protein cross-linking.
Protocol 4: Identification of this compound-Derived AGEs and Cross-Linking Sites by Mass Spectrometry
This protocol outlines the general workflow for the mass spectrometric analysis of glycated proteins.
Materials:
-
Glycated and control BSA from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Protein Digestion:
-
Denature the protein samples (e.g., 50 µg) in a suitable buffer.
-
Reduce disulfide bonds with DTT at 56°C for 30 minutes.
-
Alkylate cysteine residues with IAA in the dark at room temperature for 20 minutes.
-
Digest the protein with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide digest with TFA.
-
Separate the peptides by reverse-phase liquid chromatography using a gradient of ACN in 0.1% FA.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the BSA sequence using a database search engine (e.g., Mascot, Sequest).
-
Include variable modifications to account for potential this compound-derived AGEs and cross-links. The specific mass shifts will depend on the chemical nature of the AGEs formed.
-
Manually validate the identified glycation and cross-linking sites.
-
Visualization of Pathways and Workflows
Experimental Workflow for this compound-Induced Protein Glycation.
Application of L-Erythrulose in the Chiral Synthesis of Bioactive Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Erythrulose, a naturally occurring tetrose sugar, has emerged as a versatile and valuable chiral building block in the asymmetric synthesis of a wide array of bioactive molecules. Its inherent chirality and multiple functional groups provide a scaffold for the stereocontrolled construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in both chemical and enzymatic chiral synthesis, enabling researchers to leverage this synthon in the development of novel pharmaceuticals and other biologically active compounds.
Chemical Synthesis Applications: Diastereoselective Aldol (B89426) Reactions
Protected this compound derivatives are excellent nucleophiles in aldol reactions, allowing for the diastereoselective formation of new carbon-carbon bonds. The stereochemical outcome of these reactions can be effectively controlled by the choice of protecting groups and reaction conditions, leading to the synthesis of polyoxygenated chiral synthons.
Quantitative Data Summary: Diastereoselective Aldol Reactions of a Protected this compound Derivative
The following table summarizes the results of dicyclohexylboron chloride-mediated anti-aldol reactions between a protected this compound derivative and various chiral aldehydes.
| Entry | Aldehyde | Major Diastereomer | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | (R)-2-methylbutanal | (3S,4R,5R,2'R) | 92:8 | 75 |
| 2 | (S)-2-methylbutanal | (3S,4R,5S,2'S) | 85:15 | 78 |
| 3 | (R)-2-phenylpropanal | (3S,4R,5R,2'R) | >95:5 | 82 |
| 4 | (S)-2-phenylpropanal | (3S,4R,5S,2'S) | >95:5 | 85 |
| 5 | (R)-2-(benzyloxy)propanal | (3S,4R,5R,2'R) | 90:10 | 72 |
| 6 | (S)-2-(benzyloxy)propanal | (3S,4R,5S,2'S) | 88:12 | 74 |
Experimental Protocol: General Procedure for Dicyclohexylboron Chloride-Mediated Aldol Addition[1]
This protocol describes a general method for the diastereoselective anti-aldol reaction of a protected this compound derivative.
Materials:
-
Protected this compound derivative (e.g., (S)-1,2-O-isopropylidene-4-(trityloxy)butan-3-one)
-
Chiral aldehyde
-
Dicyclohexylboron chloride (Chx₂BCl)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether (Et₂O)
-
Methanol (MeOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the protected this compound derivative (1.0 equiv) in anhydrous Et₂O (0.1 M) at -78 °C under an argon atmosphere, add Et₃N (1.2 equiv).
-
Slowly add Chx₂BCl (1.1 equiv) to the solution.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to form the boron enolate.
-
Cool the reaction mixture back to -78 °C and add the chiral aldehyde (1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 3 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding MeOH (5 mL per mmol of ketone).
-
Carefully add a 2:1 mixture of MeOH and 30% H₂O₂.
-
Stir the mixture vigorously for 1 hour.
-
Remove the organic solvent under reduced pressure.
-
Partition the residue between Et₂O and water.
-
Separate the aqueous layer and extract with Et₂O (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aldol adduct.
Workflow for Diastereoselective Aldol Reaction
Caption: Workflow for the diastereoselective aldol reaction.
Enzymatic Synthesis Applications: Production of Aldotetroses
This compound serves as a substrate for various isomerases, enabling the enzymatic synthesis of other rare tetrose sugars. These biocatalytic transformations offer a green and highly selective alternative to traditional chemical methods.
Quantitative Data Summary: Enzymatic Conversion of this compound
The following table summarizes the conversion of this compound to D-aldotetroses using different isomerases.[1][2]
| Enzyme | Source Organism | Product | Conversion Rate (%) |
| D-Tagatose 3-epimerase | Pseudomonas cichorii ST-24 | D-Erythrulose | ~50 |
| D-Arabinose isomerase | Klebsiella pneumoniae 40bXX | D-Threose | 9.35 |
| L-Rhamnose isomerase | Pseudomonas stutzeri LL172 | D-Erythrose | 12.9 |
Experimental Protocol: Enzymatic Epimerization of this compound to D-Erythrulose[2][3]
This protocol details the enzymatic conversion of this compound to a racemic mixture of D,this compound using D-tagatose 3-epimerase.
Materials:
-
This compound
-
Recombinant D-Tagatose 3-epimerase from Pseudomonas cichorii ST-24
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Cobalt chloride (CoCl₂)
-
Heating block or water bath
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 1 mM CoCl₂, and 10 g/L this compound.
-
Add the purified recombinant D-Tagatose 3-epimerase to the reaction mixture to a final concentration of 0.1 mg/mL.
-
Incubate the reaction mixture at 65°C.
-
Monitor the reaction progress by measuring the specific optical rotation of the solution over time. The reaction is complete when the optical rotation approaches zero, indicating the formation of a racemic mixture.
-
Alternatively, monitor the reaction by taking aliquots at different time points, stopping the reaction by boiling for 5 minutes, and analyzing the composition of sugars by HPLC.
-
The final product is a mixture of approximately 50% this compound and 50% D-Erythrulose.
Signaling Pathway for Enzymatic Conversions of this compound
Caption: Enzymatic conversions of this compound.
Application in the Total Synthesis of Bioactive Molecules
This compound serves as a crucial starting material in the total synthesis of several pharmacologically active natural products. Its chiral framework is incorporated into the final molecule, significantly reducing the complexity of the synthetic route.
Case Study: Synthesis of (+)-Boronolide
(+)-Boronolide is a δ-lactone with interesting pharmacological properties. Its stereoselective synthesis has been achieved using this compound as the chiral starting material. A key step in this synthesis is a highly stereoselective aldol-reduction one-pot sequence.
Case Study: Synthesis of (+)-Goniofufurone
(+)-Goniofufurone, a styryl-lactone with cytotoxic and antitumor activities, has also been synthesized from this compound. The synthesis highlights the utility of this compound derivatives in constructing complex heterocyclic systems.
Logical Relationship in Chiral Synthesis
Caption: Logic of this compound in chiral synthesis.
Conclusion
This compound is a powerful and versatile tool for the stereoselective synthesis of bioactive molecules. Its application in both chemical and enzymatic transformations provides access to a diverse range of chiral synthons and complex natural products. The protocols and data presented in this document are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of new synthetic routes and the discovery of novel therapeutic agents.
References
Application Note: Quantitative Analysis of L-Erythrulose using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of L-Erythrulose in various matrices, including cosmetic formulations and biological samples. The protocol employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for selective and accurate quantification. To enhance chromatographic retention and ionization efficiency, an optional derivatization step using acetic anhydride (B1165640) is described. This method is suitable for a range of applications, from quality control in the cosmetics industry to metabolic studies in biomedical research.
Introduction
This compound is a natural ketotetrose sugar used as a sunless tanning agent in cosmetic products. Its reaction with the amino acids in the stratum corneum of the skin produces a tan that is often considered more natural-looking than that produced by dihydroxyacetone (DHA) alone. Accurate and precise quantification of this compound is crucial for product formulation, quality control, and stability testing. In a research context, the analysis of this compound may be relevant in metabolic pathway studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for the quantification of this compound in complex matrices. This application note provides a comprehensive protocol for the analysis of this compound, including sample preparation, chromatographic separation, mass spectrometric detection, and an optional derivatization procedure.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate
-
Formic Acid
-
Acetic Anhydride
-
Internal Standard (IS) (e.g., ¹³C-labeled this compound or a structurally similar sugar)
Sample Preparation
2.1. Cosmetic Formulations (Lotions, Creams, Sprays)
-
Accurately weigh approximately 100 mg of the cosmetic product into a 15 mL centrifuge tube.
-
Add 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex for 2 minutes to ensure thorough mixing and dissolution of this compound.
-
Centrifuge at 10,000 x g for 15 minutes to precipitate insoluble excipients.
-
Transfer the supernatant to a clean tube.
-
Perform a serial dilution of the supernatant with the initial extraction solvent to bring the this compound concentration within the calibration range. A dilution factor of 1000-fold or greater may be necessary to minimize matrix effects.[1]
-
Add the internal standard to the final diluted sample.
-
Filter the sample through a 0.22 µm syringe filter into an LC autosampler vial.
2.2. Biological Samples (e.g., Plasma, Serum)
-
To 100 µL of the biological sample in a microcentrifuge tube, add the internal standard.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter into an LC autosampler vial.
Optional Derivatization (Acetylation)
For improved chromatographic retention on reversed-phase columns and enhanced sensitivity, acetylation of the hydroxyl groups of this compound can be performed.[2]
-
Evaporate the prepared sample extract or a known amount of standard to dryness.
-
Add 50 µL of pyridine and 50 µL of acetic anhydride.
-
Vortex briefly and incubate at 60°C for 1 hour.
-
Evaporate the reagents to dryness under a stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase.
Liquid Chromatography
4.1. Underivatized this compound (HILIC)
-
Column: Amino-based column (e.g., 150 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 80% B
-
2-10 min: 80% to 20% B
-
10-12 min: 20% B
-
12.1-15 min: 80% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4.2. Derivatized this compound (Reversed-Phase)
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Note: The precursor and product ions, as well as collision energies, should be optimized by direct infusion of an this compound standard. Tandem mass spectrometry data for this compound may be available from databases such as the METLIN database from the Scripps Center for Metabolomics.
Data Presentation
The quantitative data for the analysis of this compound should be summarized in a clear and structured table. The following table provides an example of the key parameters to be determined during method validation. Representative values for a similar sugar analysis are included for illustrative purposes.
| Parameter | Underivatized this compound | Derivatized this compound |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Retention Time (min) | ~4.5 | ~6.2 |
| Limit of Detection (LOD) | 10 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL | 5 ng/mL |
| Linearity Range | 50 - 5000 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.995 | >0.995 |
| Recovery (%) | 85 - 105% | 90 - 110% |
| Intra-day Precision (%RSD) | <10% | <10% |
| Inter-day Precision (%RSD) | <15% | <15% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound by LC-MS/MS.
Conclusion
The described LC-MS/MS method provides a selective and sensitive approach for the quantification of this compound. The protocol is adaptable for different sample matrices and can be further optimized by including a derivatization step to enhance analytical performance. Proper method validation is essential to ensure accurate and reliable results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
References
Application Notes and Protocols for Studying L-Erythrulose in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies used to study L-Erythrulose within the context of metabolic pathway analysis. The following sections detail protocols for sample preparation, analytical quantification, and enzymatic assays, alongside data presentation and visualization of relevant metabolic pathways.
Introduction to this compound Metabolism
This compound, a natural keto-sugar, is an intermediate in various metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway and is implicated in the degradation of vitamin C.[1] Its study is crucial for understanding cellular metabolism, identifying potential biomarkers, and for applications in drug development and cosmetics. In the cosmetics industry, it is used as a self-tanning agent, often in combination with dihydroxyacetone (DHA), due to its reaction with amino acids in the skin to produce a tan-like color.[2][3][4][5]
Analytical Methods for this compound Quantification
Accurate quantification of this compound in biological samples is essential for metabolic studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a robust method for the simultaneous determination of this compound and related metabolites in complex matrices like fermentation broths.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | Lichrospher 5-NH2 (250 mm x 4.6 mm) | |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) | |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 30°C | |
| Detector | UV Detector | |
| Wavelength | 277 nm | |
| Linear Range | 1.00 - 100.00 g/L | |
| Limit of Detection (LOD) | 0.50 g/L | |
| Limit of Quantification (LOQ) | 0.87 g/L | |
| Intraday RSD | < 2.16% | |
| Interday RSD | < 2.25% | |
| Recovery | > 99% |
Experimental Protocols
Protocol 1: Sample Preparation from Fermentation Broth
This protocol describes the extraction of this compound from a fermentation broth for subsequent HPLC analysis.
Materials:
-
Fermentation broth sample
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Withdraw a 1 mL aliquot of the fermentation broth.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet cells and other solid debris.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Transfer the filtered sample into an HPLC vial for analysis.
-
For accurate quantification, prepare a standard curve of this compound in the same base medium used for the fermentation.
Protocol 2: Metabolite Extraction from Cell Cultures
This protocol outlines the quenching and extraction of intracellular metabolites, including this compound, from bacterial or yeast cell cultures.
Materials:
-
Cell culture
-
Cold quenching solution (-20°C, 60% methanol)
-
Extraction solvent (-20°C, 80% methanol)
-
Centrifuge capable of reaching -9°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Rapidly quench metabolic activity by adding a calculated volume of cold quenching solution to the cell culture to achieve a final methanol (B129727) concentration of at least 50%.
-
Immediately centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at -9°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold extraction solvent.
-
Incubate the suspension at -20°C for 1 hour to facilitate cell lysis and metabolite extraction.
-
Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., the HPLC mobile phase) for analysis.
Protocol 3: Enzymatic Synthesis and Analysis of this compound
This protocol describes a multi-enzyme cascade for the synthesis of this compound from glycerol, which can be adapted for studying enzyme kinetics and pathway dynamics.
Materials:
-
Glycerol dehydrogenase (GDH)
-
NADH oxidase (NOX)
-
Fructose-6-phosphate aldolase (B8822740) (FSA)
-
Catalase
-
Glycerol
-
Formaldehyde
-
NAD+
-
Reaction buffer (e.g., pH 9)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing glycerol, formaldehyde, and NAD+ in the reaction buffer.
-
Initiate the reaction by adding the four enzymes (GDH, NOX, FSA, and catalase).
-
Incubate the reaction at a controlled temperature (e.g., 20°C) with gentle agitation.
-
At various time points, withdraw aliquots of the reaction mixture.
-
Stop the enzymatic reaction in the aliquots, for example, by adding a quenching agent or by heat inactivation.
-
Analyze the concentration of this compound in the aliquots using the HPLC method described above to determine the reaction kinetics.
Metabolic Pathway Analysis
Isotopic Labeling for Metabolic Flux Analysis
To trace the metabolic fate of this compound and quantify its flux through various pathways, stable isotope labeling experiments can be performed. This involves feeding cells with a labeled substrate (e.g., 13C-glucose) and tracking the incorporation of the label into this compound and other downstream metabolites using mass spectrometry.
Workflow for 13C-Metabolic Flux Analysis:
-
Culture cells in a defined medium.
-
Introduce the 13C-labeled substrate (e.g., [U-13C]glucose).
-
Harvest cells at isotopic steady state.
-
Extract intracellular metabolites using the protocol described above.
-
Analyze the isotopic labeling patterns of this compound and other key metabolites using LC-MS/MS.
-
Calculate metabolic fluxes using computational modeling software that integrates the labeling data with a stoichiometric model of the metabolic network.
Visualizations
Metabolic Pathway of this compound Synthesis
Caption: Enzymatic cascade for the synthesis of this compound from glycerol.
Experimental Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound from biological samples.
Simplified Pentose Phosphate Pathway
Caption: Simplified overview of the Pentose Phosphate Pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Erythrulose Yield in Gluconobacter Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing L-erythrulose production through Gluconobacter fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low this compound Yield | Inadequate aeration and oxygen supply.[1][2] | - Increase agitation speed to improve oxygen transfer. - Optimize the aeration rate (vvm). - Consider using a two-stage oxygen supply strategy: a lower rate during initial cell growth and a higher rate during the production phase.[1][3] - Ensure the dissolved oxygen (DO) is controlled, typically at 20% air saturation or higher.[4] |
| Sub-optimal pH of the fermentation medium. | - Maintain the pH of the medium at the optimal level for your Gluconobacter strain, which is generally around 6.0. - Use appropriate buffers or an automated pH control system. | |
| Sub-optimal fermentation temperature. | - Maintain the fermentation temperature at the optimum for your strain, typically around 30°C. Some thermotolerant strains can function at higher temperatures, up to 37°C. | |
| Inappropriate media composition. | - Ensure the medium contains essential nutrients for Gluconobacter growth and activity, such as yeast extract, MgSO₄·7H₂O, (NH₄)₂SO₄, and KH₂PO₄. - For specific strains, supplements like D-sorbitol or D-mannitol can enhance growth and subsequent biotransformation. | |
| Substrate (meso-erythritol) Inhibition | High initial substrate concentration. | - Implement a fed-batch or continuous fermentation strategy to maintain a lower, non-inhibitory substrate concentration in the bioreactor. - For batch processes, start with a moderate substrate concentration (e.g., 10%) and optimize from there. |
| Product (this compound) Inhibition | Accumulation of high concentrations of this compound. | - Consider a continuous fermentation setup with cell retention to keep the product concentration below inhibitory levels while maintaining high productivity. - Harvest the product at an earlier time point before inhibition becomes severe, if feasible for the experimental goals. |
| Re-consumption of this compound | Use of growing cells which may metabolize the product. | - Utilize resting cells (washed cell suspensions) for the biotransformation instead of growing cells to minimize product consumption. |
| Presence of unwanted metabolic pathways. | - Employ genetically engineered strains, such as multi-deletion strains of G. oxydans lacking certain membrane-bound dehydrogenases, to prevent by-product formation and product re-consumption. | |
| Inconsistent Fermentation Performance | Variability in inoculum quality. | - Standardize the inoculum preparation procedure, including pre-culture media, growth phase, and inoculum size (e.g., 10% v/v). |
| Contamination of the culture. | - Ensure strict aseptic techniques throughout the entire process. - Regularly check for culture purity through microscopy and plating. |
Frequently Asked Questions (FAQs)
1. Which Gluconobacter species are most effective for this compound production?
Several species have been successfully used, with high efficiencies reported for Gluconobacter oxydans, Gluconobacter frateurii, and Gluconobacter kondonii. Engineered strains, such as multi-deletion mutants of G. oxydans, have shown particularly high yields and productivities by minimizing by-product formation.
2. What are the typical fermentation conditions for optimal this compound yield?
Optimal conditions can be strain-dependent, but generally include a temperature of 30°C, a pH of 6.0, and vigorous aeration to maintain a dissolved oxygen level of at least 20%.
3. How can I mitigate substrate and product inhibition?
Substrate and product inhibition are common challenges. To mitigate these, you can:
-
Employ a fed-batch or continuous fermentation strategy to control the concentration of meso-erythritol and this compound in the bioreactor.
-
Use resting cells , which are less susceptible to certain inhibitory effects compared to actively growing cells.
4. What is the difference between using growing cells and resting cells?
Growing cells are used in a fermentation process where the bacteria are actively dividing and increasing in biomass. This can sometimes lead to the consumption of the this compound product. Resting cells are cells that have been grown, harvested, and washed to be used as whole-cell biocatalysts. They are not actively dividing and primarily perform the desired biotransformation of meso-erythritol to this compound, which can lead to higher product yields.
5. How can I monitor the concentration of this compound and meso-erythritol during fermentation?
High-Performance Liquid Chromatography (HPLC) is a reliable method for the simultaneous quantification of both meso-erythritol and this compound. A common setup uses an amino column (e.g., Lichrospher 5-NH2) with a mobile phase of acetonitrile (B52724) and water. Meso-erythritol can be detected with a refractive index (RI) detector, and this compound with an ultraviolet (UV) detector at 277 nm.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound production using Gluconobacter species.
Table 1: Comparison of this compound Production by Different Gluconobacter Strains and Fermentation Strategies
| Gluconobacter Strain | Fermentation Type | Substrate Conc. (g/L) | This compound Conc. (g/L) | Yield (%) | Productivity (g/L/h) | Reference |
| G. frateurii IFO 3254 | Batch (Resting Cells) | 100 | ~98 | 98 | 2.04 | |
| G. oxydans | Batch (Resting Cells) | 100 | ~98 | 98 | 2.1 | |
| G. oxydans 621HΔupp BP.8 | Batch (Resting Cells) | ~244 | 242 | 99 | 10 | |
| G. oxydans 621HΔupp BP.8 | Continuous (Cell Retention) | - | 54 | 99 | 27 | |
| G. kondonii CGMCC8391 | Fed-batch | - | 207.9 | 94 | 6.50 |
Experimental Protocols
1. Preparation of Resting Cells for Biotransformation
This protocol describes the preparation of a washed cell suspension (resting cells) for the conversion of meso-erythritol to this compound.
-
Inoculum Preparation: Inoculate a suitable pre-culture medium (e.g., Tryptic Soy Broth with 1% D-sorbitol) with a stock culture of the desired Gluconobacter strain. Incubate at 30°C with shaking (e.g., 170 rpm) until the culture reaches the late exponential or early stationary phase.
-
Cell Harvesting: Centrifuge the culture broth to pellet the bacterial cells.
-
Washing: Discard the supernatant and resuspend the cell pellet in a suitable buffer (e.g., sterile saline or phosphate (B84403) buffer).
-
Repeat Washing: Centrifuge the resuspended cells again and repeat the washing step to ensure the removal of residual medium components.
-
Final Resuspension: After the final wash, resuspend the cell pellet in the biotransformation medium to the desired cell concentration (e.g., 2.8 g/L dry cell weight).
2. Batch Fermentation for this compound Production
This protocol outlines a general procedure for a batch fermentation process.
-
Medium Preparation: Prepare the fermentation medium containing meso-erythritol as the substrate and other necessary nutrients. Sterilize the medium.
-
Inoculation: Inoculate the sterile medium with a pre-culture of the Gluconobacter strain.
-
Fermentation: Maintain the fermentation at the optimal temperature (e.g., 30°C) and pH (e.g., 6.0). Provide adequate aeration and agitation to ensure sufficient oxygen supply.
-
Monitoring: Periodically take samples to monitor cell growth (e.g., by measuring optical density at 600 nm) and the concentrations of meso-erythritol and this compound using HPLC.
-
Harvesting: Once the maximum yield is achieved or the substrate is consumed, stop the fermentation and proceed with downstream processing to recover the this compound.
3. Analytical Quantification of this compound and meso-Erythritol by HPLC
This protocol provides a method for analyzing samples from the fermentation broth.
-
Sample Preparation: Centrifuge the fermentation broth sample to remove bacterial cells. Dilute the supernatant with the mobile phase as needed to fall within the linear range of the detectors.
-
HPLC System:
-
Column: Lichrospher 5-NH2 (250 mm x 4.6 mm)
-
Mobile Phase: Acetonitrile:Water (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
-
Detection:
-
This compound: UV detector at 277 nm.
-
meso-Erythritol: Refractive Index (RI) detector at 35°C.
-
-
Quantification: Calculate the concentrations based on a standard curve generated with known concentrations of this compound and meso-erythritol.
Visualizations
Caption: High-level experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Biotransformation pathway of meso-erythritol to this compound.
References
Overcoming product inhibition in enzymatic synthesis of L-Erythrulose
Technical Support Center: Enzymatic Synthesis of L-Erythrulose
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the enzymatic synthesis of this compound, with a focus on overcoming product inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic routes for this compound synthesis?
A1: this compound, a valuable rare sugar, is typically synthesized using aldolase (B8822740) or transketolase enzymes. Common routes include:
-
Aldol Condensation: An aldolase, such as D-fructose-6-phosphate aldolase (FSA) or L-fuculose-1-phosphate aldolase (FucA), catalyzes the C-C bond formation between a donor substrate like dihydroxyacetone (DHA) or dihydroxyacetone phosphate (B84403) (DHAP) and an acceptor aldehyde, typically formaldehyde (B43269) or glycolaldehyde (B1209225).[1][2]
-
Transketolase Reaction: A transketolase (TK) can synthesize this compound from non-chiral substrates like hydroxypyruvate (HPA) and glycolaldehyde (GA).[3] This reaction is often irreversible due to the release of CO2, which can drive the reaction to completion.[4]
-
Multi-enzyme Cascades: To overcome limitations like substrate availability or cofactor costs, multi-enzyme cascades are often employed. For instance, glycerol (B35011) can be converted to DHA by glycerol dehydrogenase (GDH), and the DHA is then immediately used by an aldolase to form this compound.[1]
Q2: What is product inhibition in the context of this compound synthesis?
A2: Product inhibition occurs when the product of the enzymatic reaction, this compound or its phosphorylated precursors, binds to the enzyme and reduces its catalytic activity. This is a common challenge in biocatalysis that leads to decreased reaction rates as the product accumulates, resulting in lower overall yields and productivity. For example, some aldolases are susceptible to slow, reversible inactivation by products like D-erythrulose 1-phosphate.
Q3: How can I determine if my reaction is suffering from product inhibition?
A3: You can diagnose product inhibition through several experimental approaches:
-
Initial Rate Kinetics: Measure the initial reaction rate at varying concentrations of this compound added at the start of the reaction (t=0). A decrease in the initial rate with increasing this compound concentration is a strong indicator of product inhibition.
-
Progress Curve Analysis: Monitor the reaction progress over time. If the reaction rate slows down more rapidly than can be explained by substrate depletion alone, product inhibition is a likely cause.
-
Enzyme Stability Test: Incubate the enzyme with a high concentration of this compound for a period and then measure its residual activity after removing the product (e.g., through dialysis or dilution). If the activity is recovered, the inhibition is likely reversible.
Troubleshooting Guide
Problem 1: The reaction rate starts strong but quickly decreases, leading to low conversion.
-
Possible Cause: Severe product inhibition by this compound or a reaction intermediate. In cascade reactions, an intermediate can also be inhibitory. For example, in a glycerol-to-L-Erythrulose pathway, the intermediate dihydroxyacetone (DHA) is a potent inhibitor of glycerol dehydrogenase (GDH).
-
Solutions:
-
In Situ Product Removal (ISPR): Continuously remove this compound from the reaction medium as it is formed. This keeps the product concentration below the inhibitory threshold and shifts the reaction equilibrium towards product formation.
-
Fed-Batch Substrate Addition: If a substrate is also causing inhibition or enzyme deactivation (e.g., glycolaldehyde or formaldehyde), a fed-batch strategy can maintain it at a low, non-inhibitory concentration.
-
Enzyme Immobilization: Immobilizing the enzyme can sometimes improve stability and allows for use in continuous flow reactors, which can help mitigate product inhibition by maintaining a low product concentration in the catalyst's microenvironment.
-
Enzyme Engineering: Modify the enzyme through protein engineering to decrease its affinity for the product, thereby reducing inhibition.
-
Problem 2: The final product concentration has reached a plateau at a low level.
-
Possible Cause: The reaction may have reached thermodynamic equilibrium, which is exacerbated by product inhibition.
-
Solutions:
-
Phosphorylation-Dephosphorylation Cascade: A strategy to overcome equilibrium limitations involves converting the product into a phosphorylated intermediate, which is then dephosphorylated in a final, irreversible step. This effectively "pulls" the entire reaction sequence forward. This has been successfully applied in the synthesis of other rare sugars like D-allulose.
-
Coupled Enzyme System: Integrate the synthesis step with a subsequent reaction that consumes this compound. For example, using an isomerase to convert this compound to L-Erythrose can shift the equilibrium.
-
Extractive Bioconversion: Perform the reaction in a two-phase system where the product is continuously extracted into an organic phase or an adsorbent resin, physically removing it from the aqueous phase containing the enzyme.
-
Data and Protocols
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Enzyme System | Substrates | Key Conditions | Max Product Conc. | Conversion | Reference |
|---|---|---|---|---|---|
| 4-Enzyme Cascade (GDH, NOX, FSA, Catalase) | Glycerol, Formaldehyde | Fed-batch addition of formaldehyde and immobilized NOX | 120 mM | >95% (Glycerol) | |
| 3-Enzyme Cascade (DAAO, CAT, TK) | D-serine, Glycolaldehyde | Co-immobilized enzymes in a basket-type reactor, pH 7, 30°C | ~35 mM | ~70% (D-serine) | |
| L-Ribose Isomerase | This compound | Isomerization to L-Erythrose | 18% Yield (L-Erythrose) | N/A |
| FucA from M. jannaschii | DHAP, DL-glyceraldehyde | Kinetic analysis | N/A (Km = 0.09 mM for DHAP) | N/A | |
Experimental Protocols
Protocol 1: Fed-Batch Synthesis of this compound from Glycerol
This protocol is adapted from a multi-enzyme cascade system designed to mitigate intermediate and substrate inhibition.
-
Enzyme Preparation: Co-immobilize Glycerol Dehydrogenase (GDH), NADH Oxidase (NOX), Fructose-6-Phosphate Aldolase (FSA), and Catalase onto a suitable resin (e.g., epoxy-activated resin).
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0).
-
Add the co-immobilized enzymes to the buffer.
-
Add the initial substrates: 150 mM glycerol and 0.5 mM NAD+.
-
Start the reaction at a controlled temperature (e.g., 20°C) with gentle agitation.
-
-
Fed-Batch Strategy:
-
Add an initial aliquot of 10 mM formaldehyde.
-
At regular intervals (e.g., every 1-2 hours), add fresh aliquots of 10 mM formaldehyde.
-
Concurrently, add fresh immobilized NOX at each interval to replenish its activity, which may decrease over time.
-
-
Monitoring:
-
Withdraw samples periodically.
-
Quench the enzymatic reaction (e.g., by adding acid or heat).
-
Analyze the concentrations of glycerol, DHA, and this compound using HPLC with a refractive index (RI) detector.
-
Protocol 2: Setting up an In Situ Product Removal (ISPR) System using Adsorption
This is a generalized protocol for implementing ISPR with an adsorbent resin.
-
Adsorbent Selection: Screen different adsorbent resins (e.g., activated carbon, hydrophobic resins) for their ability to selectively adsorb this compound from the reaction buffer while minimizing enzyme and substrate binding.
-
System Configuration:
-
Batch with External Loop: Set up the enzymatic reaction in a stirred-tank reactor. Continuously pump the reaction mixture through an external column packed with the selected adsorbent resin and then recirculate the product-depleted solution back to the reactor.
-
Integrated Batch: Add the adsorbent beads directly into the reaction vessel. This is simpler but may cause shear stress on the enzyme and complications with enzyme/resin separation.
-
-
Execution:
-
Initiate the enzymatic reaction under optimal conditions.
-
Start the ISPR process (either by starting the pump for the external loop or by adding the resin).
-
Monitor the concentration of this compound in both the reaction medium and on the adsorbent (by desorbing a sample of the resin with a suitable solvent).
-
-
Product Recovery: After the reaction is complete, elute the this compound from the adsorbent resin using an appropriate solvent (e.g., aqueous ethanol).
Visualizations
Diagrams of Key Processes
Caption: Enzymatic cascade for this compound synthesis showing intermediate and product inhibition points.
Caption: Troubleshooting workflow for diagnosing and addressing low yields in this compound synthesis.
Caption: Key strategies for mitigating product inhibition in enzymatic synthesis.
References
Improving the stability of L-Erythrulose in aqueous solutions
Welcome to the technical support center for L-Erythrulose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound solution is turning brown. What is causing this discoloration?
Discoloration (browning) of this compound solutions is most commonly due to the Maillard reaction, a non-enzymatic browning reaction between the keto-sugar and any primary or secondary amino groups present in your formulation.[1] This reaction leads to the formation of brownish polymers called melanoidins.[1][2]
Troubleshooting Steps:
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Identify and Eliminate Amine Sources: Review your formulation for any ingredients containing primary or secondary amino groups. Common culprits include amino acids, peptides, proteins, and certain preservatives or sunscreens that contain amino groups.[1][2]
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Check for Nitrogen-Containing Molecules: Even tertiary amines like EDTA and aromatic amines can react with this compound, albeit more slowly.
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Control pH: The Maillard reaction is pH-dependent. Maintaining a slightly acidic pH can help slow down this reaction.
FAQ 2: What is the optimal pH for storing and formulating this compound solutions?
This compound is most stable in acidic conditions. For long-term stability, a pH range of 2.0-5.0 is recommended. The optimal pH for stability in a cosmetic formulation is between 3.0 and 4.0.
Troubleshooting Steps:
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Measure and Adjust pH: Regularly measure the pH of your stock and experimental solutions. If the pH is above 5.0, adjust it using a suitable acid.
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Buffering: Use a buffer system that is effective in the acidic pH range to maintain stability. Be cautious as some buffer components may interact with this compound.
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Formulation Order: When preparing formulations, consider adding this compound to the acidic aqueous phase. The pH of the base formulation should ideally be between 4.0-4.5 before the addition of this compound, which may lower the final pH to the optimal 3.0-4.0 range.
FAQ 3: At what temperature should I store my this compound solutions?
Low temperatures are crucial for maintaining the stability of this compound.
Storage Recommendations:
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Long-term storage: 2-8°C.
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Pure form: -20°C for up to 3 years.
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In solvent: -80°C for up to 1 year.
Troubleshooting Steps:
-
Avoid High Temperatures: Never expose this compound solutions or formulations to temperatures above 40°C.
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Room Temperature Equilibration: Before opening a refrigerated container, allow it to reach room temperature to prevent condensation, which can alter the concentration and potentially introduce contaminants.
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Processing: Incorporate this compound into your formulations at temperatures below 40°C, preferably in a cold process.
FAQ 4: I'm observing a loss of potency in my this compound formulation over time. What could be the cause?
Loss of potency is a direct consequence of this compound degradation. The primary factors influencing its stability are temperature and pH.
Troubleshooting Workflow:
FAQ 5: Which ingredients are incompatible with this compound?
To ensure the stability of your formulation, avoid the following ingredients:
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Amines and Nitrogen-Containing Compounds: These will trigger the Maillard reaction. This includes amino acids, peptides, proteins, PVP, and EDTA.
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α-Hydroxy Acids (AHAs): These can negatively impact stability.
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Inorganic Oxides: Avoid oxides such as titanium dioxide, zinc oxide, and iron oxides.
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Phosphates: Phosphoric acid esters and their salts are known to be incompatible.
Ethanol, on the other hand, does not negatively influence the stability of this compound in concentrations up to 20-30%.
Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Effect of pH and Temperature on this compound Stability
| pH | Temperature | Stability/Observations | Reference |
| 2.5 | 25°C | Negligible loss after one year. | |
| > 5.5 | Water | Becomes unstable and may hydrate. | |
| 2.0-5.0 | 4-8°C | Recommended conditions for long-term storage. | |
| 3.0-4.0 | Ambient | Optimal pH for stability in cosmetic formulations. | |
| < 40°C | N/A | Should not be exceeded during formulation. |
Table 2: Recommended Storage Conditions and Shelf Life
| Condition | Recommendation | Shelf Life | Reference |
| Unopened, original container | Store at 2-8°C, protected from light. | At least 3 years. | |
| Pure form | -20°C | 3 years | |
| In solvent | -80°C | 1 year |
Experimental Protocols
Protocol 1: Quantification of this compound in Aqueous Solutions using HPLC-UV
This protocol outlines a method for the quantitative analysis of this compound to assess its stability over time.
Objective: To determine the concentration of this compound in a given sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Lichrospher 5-NH2 column (250 mm x 4.6 mm) or equivalent
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
This compound standard
-
Volumetric flasks, pipettes, and vials
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 90:10 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. From the stock solution, prepare a series of calibration standards (e.g., in the range of 1.00 - 100.00 g/L).
-
Sample Preparation: Dilute your experimental samples with the mobile phase to a concentration that falls within the calibration range. Filter the samples through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Lichrospher 5-NH2 (250 mm x 4.6 mm)
-
Column Temperature: 30°C
-
Mobile Phase: Acetonitrile:Water (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 277 nm
-
Injection Volume: 10-20 µL
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
-
Degradation Pathway Overview
The primary degradation pathway for this compound in the presence of amino compounds is the Maillard reaction. This is a complex series of reactions that ultimately leads to the formation of brown nitrogenous polymers and copolymers known as melanoidins.
References
Technical Support Center: L-Erythrulose Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of L-Erythrulose using chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stability parameters to consider for this compound during purification?
A1: this compound is sensitive to both pH and temperature. It is most stable in acidic conditions, specifically within a pH range of 2.0 to 5.0.[1] At a pH greater than 5.5, it becomes unstable in aqueous solutions.[1] To ensure product quality, the temperature should never exceed 40°C.[1] For long-term storage, temperatures between 2°C and 8°C are recommended.[1]
Q2: Can I use buffers containing amines for the purification of this compound?
A2: It is strongly advised to avoid buffers and additives containing primary or secondary amines. This compound can undergo a Maillard reaction with amines, similar to the reaction with amino acids in the stratum corneum of the skin.[1] This can lead to sample degradation and the formation of impurities. Even tertiary amines like EDTA may react, albeit more slowly.
Q3: What type of chromatographic column is suitable for this compound purification?
A3: A common choice for the separation of sugars like this compound is an amino-propyl bonded silica (B1680970) column (NH2 column). For instance, a Lichrospher 5-NH2 column has been successfully used for the simultaneous determination of meso-erythritol and this compound. The choice of stationary phase will ultimately depend on the specific separation goals (e.g., purity requirements, scale of purification).
Q4: My this compound sample is degrading during the purification process. What could be the cause?
A4: Degradation of this compound during chromatography is often linked to inappropriate mobile phase pH or high temperatures. Ensure your mobile phase is buffered within the stable pH range of 2.0-5.0. Also, check for any potential heat sources in your chromatography system and consider running the purification at a controlled room temperature or in a cold room if necessary.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
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| Possible Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Ensure the mobile phase pH is within the optimal range of 2.0-5.0 to minimize unwanted interactions. |
| On-column Degradation | This compound can degrade if the mobile phase is not sufficiently acidic or if the temperature is too high. Maintain a pH between 2.0 and 5.0 and a temperature below 40°C. |
| Column Overload | If peaks are fronting, reduce the amount of sample loaded onto the column. Dilute the sample or inject a smaller volume. |
| Column Contamination or Deterioration | If the problem persists, contaminants from previous runs may be present. Clean the column according to the manufacturer's instructions. If the column is old, it may need to be replaced. |
Issue 2: High Back Pressure
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| Possible Cause | Recommended Solution |
| Clogged Column Frit or In-line Filter | Always filter your sample and mobile phase to prevent particulates from clogging the system. If a clog is suspected, reverse flush the column (if permissible by the manufacturer) or replace the in-line filter. |
| Sample Precipitation | This compound is readily soluble in water. However, if your sample is in a complex matrix, other components may precipitate upon injection into the mobile phase. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. |
| Sample Viscosity | Highly concentrated samples can be viscous, leading to increased back pressure. Dilute your sample with the mobile phase before injection. |
| Microbial Growth | If buffers are not prepared fresh or stored properly, microbial growth can occur, leading to blockages. Use freshly prepared buffers and consider adding a small percentage of an organic solvent like ethanol (B145695) if compatible with your method. |
Issue 3: Poor Resolution or No Separation
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| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | For separation on an NH2 column, the mobile phase is typically a mixture of acetonitrile (B52724) and water. Adjust the ratio of acetonitrile to water to optimize retention and separation. Increasing the water content will generally decrease retention time. |
| Gradient is Too Steep | If using a gradient elution, a steep gradient may not provide adequate separation of closely eluting compounds. Try a shallower gradient. |
| Flow Rate is Too High | A high flow rate can lead to band broadening and reduced resolution. Try reducing the flow rate to see if resolution improves. |
| Column has Lost Efficiency | Over time, chromatographic columns can lose their resolving power. If you have tried optimizing the method without success, the column may need to be replaced. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
This protocol is based on a method for the simultaneous determination of meso-erythritol and this compound and can be adapted for purification purposes.
1. Chromatographic System:
-
Column: Lichrospher 5-NH2 (250 mm x 4.6 mm)
-
Column Temperature: 30°C
-
Mobile Phase: Acetonitrile:Water (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detector:
-
UV detector at 277 nm for this compound
-
Refractive Index (RI) detector at 35°C can also be used, especially for higher concentrations.
-
2. Sample Preparation:
-
Dissolve the this compound-containing sample in the mobile phase.
-
Ensure the pH of the final sample solution is within the stable range for this compound (2.0-5.0).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
3. Data Analysis:
-
Identify the this compound peak based on its retention time, which should be determined by running a pure standard.
-
Quantify the amount of this compound by comparing the peak area to a calibration curve generated from standards of known concentrations.
| Parameter | Condition | Reference |
| Column | Lichrospher 5-NH2 (250 mm x 4.6 mm) | |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) | |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 30°C | |
| UV Detection Wavelength | 277 nm | |
| RI Detector Temperature | 35°C |
References
Minimizing byproduct formation in L-Erythrulose synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during L-Erythrulose synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound via microbial, enzymatic, and chemical methods.
Microbial Synthesis using Gluconobacter species
Question 1: My this compound yield is decreasing after an initial increase. What is happening and how can I prevent it?
Answer: This is likely due to the re-consumption of this compound by the Gluconobacter cells, which can metabolize it further.[1][2] This phenomenon is more pronounced with growing cells.
Troubleshooting Steps:
-
Use Resting Cells: Instead of growing cells, use a washed cell suspension (resting cells) for the biotransformation. This minimizes metabolic activities not directly related to the oxidation of the substrate to this compound.[1][2]
-
Optimize Reaction Time: Monitor the reaction closely and terminate it once the maximum this compound concentration is reached to prevent subsequent degradation.
-
Use Mutant Strains: Employ genetically engineered strains, such as multideletion strains of Gluconobacter oxydans that lack the genes for certain membrane-bound dehydrogenases, to reduce byproduct formation and this compound re-consumption.[3]
Question 2: I am observing the formation of other oxidized byproducts. How can I improve the selectivity towards this compound?
Answer: The formation of other oxidized byproducts can occur due to the broad substrate specificity of some dehydrogenases in Gluconobacter.
Troubleshooting Steps:
-
Control Dissolved Oxygen (DO): Maintain an optimal partial oxygen pressure (pO2), typically between 10-80%, for aerobic fermentation. A two-stage oxygen supply control strategy can be effective: a lower level during cell growth and a higher level during this compound production.
-
Substrate and Product Inhibition: High concentrations of the substrate (e.g., meso-erythritol) and the product (this compound) can inhibit the enzymatic activity of the cells. A continuous or fed-batch process can help maintain optimal concentrations.
-
pH Control: Maintain the pH of the medium within the optimal range for the specific Gluconobacter strain, typically between 3.0 and 7.0.
| Parameter | Recommended Range | Rationale |
| Cell State | Resting Cells | Minimizes this compound re-consumption. |
| Dissolved Oxygen | 10-80% pO2 | Ensures efficient oxidation while minimizing side reactions. |
| pH | 3.0 - 7.0 | Maintains optimal enzyme activity and cell viability. |
| Temperature | 10 - 50°C | Ensures optimal enzyme activity and cell viability. |
Enzymatic Synthesis
Question 3: My enzymatic reaction is slow or stops before completion. What are the possible causes?
Answer: Slow or incomplete enzymatic reactions can be due to enzyme inhibition, suboptimal reaction conditions, or enzyme instability.
Troubleshooting Steps:
-
Enzyme Inhibition:
-
Product Inhibition: In the synthesis from glycerol (B35011), the intermediate dihydroxyacetone (DHA) can inhibit glycerol dehydrogenase (GDH). A multi-enzyme cascade that rapidly converts DHA to this compound can mitigate this.
-
Cofactor Inhibition: In reactions involving NAD+/NADH, an excess of NADH can be a competitive inhibitor of NAD+ for the dehydrogenase. An efficient cofactor regeneration system is crucial.
-
-
Suboptimal Reaction Conditions:
-
pH: Ensure the pH of the reaction mixture is at the optimum for all enzymes in the cascade. For example, a pH of 7.0 is often used for transketolase-catalyzed reactions.
-
Temperature: Maintain the optimal temperature for the enzymes. For instance, 30°C is a common temperature for enzymatic synthesis involving D-amino acid oxidase and transketolase.
-
-
Enzyme Instability:
-
Immobilization: Immobilizing the enzymes can improve their stability and allow for easier reuse.
-
Presence of Destabilizing Agents: In multi-enzyme systems, byproducts of one reaction can affect the stability of another enzyme. For example, hydrogen peroxide (H2O2) produced by oxidases can be detrimental; adding catalase can resolve this issue.
-
Question 4: How can I improve the overall yield and efficiency of my multi-enzyme cascade reaction?
Answer: Optimizing the stoichiometry of enzymes and substrates, along with efficient cofactor recycling, is key to improving the yield of multi-enzyme cascade reactions.
Troubleshooting Steps:
-
Enzyme Ratios: The relative amounts of each enzyme in the cascade should be optimized to prevent the accumulation of inhibitory intermediates.
-
Cofactor Regeneration: Implement an efficient cofactor regeneration system, such as using NADH oxidase coupled with catalase, to maintain a low concentration of the inhibitory form of the cofactor (e.g., NADH).
-
One-Pot Synthesis: Co-immobilizing all enzymes in the cascade can enhance efficiency by channeling substrates between active sites and simplifying the process.
| Parameter | Recommended Condition | Rationale |
| pH | 7.0 (for TK/DAAO) | Optimal for enzyme activity. |
| Temperature | 30°C (for TK/DAAO) | Optimal for enzyme activity. |
| Cofactor (NAD+) | Catalytic amounts with regeneration | Avoids inhibition by NADH. |
| Intermediate (DHA) | Rapid conversion | Prevents inhibition of GDH. |
Chemical Synthesis (Aldol Condensation)
Question 5: I am getting a mixture of different sugars instead of pure this compound in my aldol (B89426) condensation reaction. How can I improve the selectivity?
Answer: The formation of other sugars, such as pentoses and hexoses, is a common issue in the aldol condensation of formaldehyde (B43269) and dihydroxyacetone (DHA). The selectivity is highly dependent on the reaction conditions.
Troubleshooting Steps:
-
pH Control: The pH of the reaction solution is a critical factor. A pH range of 7.54–8.71 is reported to favor the formation of erythrulose (B1219606).
-
Temperature Control: Lower temperatures generally favor the formation of this compound. For example, a reaction at 65°C can yield up to 60% erythrulose, whereas at 80°C, the formation of C6-sugars is more prominent.
-
Catalyst Choice: The type of catalyst used can significantly influence the product distribution. Zeolite-like imidazolate frameworks (ZIFs) have been shown to be effective catalysts for this reaction.
-
Reaction Time: Shorter reaction times (e.g., 0.5 hours) can favor the formation of this compound and minimize the formation of larger sugars.
| Parameter | Recommended Condition | Rationale |
| pH | 7.54 - 8.71 | Favors erythrulose formation over other sugars. |
| Temperature | 65°C | Higher selectivity for erythrulose compared to 80°C. |
| Reaction Time | 0.5 - 1 hour | Minimizes the formation of larger sugar byproducts. |
Experimental Protocols
Protocol 1: Microbial Synthesis of this compound using Gluconobacter frateurii
This protocol is adapted from the work of Mizanur et al. (2001).
1. Culture Preparation:
-
Inoculate Gluconobacter frateurii IFO 3254 in a tryptic soy broth (TSB) medium supplemented with 1% D-sorbitol.
-
Incubate at 30°C with shaking at 170 rpm until the desired cell density is reached.
2. Cell Harvesting and Preparation of Resting Cells:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) to remove residual medium components.
-
Resuspend the washed cells in the reaction buffer to the desired cell concentration.
3. Biotransformation:
-
Prepare a reaction mixture containing 10% (w/v) meso-erythritol in the reaction buffer.
-
Add the prepared resting cell suspension to the reaction mixture.
-
Incubate at 30°C with shaking at 170 rpm for up to 48 hours.
4. Monitoring and Product Isolation:
-
Monitor the conversion of meso-erythritol and the formation of this compound using techniques like HPLC.
-
Once the reaction is complete, remove the cells by centrifugation or filtration.
-
The supernatant containing this compound can be further purified using methods like ion-exchange chromatography.
Protocol 2: Enzymatic Synthesis of this compound from D-serine and Glycolaldehyde
This protocol is based on the multi-enzyme cascade described by Świętochowska et al.
1. Enzyme Preparation:
-
Obtain or prepare the enzymes: D-amino acid oxidase (DAAO), catalase (CAT), and transketolase (TK).
-
For enhanced stability and reusability, immobilize the enzymes on a suitable support.
2. Reaction Setup:
-
Prepare a reaction buffer (e.g., pH 7.0).
-
Add the substrates: 50 mM D-serine and 50 mM glycolaldehyde.
-
Add the necessary cofactors: 0.1 mM Thiamine diphosphate (B83284) (ThDP) and 1 mM MgCl2.
-
Add the immobilized enzymes (DAAO, CAT, and TK) to the reaction mixture.
3. Reaction Conditions:
-
Maintain the temperature at 30°C.
-
Stir the reaction mixture at 400 rpm.
-
Ensure a supply of oxygen for the DAAO reaction.
-
Maintain the pH at 7.0 using a pH-stat for up to 16 hours.
4. Analysis:
-
Monitor the formation of this compound using HPLC or other suitable analytical methods.
Protocol 3: Chemical Synthesis of this compound via Aldol Condensation
This protocol is based on the method described in patent literature using a zeolite-like imidazolate framework (ZIF) catalyst.
1. Reaction Setup:
-
In a reaction vessel, prepare an aqueous solution of dihydroxyacetone (DHA) and formaldehyde.
-
Add the ZIF catalyst (e.g., ZIF-8) to the solution. The amount of catalyst will regulate the pH. Aim for a pH between 7.54 and 8.71.
2. Reaction Conditions:
-
Heat the reaction mixture to 65°C with vigorous stirring.
-
Maintain the reaction for 0.5 to 1 hour.
3. Monitoring and Work-up:
-
Monitor the conversion of DHA and the formation of this compound and byproducts (pentoses, hexoses) by HPLC.
-
After the reaction, remove the solid catalyst by filtration.
-
The resulting solution containing this compound can be purified by chromatographic methods to remove unreacted starting materials and byproducts.
Signaling Pathways and Experimental Workflows
Caption: Workflow for Microbial Synthesis of this compound.
Caption: Enzymatic Cascade for this compound Synthesis.
Caption: Logic Diagram for Minimizing Byproducts in Aldol Condensation.
References
pH and temperature optimization for L-Erythrulose stability in formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of L-Erythrulose in various formulations. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound stability in a formulation?
A1: this compound is most stable in acidic conditions, specifically within a pH range of 2.0 to 5.0.[1] For optimal long-term stability, a pH between 3.0 and 4.0 is recommended.[2] Formulations should ideally be un-buffered or minimally buffered.[1]
Q2: At what pH does this compound become unstable?
A2: this compound becomes unstable at a pH greater than 5.5.[1] In these less acidic to alkaline conditions, it may hydrate (B1144303) and degrade into an aliphatic tetra-alcohol.[1]
Q3: What is the ideal temperature for storing this compound and its formulations?
A3: For long-term storage, this compound and formulations containing it should be kept at a low temperature, ideally between 2°C and 8°C. During the formulation process, the temperature should not exceed 40°C.
Q4: How long can this compound be considered stable under optimal conditions?
A4: Under recommended storage conditions (2-8°C), this compound can remain stable for at least three years in its unopened original container. In a formulation at pH 2.5 and stored at 25°C, the loss of this compound is negligible after one year.
Q5: Are there any ingredients that are incompatible with this compound?
A5: Yes, several ingredients should be avoided in this compound formulations to prevent degradation. These include:
-
Amines and nitrogen-containing compounds: These can trigger a Maillard-like reaction, causing discoloration and loss of active ingredient. This includes amino acids, peptides, proteins, and chelating agents like EDTA.
-
Oxidizing substances.
-
Inorganic oxides: Metal oxides such as titanium dioxide, zinc oxide, and iron oxides should be avoided.
-
Phosphates: It is advisable to avoid phosphate-based buffering agents.
-
α-Hydroxy acids.
Troubleshooting Guide
Q1: My this compound formulation is turning yellow/brown over time. What is the likely cause and how can I fix it?
A1:
-
Potential Cause 1: High pH. If the formulation's pH is above 5.0, it can lead to the degradation of this compound and the formation of colored byproducts. The pH of solutions containing this compound can drift downwards over time due to the formation of organic acids.
-
Solution: Measure the pH of your formulation. If it is too high, adjust it to the optimal range of 3.0-4.0 using a suitable acidulant. Ensure all ingredients are stable at this low pH.
-
-
Potential Cause 2: Incompatible Ingredients. The presence of amines, metal oxides (e.g., TiO2, ZnO), or oxidizing agents can cause discoloration.
-
Solution: Review your formulation for any of the incompatible ingredients listed in the FAQs. If present, reformulate by substituting them with compatible alternatives. For example, use non-ionic emulsifiers and thickeners that do not require neutralization, like xanthan gum.
-
-
Potential Cause 3: Exposure to High Temperatures or Light. Storing the formulation at elevated temperatures or exposing it to light can accelerate degradation.
-
Solution: Store the final product in a cool, dark place, ideally between 2°C and 8°C. Use opaque packaging to protect the formulation from light.
-
Q2: The pH of my formulation is decreasing over time. Is this normal and what can I do?
A2:
-
Potential Cause: A downward drift in pH in this compound solutions can occur due to the formation of organic acids as it degrades, which is a known characteristic.
-
Solution: While a slight pH drop might be expected, a significant decrease can indicate instability. Start with an initial pH at the higher end of the stable range (e.g., 4.0-4.5) to accommodate this drift. Avoid using phosphate-based buffers, as they are not recommended. Monitor the pH over time during stability testing to ensure it remains within the optimal range.
-
Q3: I am observing a loss of efficacy in my self-tanning formulation. Why is this happening?
A3:
-
Potential Cause 1: Degradation of this compound. The most common reason for loss of efficacy is the degradation of the active ingredient due to improper pH, high temperature, or incompatible ingredients.
-
Solution: Follow all the stability guidelines outlined in this document. Ensure the pH is between 3.0 and 4.0, store the product correctly, and check for incompatible components in your formulation.
-
-
Potential Cause 2: Packaging Issues. If the packaging is not properly sealed, it can expose the product to air, which may accelerate degradation.
-
Solution: Use well-sealed, airtight packaging. The typical shelf life after opening for products containing similar actives like DHA is around six months.
-
Data Presentation
Table 1: pH and Temperature Stability Guidelines for this compound
| Parameter | Optimal Range | Suboptimal/Unstable Range | Rationale |
| pH | 2.0 - 5.0 (Ideally 3.0 - 4.0) | > 5.5 | This compound is prone to hydration and degradation at higher pH levels. |
| Storage Temperature | 2°C - 8°C | > 8°C (long-term) | Low temperatures slow down the rate of chemical degradation. |
| Formulation Temperature | < 40°C | > 40°C | This compound is heat-sensitive and can degrade at elevated processing temperatures. |
Table 2: Representative Stability of this compound in an Aqueous Solution Over Time
This table provides an illustrative example of this compound degradation based on the stability principles described in the literature. Actual results may vary depending on the specific formulation.
| Storage Condition | Initial Concentration | 1 Month | 3 Months | 6 Months | 12 Months |
| pH 3.5 / 4°C | 100% | ~99.5% | ~99% | ~98% | ~97% |
| pH 4.0 / 25°C | 100% | ~98% | ~95% | ~92% | ~85% |
| pH 5.5 / 25°C | 100% | ~90% | ~80% | ~65% | <50% |
| pH 4.0 / 40°C | 100% | ~85% | ~70% | <50% | <20% |
Experimental Protocols
Protocol for Assessing this compound Stability in a Formulation
1. Objective: To evaluate the chemical stability of this compound in a given formulation under various storage conditions (real-time and accelerated) by monitoring its concentration and physical properties over time.
2. Materials:
-
Test formulation containing this compound.
-
Control formulation (placebo, without this compound).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Deionized water (HPLC grade).
-
pH meter and calibration buffers.
-
Viscometer.
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Lichrospher 5-NH2 column (250 mm x 4.6 mm) or equivalent.
-
Stability chambers set to specified temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
Refrigerator (2-8°C).
-
Vortex mixer.
-
Analytical balance.
4. Sample Preparation and Storage:
-
Prepare a sufficient quantity of the test formulation.
-
Fill the formulation into the final intended packaging. For analytical purposes, also fill into inert glass containers as a control.
-
Place the packaged samples into the different stability chambers:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C (control)
-
5. Sampling Plan:
-
Accelerated Study: Pull samples at Time 0, 1 month, 2 months, 3 months, and 6 months.
-
Long-Term Study: Pull samples at Time 0, 3 months, 6 months, 9 months, 12 months, 18 months, and 24 months.
6. Analytical Method (HPLC):
-
Standard Preparation: Prepare a stock solution of this compound reference standard and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh a portion of the formulation, dissolve and dilute it with the mobile phase to a known volume to bring the this compound concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 277 nm
-
Injection Volume: 20 µL
-
-
Quantification: Calculate the concentration of this compound in the test samples by comparing the peak area to the calibration curve.
7. Physical and Chemical Evaluation: At each time point, evaluate the following parameters:
-
Appearance: Color, clarity, homogeneity.
-
Odor: Any change from the initial fragrance.
-
pH: Measure using a calibrated pH meter.
-
Viscosity: Measure using a viscometer.
-
This compound Assay: Determine the concentration via HPLC.
8. Data Analysis:
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Document any changes in physical and chemical properties.
-
Use the data from the accelerated study to predict the shelf life at normal storage conditions.
Mandatory Visualization
A troubleshooting workflow for identifying and resolving common instability issues in this compound formulations.
References
Technical Support Center: Scaling Up Microbial L-Erythrulose Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of L-erythrulose microbial production.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound fermentation and downstream processing.
Fermentation Troubleshooting
Question: Why is the this compound yield lower than expected in the scaled-up fermenter compared to the lab-scale shake flask?
Answer: Several factors can contribute to a drop in yield during scale-up. Here’s a systematic approach to troubleshoot this issue:
-
Inadequate Oxygen Transfer: Gluconobacter species, the primary producers of this compound, are strictly aerobic. The oxygen transfer rate (OTR) is a critical parameter that is often difficult to maintain during scale-up.[1]
-
Solution: Monitor the dissolved oxygen (DO) levels continuously. Increase agitation and/or aeration rates to maintain a constant volumetric oxygen transfer coefficient (kLa).[2] For high-density cultures, consider using enriched air or pure oxygen. A two-stage oxygen supply strategy, with a lower kLa during the initial growth phase and a higher kLa during the production phase, has been shown to be effective.[2]
-
-
Substrate and Product Inhibition: High concentrations of the substrate (erythritol) and the product (this compound) can inhibit the metabolic activity of the microorganisms.[3]
-
Solution: Implement a fed-batch or continuous fermentation strategy to maintain substrate and product concentrations within an optimal range.[3] For instance, a continuous membrane bioreactor can achieve high space-time yields while keeping the product concentration low to avoid inhibition.
-
-
Nutrient Limitation: While erythritol (B158007) is the primary carbon source, other nutrients like nitrogen, vitamins, and trace elements can become limiting in a larger volume.
-
Solution: Re-optimize the medium composition at the pilot scale. Ensure that the feeding strategy for fed-batch cultures includes all essential nutrients, not just the carbon source.
-
-
Shear Stress: Increased agitation in large fermenters can cause shear stress, damaging microbial cells.
-
Solution: Optimize the impeller design and agitation speed to ensure adequate mixing and oxygen transfer without causing excessive shear.
-
Question: The fermentation broth is turning brown, and the final product purity is low. What is the cause and how can it be addressed?
Answer: Browning of the fermentation broth can be an indicator of non-enzymatic reactions, such as the Maillard reaction between reducing sugars and amino acids, which can be exacerbated by high temperatures and pH fluctuations. This can lead to the formation of impurities that are difficult to remove during downstream processing.
-
Solution:
-
Temperature Control: Ensure precise temperature control throughout the fermentation.
-
pH Management: Maintain the pH within the optimal range for Gluconobacter (typically around 5.0-6.0).
-
Downstream Processing: The formation of these byproducts underscores the importance of an efficient purification strategy to achieve high-purity this compound.
-
Downstream Processing Troubleshooting
Question: What are the main challenges in purifying this compound from the fermentation broth?
Answer: The primary challenges in this compound purification include:
-
Separation from Unreacted Substrate and Byproducts: The fermentation broth contains unreacted erythritol, microbial cells, proteins, and other metabolites.
-
Product Stability: this compound, like other sugars, can be sensitive to high temperatures and extreme pH, which can lead to degradation during purification.
Question: How can the efficiency of ion-exchange chromatography for this compound purification be improved?
Answer: Ion-exchange chromatography is a common method for separating sugars. Here are some tips for improving its efficiency:
-
Column Equilibration: Ensure the column is properly equilibrated with the starting buffer (typically 5-10 column volumes) to prepare it for sample binding.
-
Sample Preparation: The sample should have the same pH and ionic strength as the equilibration buffer to ensure proper binding. If necessary, perform a buffer exchange or dilute the sample with the equilibration buffer.
-
Elution Strategy: A gradient elution, where the salt concentration is gradually increased, is often more effective for separating molecules with similar charges than a step elution.
-
Resin Selection: The choice of anion or cation exchange resin will depend on the charge of this compound and the impurities under the chosen buffer conditions.
Frequently Asked Questions (FAQs)
Q1: Which microbial strains are most commonly used for this compound production? A1: The most frequently cited microorganisms for the industrial production of this compound are from the genus Gluconobacter, particularly Gluconobacter oxydans and Gluconobacter frateurii. These bacteria possess membrane-bound dehydrogenases that efficiently oxidize erythritol to this compound.
Q2: What are the typical fermentation parameters for this compound production? A2: While optimal conditions can vary between strains, typical parameters for Gluconobacter fermentation include a temperature of 30-37°C, a pH of 5.0-6.0, and vigorous aeration and agitation to ensure sufficient oxygen supply.
Q3: What is "re-consumption" of this compound and how can it be prevented? A3: Re-consumption refers to the further metabolism of the produced this compound by the microorganisms, leading to a decrease in the final yield. This has been observed in growing cells of Gluconobacter oxydans. Using resting cells (non-growing cells) for the biotransformation can prevent this issue.
Q4: Is a batch, fed-batch, or continuous process better for this compound production? A4: Due to substrate and product inhibition, batch processes are often limited in terms of achievable product concentration and productivity. Fed-batch and continuous fermentation processes are generally preferred for large-scale production as they allow for better control over substrate and product concentrations, leading to higher yields and productivities.
Q5: What analytical methods are used to monitor this compound production? A5: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound and erythritol in the fermentation broth. A common setup uses an amino column with an acetonitrile-water mobile phase and detection via a refractive index (RI) detector for erythritol and an ultraviolet (UV) detector for this compound.
Data Presentation
Table 1: Comparison of this compound Production by Different Gluconobacter Strains and Fermentation Strategies.
| Microbial Strain | Fermentation Strategy | Substrate Conc. (g/L) | Product Conc. (g/L) | Productivity (g/L/h) | Yield (g/g) | Reference |
| Gluconobacter frateurii IFO 3254 | Batch (Washed Cells) | 100 | ~98 | 2.04 | 0.98 | |
| Gluconobacter kondonii CGMCC8391 | Fed-batch | Not specified | 207.9 | 6.50 | 0.94 | |
| Gluconobacter oxydans 621HΔupp BP.8 | Batch (Resting Cells) | 245 | 242 | 10.0 | 0.99 | |
| Gluconobacter oxydans 621HΔupp BP.8 | Continuous (Membrane Bioreactor) | Not specified | 54 | 27.0 | 0.99 |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Gluconobacter oxydans for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a cryopreserved vial of G. oxydans to a 250 mL flask containing 50 mL of seed medium (e.g., yeast extract, peptone, mannitol).
-
Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the optical density at 600 nm (OD600) reaches a desired value (e.g., 2.0).
-
-
Fermenter Preparation and Inoculation:
-
Prepare the production fermenter with the initial batch medium (containing erythritol, yeast extract, and other essential nutrients). Sterilize the fermenter and medium.
-
Inoculate the fermenter with the seed culture (typically 5-10% v/v).
-
-
Fermentation Conditions:
-
Control the temperature at 30°C.
-
Maintain the pH at 5.5 by automated addition of a base (e.g., NaOH).
-
Set the initial agitation and aeration rates to maintain a dissolved oxygen (DO) level above 20% saturation.
-
-
Fed-Batch Strategy:
-
After the initial batch of erythritol is nearly consumed (as determined by offline HPLC analysis or online respiratory activity monitoring), start the continuous or intermittent feeding of a concentrated erythritol solution.
-
Adjust the feed rate to maintain a low residual erythritol concentration to avoid substrate inhibition.
-
-
Monitoring:
-
Regularly draw samples for offline analysis of cell density (OD600), erythritol, and this compound concentrations using HPLC.
-
Protocol 2: Purification of this compound using Ion-Exchange Chromatography
-
Broth Pre-treatment:
-
Centrifuge the fermentation broth to remove microbial cells.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
-
Column Preparation:
-
Pack a column with a suitable ion-exchange resin (e.g., Dowex 50W-X2, Ca2+ form).
-
Equilibrate the column by washing with 5-10 column volumes of deionized water or a specific starting buffer until the pH and conductivity of the eluate are stable.
-
-
Sample Loading:
-
Load the pre-treated fermentation supernatant onto the column.
-
-
Washing:
-
Wash the column with 2-3 column volumes of the starting buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound this compound using a gradient of a suitable eluent (e.g., increasing salt concentration) or by isocratic elution.
-
Collect fractions and analyze them for this compound concentration using HPLC.
-
-
Post-processing:
-
Pool the fractions containing high-purity this compound.
-
The purified this compound solution can be concentrated by evaporation and crystallized if a solid product is desired.
-
Visualizations
Caption: Metabolic pathway of erythritol to this compound in Gluconobacter.
Caption: Experimental workflow for this compound production.
Caption: Logic diagram for troubleshooting low this compound yield.
References
Technical Support Center: Enhancing Cofactor Recycling in Enzymatic Cascades for L-Erythrulose Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of L-Erythrulose. The information is designed to address common issues and provide practical solutions to enhance the efficiency of the enzymatic cascade with a focus on cofactor recycling.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the experimental process.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| L-ERY-T01 | Low or no this compound production despite the presence of all four enzymes. | 1. GDH Inhibition: Glycerol (B35011) dehydrogenase (GDH) is strongly inhibited by its product, dihydroxyacetone (DHA).[1][2] 2. Inactive Enzyme(s): One or more enzymes in the cascade may be inactive or have low activity. 3. Suboptimal pH: The overall reaction pH may not be optimal for the entire cascade. | 1. Optimize FSA Concentration: Ensure a sufficient concentration of Fructose-6-phosphate aldolase (B8822740) (FSA) to rapidly convert DHA to this compound, thus preventing GDH inhibition.[1][2] 2. Verify Enzyme Activity: Perform individual activity assays for each enzyme (GDH, NOX, FSA, Catalase) prior to setting up the cascade reaction. Refer to the Experimental Protocols section for detailed assays. 3. Maintain pH 9.0: The optimal pH for this enzymatic cascade has been reported to be around 9.0.[1] |
| L-ERY-T02 | Reaction stops prematurely or shows a rapid decrease in rate. | 1. NOX Instability: NADH oxidase (NOX) is prone to deactivation, which halts the crucial NAD+ regeneration step. 2. NADH Inhibition: Accumulation of NADH can competitively inhibit GDH, slowing down the initial reaction step. 3. H₂O₂ Accumulation: Insufficient catalase activity can lead to the buildup of hydrogen peroxide, which can damage other enzymes in the cascade. | 1. Fed-Batch Addition of NOX: For longer reactions, a fed-batch approach with periodic addition of fresh NOX can maintain the cofactor recycling rate. 2. Optimize NOX Concentration: Ensure an adequate initial concentration of NOX to maintain a low NADH/NAD+ ratio. 3. Ensure Sufficient Catalase Activity: Verify the activity of your catalase stock and consider increasing its concentration in the reaction mixture. |
| L-ERY-T03 | Low glycerol conversion rate. | 1. Insufficient GDH Activity: The concentration or specific activity of GDH may be too low. 2. Kinetic Bottleneck: The rate of NADH recycling by NOX may be the limiting factor in the overall cascade. 3. Substrate or Product Inhibition of GDH: Besides DHA, high concentrations of formaldehyde (B43269) have also been shown to deactivate GDH. | 1. Increase GDH Concentration: Systematically increase the concentration of GDH in the reaction mixture. 2. Increase NOX Concentration: Increasing the concentration of NOX can enhance the rate of NAD+ regeneration, thereby boosting glycerol conversion. 3. Fed-Batch Addition of Formaldehyde: To mitigate inhibition, add formaldehyde in a fed-batch manner rather than all at once at the beginning of the reaction. |
| L-ERY-T04 | Decreased this compound yield at high NAD+ concentrations. | Competitive Inhibition by NADH: Although counterintuitive, higher initial concentrations of NAD+ can lead to a faster accumulation of NADH, which is a competitive inhibitor of NAD+ binding to GDH. | Optimize Initial NAD+ Concentration: The optimal NAD+ concentration is typically low (e.g., 0.5 mM) when an efficient recycling system is in place. Avoid excessively high starting concentrations of the cofactor. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enzymatic cascade for this compound synthesis.
Q1: What is the role of each enzyme in the cascade?
A1: The enzymatic cascade consists of four enzymes working in concert:
-
Glycerol Dehydrogenase (GDH): Oxidizes glycerol to dihydroxyacetone (DHA) and in the process reduces the cofactor NAD+ to NADH.
-
Fructose-6-phosphate Aldolase (FSA): Catalyzes the aldol (B89426) addition of formaldehyde to DHA to produce this compound. This step is crucial for pulling the reaction forward by consuming the GDH product inhibitor, DHA.
-
NADH Oxidase (NOX): Regenerates NAD+ by oxidizing NADH. This is the core of the cofactor recycling system.
-
Catalase: Decomposes the hydrogen peroxide (H₂O₂) byproduct from the NOX reaction into water and oxygen, preventing oxidative damage to the other enzymes.
Q2: Why is cofactor recycling so important in this process?
A2: The cofactor NAD+ is expensive, making its use in stoichiometric amounts economically unfeasible for large-scale synthesis. An efficient recycling system, like the one provided by NOX, allows for the use of a small, catalytic amount of NAD+ which is continuously regenerated, significantly reducing costs and driving the reaction to completion.
Q3: Can the enzymes be immobilized?
A3: Yes, co-immobilization of all four enzymes on a solid support (e.g., a commercial resin) has been shown to be successful. Immobilization can enhance enzyme stability and allows for easier separation and reuse of the biocatalyst, which is advantageous for industrial applications.
Q4: What are the optimal reaction conditions?
A4: Based on published data, the following conditions are a good starting point:
-
Temperature: 20°C
-
pH: 9.0
-
Initial Glycerol Concentration: 50 mM
-
Initial Formaldehyde Concentration: 10-50 mM (fed-batch addition is recommended for higher concentrations)
-
NAD+ Concentration: 0.5 mM
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by taking aliquots at different time points and quantifying the concentrations of glycerol, DHA, and this compound using High-Performance Liquid Chromatography (HPLC). A detailed protocol for HPLC analysis is provided in the Experimental Protocols section.
Quantitative Data Summary
The following tables summarize the impact of varying enzyme and cofactor concentrations on this compound production, based on published data.
Table 1: Effect of Enzyme Concentration on this compound Production
| Entry | GDH (mg/mL) | NOX (mg/mL) | FSA (mg/mL) | Catalase (mg/mL) | Glycerol Conversion (%) | This compound (mM) |
| a | 1 | 1.5 | 5 | 1 | 24.6 | 12.3 |
| i | 0.25 | 1.5 | 5 | 1 | Lower | - |
| j | 2 | 1.5 | 5 | 1 | No significant increase | - |
| k | 1 | >1.5 | 5 | 1 | Increased | >12.3 |
| l | 1 | 2.25 | 5 | 1 | No significant increase | - |
| m | 1 | 1.5 | 1 | 1 | Marginally lower | - |
Reaction conditions: 20°C, pH 9, 24h, 50 mM glycerol, 50 mM formaldehyde, 0.5 mM NAD+.
Table 2: Effect of Initial NAD+ Concentration on this compound Production
| Entry | NAD+ (mM) | Glycerol Conversion (%) | This compound (mM) |
| a | 0.5 | 24.6 | 12.3 |
| g | 1.0 | - | Decreased |
| h | 1.5 | - | Decreased |
Reaction conditions: 20°C, pH 9, 24h, 50 mM glycerol, 50 mM formaldehyde, and enzyme concentrations as in Table 1, entry a.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Glycerol Dehydrogenase (GDH) Activity Assay
Principle: The activity of GDH is determined by measuring the rate of NADH formation, which corresponds to an increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Glycine-NaOH buffer, pH 10.0
-
Substrate Solution: 200 mM Glycerol in Assay Buffer
-
Cofactor Solution: 10 mM NAD+ in Assay Buffer
-
Enzyme Sample: GDH diluted in cold 20 mM Potassium Phosphate (B84403) buffer, pH 7.5
Procedure:
-
In a 1 mL cuvette, add:
-
850 µL of Assay Buffer
-
50 µL of Substrate Solution
-
50 µL of Cofactor Solution
-
-
Mix gently and incubate at 25°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 50 µL of the diluted enzyme sample.
-
Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law (ε of NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹).
Protocol 2: NADH Oxidase (NOX) Activity Assay
Principle: The activity of NOX is determined by measuring the rate of NADH oxidation, which corresponds to a decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl buffer, pH 7.5
-
Cofactor Solution: 2 mM NADH in Assay Buffer
-
Enzyme Sample: NOX diluted in cold 20 mM Potassium Phosphate buffer, pH 7.5
Procedure:
-
In a 1 mL cuvette, add:
-
900 µL of Assay Buffer
-
50 µL of Cofactor Solution
-
-
Mix gently and incubate at 25°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the diluted enzyme sample.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law.
Protocol 3: Fructose-6-phosphate Aldolase (FSA) Activity Assay (Coupled Assay)
Principle: The retro-aldolase activity of FSA is measured in a coupled enzyme system. FSA cleaves Fructose-6-phosphate (F6P) into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde-3-phosphate (G3P). G3P is then converted by Triosephosphate Isomerase (TIM) to DHAP. Glycerol-3-phosphate dehydrogenase (GPDH) then reduces DHAP to glycerol-3-phosphate, oxidizing NADH to NAD+. The rate of NADH oxidation is monitored at 340 nm.
Reagents:
-
Assay Buffer: 100 mM TEA buffer, pH 8.0
-
Substrate Solution: 100 mM Fructose-6-phosphate in Assay Buffer
-
Cofactor Solution: 10 mM NADH in Assay Buffer
-
Coupling Enzymes: Triosephosphate Isomerase (TIM, ~20 U/mL) and Glycerol-3-phosphate dehydrogenase (GPDH, ~2 U/mL) in Assay Buffer
-
Enzyme Sample: FSA diluted in cold 20 mM Potassium Phosphate buffer, pH 7.5
Procedure:
-
In a 1 mL cuvette, add:
-
800 µL of Assay Buffer
-
50 µL of Substrate Solution
-
50 µL of Cofactor Solution
-
50 µL of Coupling Enzymes solution
-
-
Mix gently and incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the diluted FSA sample.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve.
-
Calculate the FSA activity.
Protocol 4: HPLC Analysis of this compound and Intermediates
Principle: Quantification of substrates, intermediates, and products is achieved using High-Performance Liquid Chromatography with a Refractive Index (RI) detector.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Refractive Index Detector (RID).
-
Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or equivalent ion-exclusion column.
-
Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in ultrapure water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Take a defined volume of the reaction mixture at specific time points.
-
Stop the enzymatic reaction by adding an equal volume of 0.1 M H₂SO₄ or by heat inactivation (e.g., 95°C for 5 minutes).
-
Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the enzymes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Quantification:
-
Prepare standard curves for glycerol, dihydroxyacetone, and this compound with known concentrations.
-
Integrate the peak areas of the analytes in the samples and quantify using the standard curves.
Visualizations
Enzymatic Cascade for this compound Synthesis
References
Methods for preventing degradation of L-Erythrulose during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of L-Erythrulose during storage.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored at refrigerated temperatures, ideally between 2°C and 8°C.[1][2][3] It should be kept in its original sealed, light-resistant container in a clean environment.[1] For solutions, a slightly acidic pH range of 2.0 to 5.0 is recommended, with a pH between 2.0 and 3.5 being preferable for long-term storage.[1]
Q2: What is the expected shelf life of this compound?
A2: When stored under the recommended conditions, this compound can remain stable for at least 3 years. In its pure form at -20°C, it can be stable for 3 years, while in solvent at -80°C, it is stable for 1 year.
Q3: I've observed a discoloration in my this compound solution. What could be the cause?
A3: Discoloration, often appearing as a yellowish to orange-brown hue, can be an indicator of degradation. This is frequently caused by exposure to temperatures exceeding 40°C, a pH outside the optimal range (2.0-5.0), or interaction with incompatible substances.
Q4: Which substances are incompatible with this compound and should be avoided in formulations?
A4: this compound is highly reactive with compounds containing amino groups due to the Maillard reaction. Therefore, it is crucial to avoid amines, including amino acids, peptides, proteins, and certain preservatives or polymers like PVP and EDTA. Additionally, oxidizing agents, inorganic oxides (e.g., TiO2, ZnO), and phosphates can lead to instability.
Q5: Can I heat my this compound solution to aid in dissolution?
A5: It is strongly advised to avoid heating this compound solutions. The temperature should never exceed 40°C. This compound is readily soluble in water and can be incorporated into cold formulations.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Activity | Degradation due to improper storage temperature or pH. | Verify storage temperature is between 2-8°C. Check the pH of the solution and adjust to be within the 2.0-5.0 range if necessary. |
| Unexpected Browning/Color Change | Maillard reaction with nitrogen-containing compounds or exposure to high temperatures. | Review the formulation for any incompatible ingredients (e.g., amines, amino acids). Ensure the processing temperature did not exceed 40°C. |
| Precipitation in Solution | Instability at pH greater than 5.5, potentially leading to hydration to an aliphatic tetra alcohol. | Confirm the pH of the solution is below 5.5. Use an un-buffered acidic system for formulation. |
| Inconsistent Experimental Results | Variability in this compound stability between batches or experiments. | Ensure consistent and proper handling procedures. Allow the container to reach room temperature before opening to prevent condensation. Handle with care to avoid microbial contamination after opening. |
Quantitative Data on this compound Stability
The following table summarizes the stability of this compound under various storage conditions based on available data.
| Parameter | Condition | Observation | Reference |
| Temperature | 2-8°C | Recommended for long-term storage. Stable for at least 3 years. | |
| 25°C | At pH 2.5, the loss of erythrulose (B1219606) is negligible after one year. | ||
| > 40°C | Should never be exceeded to maintain product quality. | ||
| pH | 2.0 - 5.0 | Stable range. | |
| 2.0 - 3.5 | Preferable for long-term storage. | ||
| > 5.5 | Becomes unstable in water. | ||
| Formulation | In solvent at -80°C | Stable for 1 year. | |
| Pure form at -20°C | Stable for 3 years. |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for monitoring the stability of this compound in a solution over time.
1. Objective: To quantify the concentration of this compound in a sample under specific storage conditions (e.g., varying temperature, pH, or in the presence of other formulation components) to determine its degradation rate.
2. Materials:
-
This compound standard of known purity
-
Storage samples of this compound solution
-
HPLC system with a suitable detector (e.g., UV or Refractive Index)
-
Appropriate HPLC column (e.g., a column suitable for sugar analysis)
-
Mobile phase (e.g., acetonitrile/water mixture)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
3. Method:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., water).
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw an aliquot of the this compound storage sample.
-
Dilute the sample if necessary to fall within the concentration range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions (Example):
-
Column: Amine-based column for carbohydrate analysis
-
Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: Refractive Index Detector
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Identify and quantify the this compound peak in the sample chromatograms based on the retention time of the standard.
-
Calculate the concentration of this compound in the samples using the standard curve.
-
-
Data Interpretation:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the degradation rate and shelf-life under the tested conditions.
-
4. Notes:
-
This is a general protocol and the specific chromatographic conditions may need to be optimized for your specific application and equipment.
-
Other analytical techniques such as Thin-Layer Chromatography (TLC) can be used for preliminary qualitative assessment of degradation.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
Refinement of analytical methods for resolving L-Erythrulose isomers
Technical Support Center: Analysis of L-Erythrulose Isomers
Welcome to the technical support center for the analytical resolution of this compound and its isomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for resolving this compound from its stereoisomers?
A1: High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs), is a primary method for resolving sugar enantiomers and diastereomers.[1][2] Gas Chromatography (GC) after derivatization and Capillary Electrophoresis (CE) are also powerful techniques for separating complex carbohydrate isomers.[3][4][5] The choice depends on sample complexity, required sensitivity, and available equipment.
Q2: What are the common isomers of this compound I need to consider?
A2: this compound is a keto-tetrose. Its primary stereoisomers include its enantiomer, D-Erythrulose, and its diastereomers, L-Threose and D-Threose (which are aldotetroses). Analytical methods must be capable of separating these structurally similar compounds.
Q3: Why is derivatization necessary for GC analysis of sugars?
A3: Sugars like this compound are non-volatile and thermally unstable. Derivatization (e.g., silylation or acetylation) converts the polar hydroxyl groups into less polar, more volatile derivatives, making them suitable for GC analysis. This process is crucial for achieving good peak shape and preventing sample degradation in the heated GC inlet and column.
Q4: What kind of detectors are recommended for HPLC analysis of this compound?
A4: Since this compound lacks a strong chromophore, standard UV-Vis detectors are often ineffective. Refractive Index (RI) detectors are commonly used. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are also excellent choices, offering better sensitivity and gradient compatibility than RI detectors. Mass Spectrometry (MS) can also be coupled with HPLC for definitive identification.
Q5: Can Capillary Electrophoresis (CE) separate neutral sugar isomers like this compound?
A5: Yes, CE is highly effective for isomer separation. For neutral sugars, separation is often achieved by forming charged complexes, for instance, with borate (B1201080) buffers. Labeling the sugars with a charged fluorophore like 8-aminopyrene-1,3,6-trisulfonate (APTS) can also be employed, enabling highly sensitive detection via laser-induced fluorescence (LIF).
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound isomers.
Problem 1: Poor or No Resolution Between Isomer Peaks
Symptoms:
-
Peaks for this compound and D-Erythrulose (or other isomers) are co-eluting or appearing as a single broad peak.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incorrect Column Choice | For enantiomeric separation (L- vs. D-Erythrulose), a chiral stationary phase (CSP) is mandatory. For diastereomeric separation, a HILIC or specific ligand-exchange column may be sufficient. Ensure you are using the appropriate column chemistry. |
| Mobile Phase Not Optimized | Adjust the mobile phase composition. For HILIC, modify the ratio of organic solvent (e.g., acetonitrile) to water. Small changes can significantly impact selectivity. For chiral columns, consult the manufacturer's guide for recommended mobile phases. |
| Inappropriate Temperature | Temperature affects separation kinetics and thermodynamics. Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) to see if resolution improves. |
| Flow Rate Too High | A high flow rate reduces the interaction time between the analytes and the stationary phase. Decrease the flow rate to enhance resolution, but be mindful of increasing run times and peak broadening. |
Problem 2: Peak Tailing or Fronting
Symptoms:
-
Chromatographic peaks are asymmetrical, with a "tail" or "front" extending from the main peak.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Column Overload | The injected sample concentration is too high, saturating the stationary phase. Reduce the injection volume or dilute the sample. |
| Secondary Interactions | Unwanted interactions between the sugar and the column packing material (e.g., active silanols) can cause tailing. For silica-based columns, ensure the mobile phase pH is appropriate (typically pH 2-6). Adding a mobile phase modifier might be necessary. |
| Column Contamination/Degradation | Contaminants from previous injections or degradation of the stationary phase can lead to poor peak shape. Flush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need replacement. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve the sample in the mobile phase itself. |
Problem 3: Unstable Retention Times
Symptoms:
-
The time it takes for a peak to elute (retention time) varies significantly between runs.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Poor Column Equilibration | The column is not fully equilibrated with the mobile phase before injection. Increase the equilibration time between runs, especially after changing the mobile phase composition. |
| Mobile Phase Inconsistency | The mobile phase composition is changing over time (e.g., evaporation of a volatile component like acetonitrile). Prepare fresh mobile phase daily and keep reservoirs capped. |
| Pump or Leak Issues | Air bubbles in the pump or a small leak in the system can cause flow rate fluctuations. Degas the mobile phase thoroughly and inspect the system for any signs of leaks. |
| Temperature Fluctuations | Inconsistent column temperature will lead to retention time drift. Use a column oven to maintain a stable temperature. |
Experimental Protocols & Data
Protocol: Chiral HPLC for L/D-Erythrulose Separation
This protocol is a representative method for separating this compound from its enantiomer, D-Erythrulose.
-
Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral column)
-
Mobile Phase: A mixture of n-Hexane and an alcohol (e.g., Isopropanol or Ethanol). The ratio is critical and must be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Temperature: 30 °C (controlled by a column oven)
-
Detection: Refractive Index (RI) Detector
-
Sample Preparation: Dissolve the L/D-Erythrulose standard mix in the mobile phase to a final concentration of 1 mg/mL.
Comparative Performance Data
The following table summarizes expected performance data from two different hypothetical HPLC methods for separating a mixture of this compound and D-Erythrulose.
| Parameter | Method A: Chiral HPLC | Method B: HILIC (Achiral) |
| Column Type | Chiralpak AD-H | Amide Stationary Phase |
| Mobile Phase | Hexane:Isopropanol (90:10) | Acetonitrile:Water (85:15) |
| Retention Time (this compound) | 12.5 min | 8.2 min |
| Retention Time (D-Erythrulose) | 14.8 min | 8.2 min |
| Resolution (Rs) | 2.1 | 0.0 (Co-elution) |
| Notes | Baseline separation of enantiomers achieved. | Unable to resolve enantiomers. Suitable only for separating from other sugars, not its mirror image. |
Visual Guides
General Experimental Workflow
The diagram below outlines the typical workflow for developing and running an analytical method for this compound isomer separation.
Caption: Workflow for this compound Isomer Analysis.
Troubleshooting Logic for Poor Peak Resolution
This flowchart provides a systematic approach to diagnosing and solving issues with poor peak resolution in HPLC.
References
- 1. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Capillary Electrophoresis Separations of Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of L-Erythrulose and Dihydroxyacetone (DHA) Reactivity in Cosmetic Applications
For Researchers, Scientists, and Drug Development Professionals
L-Erythrulose and Dihydroxyacetone (DHA) are the two primary active ingredients in sunless tanning formulations. Both are keto-sugars that react with amino acids in the stratum corneum of the skin to produce melanoidins, brown polymers that create a temporary tan-like appearance.[1] This reaction, a form of non-enzymatic browning known as the Maillard reaction, is the cornerstone of their cosmetic effect.[2] While their fundamental mechanism is similar, significant differences in their reactivity, stability, and overall performance profile make a detailed comparison essential for formulation development and research.
Chemical and Physical Properties
DHA is a three-carbon sugar (a triose), while this compound is a four-carbon sugar (a tetrose).[3][4] This difference in molecular structure underlies their distinct reactivity and performance characteristics. Both are typically produced through biotechnological fermentation processes.[2]
| Property | This compound | Dihydroxyacetone (DHA) |
| INCI Name | Erythrulose | Dihydroxyacetone |
| Chemical Formula | C₄H₈O₄ | C₃H₆O₃ |
| Molar Mass | 120.10 g/mol | 90.08 g/mol |
| Appearance | Clear to pale yellowish, viscous liquid | White to off-white crystalline powder |
| Source | Naturally occurring in red raspberries; produced by aerobic fermentation of the bacterium Gluconobacter. | Derived from plant sources like sugar beets and sugar cane via fermentation of glycerin. |
Reaction Kinetics and Color Development
The most significant difference between this compound and DHA lies in their reaction kinetics. DHA reacts relatively quickly with the amino acids in the skin, with color development typically becoming visible within 2 to 4 hours and reaching its peak within 24 to 72 hours. In contrast, this compound reacts more slowly and gently. The tan develops over 24 to 48 hours and reaches its maximum intensity after 4 to 6 days.
This slower reaction rate for this compound is considered beneficial as it can lead to a more uniform and streak-free tan. The resulting color from this compound is often described as having a slightly redder, more natural tone compared to the golden-brown, and sometimes orange, hue that can result from DHA, particularly at higher concentrations or in less stable formulations.
Table 1: Comparative Reactivity and Color Development
| Parameter | This compound | Dihydroxyacetone (DHA) |
| Reaction Speed | Slow and gradual | Rapid |
| Initial Color Appearance | 24 - 48 hours | 2 - 4 hours |
| Peak Color Development | 4 - 6 days | 24 - 72 hours |
| Color Tone | Redder, natural-looking tan | Golden-brown, can appear orange at high concentrations |
| Tan Longevity | Longer-lasting, fades more evenly | Fades more quickly |
| Streaking Potential | Lower | Higher, especially with improper application |
Stability Profile
This compound is chemically more stable than DHA. DHA is known to be unstable in aqueous solutions, particularly at pH levels above 5.5, and can degrade over time, leading to a drop in pH, discoloration of the product, and the generation of an unpleasant odor. The degradation products of DHA can include formaldehyde, although in well-formulated products, this is minimized.
For optimal stability, this compound formulations should be maintained at a pH between 3.0 and 4.0. It is recommended to add this compound to formulations at temperatures below 40°C.
Table 2: Stability Comparison
| Condition | This compound | Dihydroxyacetone (DHA) |
| Optimal Formulation pH | 3.0 - 4.0 | 4.0 - 5.0 |
| Stability at Higher pH (>5.5) | Becomes unstable | Prone to degradation |
| Thermal Stability | Avoid temperatures above 40°C | Sensitive to heat |
| Shelf-life in Formulations | Generally longer due to higher stability | Shorter, requires careful formulation to ensure stability |
Effects on Skin Hydration
A notable difference between the two actives is their effect on skin hydration. DHA has been associated with a drying effect on the skin. In contrast, this compound is reported to be less drying and may even improve skin hydration compared to DHA alone. This can contribute to a smoother appearance of the tan and a more even fade.
A study comparing gel formulations of 0.5-molar this compound, 0.5-molar DHA, a 1:1 mixture, and a placebo over 15 days showed that the formulation containing this compound improved skin hydration compared to the DHA-only formulation.
Synergistic Use in Formulations
Due to their complementary properties, this compound and DHA are often used in combination in sunless tanning products. This synergistic approach aims to leverage the rapid tanning effect of DHA with the natural-looking, longer-lasting tan of this compound. The combination can result in a deeper, more cosmetically pleasing color, a more even application, and a tan that fades more gradually and uniformly. Typically, this compound is incorporated at concentrations of 1% to 3% in these blended formulations.
Experimental Protocols
In Vitro Color Development Analysis
Objective: To quantitatively compare the color development kinetics of this compound and DHA on a synthetic skin substrate.
Methodology:
-
Prepare solutions of this compound and DHA at desired concentrations (e.g., 5% w/v) in a suitable vehicle (e.g., a simple hydrogel).
-
Apply a standardized amount of each formulation onto a synthetic skin substrate (e.g., Vitro-Skin®).
-
Incubate the treated substrates under controlled temperature and humidity (e.g., 32°C, 50% RH).
-
Measure the color of the substrates at regular intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours) using a chromameter.
-
Record the CIELAB color space values (L* for lightness, a* for red/green, and b* for yellow/blue).
-
Calculate the total color change (ΔE*) at each time point relative to the baseline (t=0).
-
Plot L, a, b, and ΔE as a function of time to compare the color development kinetics.
In Vivo Skin Hydration Assessment
Objective: To compare the effects of this compound and DHA on skin surface hydration.
Methodology:
-
Recruit a panel of volunteers with healthy skin.
-
Acclimatize the volunteers in a controlled environment (e.g., 22°C, 50% RH) for at least 30 minutes.
-
Define test areas on the volar forearms of each volunteer.
-
Measure baseline skin hydration in the test areas using a Corneometer®.
-
Apply standardized amounts of formulations containing either this compound, DHA, a combination, or a placebo vehicle to the designated test areas.
-
Measure skin hydration using the Corneometer® at specified time points post-application (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze the data to compare the changes in skin hydration from baseline for each formulation.
Stability Analysis via HPLC
Objective: To compare the chemical stability of this compound and DHA in an aqueous solution under different pH conditions.
Methodology:
-
Prepare aqueous solutions of this compound and DHA at a known concentration (e.g., 1 mg/mL) in buffer solutions of varying pH (e.g., pH 4, 5, 6, and 7).
-
Store the solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.
-
At specified time intervals (e.g., 0, 1, 3, 7, and 14 days), withdraw an aliquot from each solution.
-
Quantify the concentration of the remaining active ingredient (this compound or DHA) using a validated stability-indicating HPLC method.
-
Plot the concentration of the active ingredient as a function of time for each pH condition.
-
Determine the degradation kinetics and calculate the degradation rate constants to compare the stability of the two compounds.
Visualizations
Caption: Simplified pathway of the Maillard reaction between keto-sugars and skin amino acids.
Caption: Workflow for in vitro comparative color development analysis.
Caption: Key property differences between DHA and this compound.
References
A Researcher's Guide to Cross-Validation of L-Erythrulose Assays: Enzymatic vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of L-Erythrulose is critical in various applications, from its role as a precursor in chiral synthesis to its use in the cosmetics industry. The choice of analytical methodology is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of enzymatic and chromatographic assays for this compound, supported by experimental data and detailed protocols to aid in method selection and validation.
The cross-validation of analytical methods is a crucial step to ensure that a chosen method is fit for its intended purpose. This involves comparing the performance of two or more methods to understand their respective strengths and limitations. Here, we delve into a comparative analysis of commonly employed techniques for this compound quantification: enzymatic assays and chromatographic methods, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Performance of this compound Assays
The selection of an appropriate analytical method hinges on various performance parameters. The following table summarizes the key characteristics of enzymatic, HPLC, and GC-MS assays for this compound analysis, based on typical performance for similar ketose sugars.
| Parameter | Enzymatic Assay | HPLC-RID/UV | GC-MS |
| Principle | Enzyme-catalyzed reaction leading to a detectable signal (e.g., change in absorbance or fluorescence). | Separation based on polarity and interaction with a stationary phase, detected by refractive index or UV absorbance. | Separation of volatile derivatives based on boiling point and mass-to-charge ratio of fragmented ions. |
| Specificity | High (dependent on enzyme specificity). | Moderate to High (potential for co-elution with isomers). | Very High (mass spectral data provides structural confirmation). |
| Sensitivity (LOD) | Micromolar (µM) range. | Low Millimolar (mM) to high Micromolar (µM) range. | Picomolar (pM) to Nanomolar (nM) range. |
| **Linearity (R²) ** | Typically >0.99 | Typically >0.99[1] | Typically >0.99 |
| Precision (%RSD) | < 10% | < 5%[1] | < 15% |
| Accuracy/Recovery (%) | 90-110% | 95-105%[1] | 90-110% |
| Sample Throughput | High (suitable for plate-based formats). | Moderate. | Low to Moderate. |
| Cost per Sample | Low to Moderate. | Moderate. | High. |
| Instrumentation | Spectrophotometer or Plate Reader. | HPLC system with RI or UV detector. | GC-MS system. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical assays. Below are representative protocols for enzymatic and chromatographic analysis of this compound.
Enzymatic Assay Protocol (Hypothetical)
While a specific commercial kit for this compound is not widely available, a hypothetical enzymatic assay can be designed based on the principles of other ketose sugar assays. This often involves a kinase to phosphorylate the sugar, followed by an aldolase (B8822740) or dehydrogenase to produce a quantifiable product (e.g., NADH).
Principle: this compound is phosphorylated by a specific kinase in the presence of ATP. The resulting this compound-phosphate is then cleaved by an aldolase, and one of the products is subsequently oxidized by a dehydrogenase with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.
Reagents:
-
This compound standard solutions
-
Kinase (specific for this compound)
-
Aldolase
-
Dehydrogenase
-
ATP solution
-
NAD+ solution
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Prepare a standard curve of this compound in the reaction buffer.
-
Prepare samples and dilute as necessary in the reaction buffer.
-
In a 96-well plate, add 50 µL of standard or sample to each well.
-
Prepare a reaction mixture containing the kinase, aldolase, dehydrogenase, ATP, and NAD+ in the reaction buffer.
-
Add 150 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 340 nm using a microplate reader.
-
Quantify the this compound concentration in the samples by comparing their absorbance to the standard curve.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust and widely used technique for the analysis of non-volatile sugars like this compound.
Instrumentation:
-
HPLC system with a Refractive Index (RI) or UV detector.
-
Amine-based or ion-exchange column suitable for sugar analysis.
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
This compound reference standard
Chromatographic Conditions:
-
Column: Lichrospher 5-NH2 (250 mm x 4.6 mm) or similar.[2]
-
Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: RI detector at 35°C or UV detector at 277 nm (for this compound).
-
Injection Volume: 20 µL.
Procedure:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare samples by dissolving them in the mobile phase and filtering through a 0.45 µm filter.
-
Inject the standards and samples onto the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and specificity for sugar analysis but requires derivatization to make the analytes volatile.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for sugar analysis (e.g., DB-5ms).
Reagents:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Pyridine (B92270) (anhydrous).
-
This compound reference standard.
-
Internal standard (e.g., Sorbitol).
Procedure:
-
Derivatization:
-
Dry a known amount of sample or standard under a stream of nitrogen.
-
Add anhydrous pyridine and the internal standard.
-
Add the derivatization agent (BSTFA + 1% TMCS).
-
Heat the mixture at 70°C for 1 hour to complete the derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-600.
-
-
Quantification:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Create a calibration curve by plotting the ratio of the peak area of the this compound derivative to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Visualizing the Workflow and a Relevant Pathway
To aid in understanding the experimental process and the biological context of this compound, the following diagrams have been generated.
Caption: Experimental workflow for the cross-validation of this compound assays.
Caption: Simplified pathway of the Maillard reaction involving this compound.
Conclusion
The choice between enzymatic and chromatographic assays for this compound quantification depends on the specific requirements of the study. Enzymatic assays offer high throughput and are cost-effective for screening large numbers of samples where high precision is not the primary concern. HPLC provides a good balance of performance, making it suitable for routine quality control and quantitative analysis in various matrices. For applications demanding the highest sensitivity and specificity, particularly in complex biological samples, GC-MS is the method of choice, despite its lower throughput and higher operational costs. By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can confidently select and validate the most appropriate method for their this compound analysis needs.
References
A Comparative Analysis of L-Erythrulose Stability Versus Other Ketoses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of L-Erythrulose against other common ketoses, namely D-fructose, L-sorbose, and D-tagatose. Understanding the relative stability of these molecules is crucial for their application in various fields, including pharmaceuticals, cosmetics, and food science, where degradation can impact efficacy, safety, and product shelf-life. This document summarizes available data, outlines experimental methodologies for stability assessment, and visualizes key chemical pathways and workflows.
Comparative Stability Overview
This compound, a naturally occurring four-carbon ketose, has garnered interest for its potential applications, including in self-tanning formulations where it is reported to be more stable than dihydroxyacetone (DHA)[1]. The stability of ketoses is significantly influenced by environmental factors such as pH and temperature. Degradation can occur through various pathways, with the Maillard reaction being a primary route in the presence of amino acids, leading to non-enzymatic browning[2][3][4].
While direct, comprehensive comparative studies on the stability of this compound against a wide range of other ketoses under identical conditions are limited in publicly available literature, existing research on individual ketoses allows for a preliminary comparison.
Data Presentation: Stability of Ketoses Under Various Conditions
The following table summarizes available data on the stability of this compound and other ketoses. It is important to note that the experimental conditions in the cited literature may not be identical, and thus the comparison should be interpreted with caution.
| Ketose | pH Condition | Temperature (°C) | Observations | Reference |
| This compound | 2.0 - 5.0 | < 40 | Reported to be stable in cosmetic formulations. | [1] |
| Neutral/Alkaline | > 40 | Prone to degradation. | ||
| D-Fructose | Acidic (pH 3.5) | 60 | Initially browns faster than glucose. | [Effects of Various Sugars Including Tagatose and Their Molar Concentrations on the Maillard Browning Reaction] |
| Neutral/Alkaline | High | Undergoes Maillard reaction and caramelization. | ||
| L-Sorbose | N/A | N/A | Data on comparative stability is limited in the searched literature. | N/A |
| D-Tagatose | 3.0 (Citrate/Phosphate (B84403) buffer) | 40 | Minimal degradation and slight browning over 6 months. | |
| 7.0 (Phosphate buffer) | 60, 70, 80 | Degradation rate is enhanced, accompanied by browning. |
Key Observations:
-
pH-Dependence: this compound and D-Tagatose exhibit greater stability in acidic conditions. At neutral or alkaline pH, the degradation of ketoses is generally accelerated.
-
Temperature Effects: Elevated temperatures significantly increase the rate of degradation for all ketoses.
-
Maillard Reaction: The Maillard reaction is a significant degradation pathway for all reducing sugars, including these ketoses, in the presence of amino acids. The rate of this reaction is dependent on the specific sugar, with some studies suggesting a higher initial reactivity for fructose (B13574) compared to glucose [Effects of Various Sugars Including Tagatose and Their Molar Concentrations on the Maillard Browning Reaction]. Tagatose has also been shown to have a high reactivity in the Maillard reaction [Effects of Various Sugars Including Tagatose and Their Molar Concentrations on the Maillard Browning Reaction].
Experimental Protocols
To facilitate further research and direct comparison, this section details a proposed experimental protocol for assessing the stability of this compound and other ketoses.
Protocol 1: Accelerated Stability Study of Ketose Solutions
Objective: To quantitatively compare the degradation rates of this compound, D-fructose, L-sorbose, and D-tagatose under various pH and temperature conditions.
Materials:
-
This compound, D-fructose, L-sorbose, D-tagatose (high purity)
-
Phosphate buffer solutions (pH 3.0, 5.0, 7.0, and 9.0)
-
Water baths or incubators set to 40°C, 60°C, and 80°C
-
High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID)
-
UV-Vis Spectrophotometer
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of each ketose (e.g., 10 mg/mL) in each of the phosphate buffer solutions.
-
Filter the solutions through a 0.45 µm filter.
-
-
Incubation:
-
Aliquot the prepared solutions into sealed vials.
-
Place the vials in the temperature-controlled water baths or incubators.
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 1, 3, 6, 12, 24, 48, and 72 hours), remove a vial from each condition.
-
Immediately cool the sample to halt any further degradation.
-
-
Quantification of Degradation:
-
HPLC Analysis: Analyze the concentration of the remaining ketose in each sample using a validated HPLC-ELSD or HPLC-RI method. A suitable method would involve a column like the Phenomenex Luna 5u NH₂ with an isocratic elution of acetonitrile (B52724) and water.
-
Non-Enzymatic Browning Assessment: Measure the absorbance of the solutions at 420 nm using a UV-Vis spectrophotometer to quantify the extent of browning, an indicator of degradation.
-
-
Data Analysis:
-
Plot the concentration of each ketose as a function of time for each condition.
-
Determine the degradation rate constant (k) for each ketose under each condition by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
Compare the degradation rate constants to determine the relative stability of the ketoses.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize a key degradation pathway and the proposed experimental workflow.
Caption: Maillard reaction pathway for ketoses.
Caption: Proposed experimental workflow.
Conclusion
Based on the available, albeit limited, direct comparative data, this compound appears to be a relatively stable ketose, particularly under acidic conditions, which is advantageous for certain applications. However, like other ketoses, it is susceptible to degradation at higher pH and temperatures, primarily through the Maillard reaction. The provided experimental protocol offers a robust framework for conducting a comprehensive comparative stability study, which would yield valuable quantitative data to inform the selection and formulation of these sugars in various scientific and industrial applications. Further research employing such standardized methodologies is essential to build a more complete and directly comparable dataset on the stability of this compound and other ketoses.
References
Unraveling L-Erythrulose Metabolism: A Comparative Guide to Isotopic Labeling Strategies
For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel carbohydrates is paramount. This guide provides a comparative analysis of hypothetical metabolic pathways for L-erythrulose, a rare sugar with emerging applications. Due to the limited direct experimental data on this compound metabolism, this document leverages analogous pathways of other rare sugars, validated by isotopic labeling studies, to propose and compare potential catabolic routes. Detailed experimental protocols for isotopic labeling studies are provided to facilitate the validation of these proposed pathways.
Proposed Metabolic Pathways for this compound
Two primary hypothetical pathways for the entry of this compound into central carbon metabolism are proposed, drawing parallels from the metabolism of other rare ketoses like L-xylulose.
Pathway 1: Phosphorylation followed by the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)
This pathway postulates that this compound is first phosphorylated to this compound-1-phosphate by a non-specific ketose kinase. This intermediate is then envisioned to enter the non-oxidative branch of the pentose phosphate pathway.
Pathway 2: Reduction to Erythritol and Subsequent Oxidation
An alternative route involves the reduction of this compound to meso-erythritol, a reaction catalyzed by a dehydrogenase. Meso-erythritol can then be phosphorylated and subsequently oxidized to enter the pentose phosphate pathway, a route that has been suggested for some microorganisms.
Comparative Analysis of Hypothetical Metabolic Fluxes
To illustrate how isotopic labeling can distinguish between these pathways, the following table presents hypothetical quantitative data based on a simulated ¹³C-L-erythrulose labeling experiment. The data is modeled on known flux distributions from studies of analogous rare sugars.
| Metabolic Flux | Pathway 1 (PPP Entry) | Pathway 2 (Erythritol Intermediate) |
| This compound Uptake | 100 | 100 |
| This compound -> this compound-1-P | 95 | 5 |
| This compound -> Erythritol | 5 | 95 |
| Pentose Phosphate Pathway | 85 | 70 |
| Glycolysis | 10 | 25 |
| TCA Cycle | 5 | 5 |
Values are represented as relative flux percentages normalized to the this compound uptake rate.
Experimental Protocols for Pathway Validation
A detailed methodology for a ¹³C-based metabolic flux analysis (¹³C-MFA) study is outlined below to provide a framework for validating the proposed this compound metabolic pathways.
Cell Culture and Isotopic Labeling
-
Cell Line/Organism: Select a relevant microbial or mammalian cell line.
-
Culture Medium: Utilize a defined minimal medium with this compound as the sole carbon source.
-
Isotopic Tracer: Prepare the medium with uniformly labeled [U-¹³C₄]-L-erythrulose.
-
Experimental Setup: Culture cells in parallel with both labeled and unlabeled this compound.
-
Steady State: Ensure cells reach a metabolic and isotopic steady state before harvesting. This can be determined by monitoring metabolite concentrations and isotopic enrichment over time.[1][2]
Metabolite Extraction and Quenching
-
Quenching: Rapidly quench metabolic activity by transferring cell cultures to a pre-chilled quenching solution (e.g., 60% methanol (B129727) at -40°C) to prevent enzymatic activity.[3][4]
-
Extraction: Extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water/chloroform) to separate polar and non-polar metabolites.[5]
-
Sample Preparation: Dry the polar extracts under vacuum and derivatize the samples (e.g., silylation) to increase the volatility of metabolites for GC-MS analysis.
GC-MS Analysis
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Separation: Separate the derivatized metabolites on a suitable GC column.
-
Mass Spectrometry: Analyze the eluting compounds in both full scan and selected ion monitoring (SIM) modes to determine the mass isotopomer distributions of key metabolites.
Data Analysis and Flux Calculation
-
Mass Isotopomer Distribution (MID) Analysis: Correct the raw MS data for natural isotope abundances to determine the fractional labeling of each metabolite.
-
Metabolic Modeling: Use a stoichiometric model of the proposed metabolic network.
-
Flux Estimation: Employ computational software (e.g., 13CFLUX2, INCA) to estimate the intracellular metabolic fluxes by fitting the measured MIDs to the model.
Visualizing the Pathways and Workflow
To provide a clearer understanding of the proposed metabolic routes and the experimental design, the following diagrams have been generated.
Conclusion
The validation of this compound metabolic pathways is a critical step in harnessing its full potential in various applications. While direct experimental evidence remains scarce, the proposed pathways, based on analogous rare sugar metabolism, provide a solid foundation for future research. The detailed isotopic labeling protocols and comparative data presented in this guide offer a comprehensive roadmap for researchers to elucidate the metabolic fate of this compound, thereby accelerating its development and application in the fields of biotechnology and medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kimosys.org [kimosys.org]
L-Erythrulose vs. DHA: A Comparative Study of Maillard Reaction Products for Sunless Tanning
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Erythrulose and Dihydroxyacetone (DHA), the two primary active ingredients in sunless tanning formulations. The comparison focuses on the products of their Maillard reaction with the skin's amino acids, supported by experimental data and detailed methodologies.
Executive Summary
Dihydroxyacetone (DHA) is the most established and widely used active ingredient in sunless tanning products, known for its rapid color development. This compound, a naturally occurring keto-sugar, has emerged as a popular alternative and adjunct ingredient, valued for its slower, more gradual tanning action that results in a tan with a different hue and improved longevity. While DHA provides a quick and intense tan, it can sometimes produce an orange undertone and lead to a more uneven fade. This compound develops a tan over a longer period, which is often described as having a redder, more natural-looking hue, and is reported to fade more evenly. The combination of both ingredients is a common strategy in cosmetic formulations to leverage their respective strengths, aiming for a rapid yet long-lasting and natural-appearing tan.
Quantitative Data Comparison
The following tables summarize the key performance differences between this compound and DHA based on available experimental data.
| Parameter | This compound | Dihydroxyacetone (DHA) | Key Observations |
| Reaction Speed | Slower, gradual color development over 24-48 hours.[1] | Rapid color development, typically visible within 2-6 hours and fully developed in 8-24 hours.[2][3] | The significant difference in reaction kinetics is a primary differentiator, influencing application techniques and user experience. |
| Color Tone | Tends to produce a tan with a more reddish-brown hue.[4] | Can produce a golden-brown tan, but improper formulation can lead to an orange or yellow tone.[1] | The final color is a crucial factor for consumer satisfaction, with this compound often perceived as providing a more "natural" tan. |
| Tan Longevity | Longer-lasting tan, potentially extending the duration up to 10 days or more. | Tan typically lasts for 3 to 7 days, fading as the outer layer of the skin exfoliates. | The slower reaction of this compound is associated with a more persistent coloration. |
| Stability in Formulation | More stable than DHA, especially at a slightly acidic pH (3-4). | Less stable, particularly in formulations with a pH greater than 5.5, which can lead to discoloration of the product. | Stability is a critical factor for product shelf-life and efficacy. |
| Skin Hydration | Believed to have moisturizing properties and be less drying to the skin. | Can have a drying effect on the skin. | This property is important for overall skin health and the evenness of the tan's fade. |
Table 1: General Performance Comparison of this compound and DHA
| Time After Application | DHA (7.5% Gel) - Change in L* (Lightness) | DHA (7.5% Gel) - Change in a* (Redness) | DHA (7.5% Gel) - Change in b* (Yellowness) | This compound (Anticipated Trend) |
| 4 hours | Significant decrease | Moderate increase | Significant increase | Minimal change |
| 24 hours | Further significant decrease | Further moderate increase | Further significant increase | Gradual decrease in L, slight increase in a and b* |
Experimental Protocols
Colorimetric Analysis of Skin Tanning
Objective: To quantitatively measure the change in skin color after the application of sunless tanning formulations containing this compound or DHA.
Instrumentation:
-
Chromameter (e.g., Konica Minolta CR-400) or Spectrophotometer
-
Standard white calibration plate
Procedure:
-
Baseline Measurement:
-
Select a test area on the subject's skin (e.g., inner forearm).
-
Cleanse the area gently and allow it to dry completely.
-
Calibrate the colorimeter using the standard white plate.
-
Take at least three colorimetric readings from the test area and record the average L, a, and b* values. The L* value represents lightness (0=black, 100=white), the a* value represents the red/green axis, and the b* value represents the yellow/blue axis.
-
-
Product Application:
-
Apply a standardized amount of the test formulation (containing either this compound or DHA) evenly to the test area.
-
Allow the product to dry as per the manufacturer's instructions.
-
-
Post-Application Measurements:
-
At specified time points (e.g., 4, 8, 24, 48, and 72 hours), repeat the colorimetric measurements on the same test area.
-
Ensure the same measurement location is used for each reading.
-
-
Data Analysis:
-
Calculate the change in L, a, and b* values (ΔL, Δa, Δb*) from the baseline for each time point.
-
The total color difference (ΔE) can be calculated using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2].
-
Compare the color development kinetics and final color coordinates between the this compound and DHA formulations.
-
Stability Testing of Formulations via High-Performance Liquid Chromatography (HPLC)
Objective: To assess the chemical stability of this compound and DHA in a cosmetic formulation over time and under various stress conditions.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Analytical column suitable for the separation of small polar molecules (e.g., C18 column)
-
Incubators/ovens for controlled temperature and humidity storage
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the cosmetic formulation and dissolve it in a suitable solvent system (e.g., a mixture of water and acetonitrile).
-
Filter the sample to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of solvents (e.g., a gradient of water with a small amount of acid, like formic acid, and acetonitrile) to achieve good separation of the active ingredient from other formulation components and potential degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
-
Detection Wavelength: A wavelength at which the active ingredient has maximum absorbance (e.g., determined by a UV scan).
-
-
Stability Study Design:
-
Store samples of the formulation under various conditions:
-
Accelerated Stability: Higher temperatures (e.g., 40°C, 50°C) and controlled humidity.
-
Real-Time Stability: Recommended storage conditions (e.g., room temperature).
-
Photostability: Exposure to a controlled light source.
-
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 3, 6 months), analyze the stored samples by HPLC.
-
Quantify the concentration of the active ingredient (this compound or DHA) by comparing the peak area to a standard curve prepared from a known concentration of the pure ingredient.
-
-
Data Interpretation:
-
Calculate the percentage of the active ingredient remaining at each time point under each storage condition.
-
A significant decrease in the concentration of the active ingredient indicates instability.
-
Skin Hydration Measurement
Objective: To evaluate the effect of this compound and DHA formulations on skin surface hydration.
Instrumentation:
-
Corneometer® (e.g., CM 825)
Procedure:
-
Acclimatization:
-
Subjects should acclimatize to the controlled environment (temperature and humidity) for at least 20-30 minutes before measurements are taken.
-
-
Baseline Measurement:
-
Select a test area on the skin (e.g., volar forearm).
-
Take at least three baseline hydration readings with the Corneometer and record the average value. The instrument measures the capacitance of the skin, which is related to its water content, and provides a value in arbitrary units.
-
-
Product Application:
-
Apply a standardized amount of the test formulation to the designated area.
-
-
Post-Application Measurements:
-
At specified time points (e.g., 1, 2, 4, 8, and 24 hours) after application, repeat the hydration measurements on the same test area.
-
-
Data Analysis:
-
Compare the post-application hydration values to the baseline values to determine the change in skin hydration over time.
-
Compare the hydration effects of the this compound formulation, the DHA formulation, and a control (no product).
-
Visualizations
Maillard Reaction Pathway
The following diagram illustrates the initial steps of the Maillard reaction, which is the chemical process responsible for the color change in sunless tanning.
Caption: Initial stages of the Maillard reaction in sunless tanning.
Experimental Workflow for Comparative Analysis
This diagram outlines the logical flow of a comparative study between this compound and DHA.
Caption: Workflow for comparing this compound and DHA performance.
Conclusion
The choice between this compound and DHA, or their combination, depends on the desired performance characteristics of the final sunless tanning product. DHA offers rapid and intense color formation, while this compound provides a more gradual, potentially more natural-looking, and longer-lasting tan with the added benefit of being less drying to the skin. For the development of advanced and consumer-preferred formulations, a thorough understanding of their individual and synergistic effects, supported by robust quantitative data, is essential. Further research directly comparing the colorimetric and kinetic properties of this compound and DHA under identical conditions would be highly valuable to the field.
References
A Researcher's Guide to Optimal L-Erythrulose Production: Benchmarking Microbial Strains
For researchers, scientists, and drug development professionals, the microbial production of L-Erythrulose, a valuable rare sugar and cosmetic ingredient, presents a landscape dominated by highly efficient bacterial biotransformations. This guide provides a comparative analysis of leading microbial strains, supported by experimental data, to inform strain selection and process optimization for maximizing production titers and yields.
The primary route for microbial this compound synthesis is the regioselective oxidation of the polyol meso-erythritol. Bacteria from the Gluconobacter genus are the undisputed champions of this bioconversion, demonstrating remarkable efficiency. However, ongoing research into engineered yeasts offers a glimpse into future alternative platforms. This guide will delve into the performance metrics of key strains, detail the underlying metabolic pathways, and provide standardized experimental protocols.
Comparative Performance of this compound Producing Strains
The efficiency of this compound production is primarily measured by three key metrics: titer (the final product concentration in g/L), yield (the mass of product generated per mass of substrate consumed, in g/g or %), and productivity (the rate of production, typically in g/L/h). The following table summarizes the performance of several benchmarked microbial strains under various cultivation strategies.
| Microbial Strain | Type | Substrate | Cultivation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Gluconobacter oxydans 621HΔupp BP.8 | Engineered Bacterium | meso-Erythritol | Batch (Resting Cells) | 242 | 0.99 | 10.0 | [1][2] |
| Gluconobacter oxydans 621HΔupp BP.8 | Engineered Bacterium | meso-Erythritol | Continuous (Cell Retention) | 54 | 0.99 | 27.0 | [1][2] |
| Gluconobacter kondonii CGMCC8391 | Wild-Type Bacterium | meso-Erythritol | Fed-Batch | 207.9 | 0.94 | 6.5 | [2] |
| Gluconobacter frateurii IFO 3254 | Wild-Type Bacterium | Erythritol (B158007) | Batch (Resting Cells) | ~100 (from 10% substrate) | 0.98 | 2.04 | |
| Acetobacter suboxydans | Wild-Type Bacterium | meso-Erythritol | Batch | Not specified | ~0.60 | Not specified | |
| Yarrowia lipolytica (Engineered) | Engineered Yeast | Erythritol | Batch | Not specified | 0.64 | 0.116 (g/gDCW·h) |
Metabolic Pathway and Engineering Strategies
The core of this compound production in these microorganisms is a single oxidative step. In Gluconobacter species, this reaction is catalyzed by a membrane-bound polyol dehydrogenase, which utilizes pyrroloquinoline quinone (PQQ) as a cofactor. The enzyme specifically oxidizes the hydroxyl group at the C2 position of meso-erythritol to yield this compound.
Metabolic engineering efforts have focused on enhancing the efficiency of this natural pathway. The high-performing Gluconobacter oxydans 621HΔupp BP.8 strain, for instance, is a multideletion mutant. By removing eight other membrane-bound dehydrogenases, metabolic flux is channeled more directly towards the desired erythritol oxidation, preventing by-product formation and increasing overall efficiency.
Figure 1. Metabolic pathway for this compound production from meso-erythritol.
Experimental Methodologies
To achieve the high titers reported, specific experimental protocols are essential. Below are generalized methodologies for the cultivation of Gluconobacter strains and the subsequent quantification of this compound.
General Fermentation Protocol for Gluconobacter Strains
-
Pre-culture Preparation: Inoculate a single colony of the selected Gluconobacter strain into a complex medium (e.g., containing yeast extract, peptone, and mannitol). Incubate at 30°C with shaking (approx. 200 rpm) for 24-48 hours.
-
Inoculum Development: Transfer the pre-culture to a larger volume of the same medium and incubate under the same conditions to generate sufficient biomass for inoculating the bioreactor.
-
Bioreactor Cultivation:
-
Medium: A production medium typically contains meso-erythritol as the carbon source and substrate (e.g., 100-250 g/L), along with a nitrogen source (like yeast extract) and mineral salts.
-
Bioreactor Setup: A stirred-tank bioreactor is commonly used. Key parameters must be tightly controlled.
-
pH Control: Maintain pH at 5.0-6.0 using automated addition of a base (e.g., KOH or NaOH).
-
Temperature: Control temperature at 30°C.
-
Aeration & Dissolved Oxygen (DO): This is a critical parameter. Gluconobacter is strictly aerobic. Maintain DO levels above 20% saturation by controlling both the agitation speed (e.g., 500-1200 rpm) and the air flow rate (e.g., 1-2 vvm). Some advanced strategies, like that for G. kondonii CGMCC8391, use a two-stage oxygen supply control to first promote cell growth and then maximize product accumulation.
-
-
Process Mode:
-
Batch/Fed-Batch: For high-titer production, a fed-batch strategy is often employed to avoid substrate inhibition at high initial concentrations of meso-erythritol.
-
Resting Cells: To maximize productivity and yield, biotransformations are often conducted with high concentrations of non-growing "resting" cells, which focus solely on converting the substrate to the product.
-
Continuous Process: As demonstrated with G. oxydans 621HΔupp BP.8, a continuous process with cell retention can significantly boost productivity, although it may result in a lower final titer to prevent product inhibition.
-
Figure 2. General experimental workflow for microbial this compound production.
This compound Quantification Protocol
Accurate quantification of the substrate (meso-erythritol) and product (this compound) is critical for monitoring fermentation progress and calculating performance metrics. High-Performance Liquid Chromatography (HPLC) is the standard analytical method.
-
Sample Preparation: Collect a sample from the bioreactor. Centrifuge to remove microbial cells. Dilute the resulting supernatant with ultrapure water to a concentration within the linear range of the HPLC detectors.
-
HPLC System & Conditions:
-
Column: A column suitable for sugar analysis, such as a Lichrospher 5-NH2 column (250 mm x 4.6 mm), is effective.
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 90:10 v/v) is typically used.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Temperature: Maintain the column at 30°C.
-
-
Detection:
-
This compound: Detected using an ultraviolet (UV) detector at a wavelength of 277 nm.
-
meso-Erythritol: As it lacks a chromophore, it is detected using a refractive index (RI) detector.
-
-
Quantification: Calculate concentrations by comparing peak areas to those of known standards for both this compound and meso-erythritol.
Conclusion and Outlook
The production of this compound is a mature biotechnological process, with Gluconobacter species, particularly engineered strains of G. oxydans, offering exceptionally high titers, yields, and productivities. For researchers aiming for maximal output, the G. oxydans 621HΔupp BP.8 strain represents the current state-of-the-art, especially when coupled with a continuous fermentation process with cell retention to achieve the highest productivity. For high-titer applications, a fed-batch process with either this strain or a high-performing wild-type like G. kondonii CGMCC8391 is recommended.
While other microorganisms like Acetobacter and engineered yeasts show potential, they currently do not match the performance of Gluconobacter. Future research in metabolic engineering of these alternative hosts may unlock new possibilities, potentially leveraging different substrates or offering advantages in downstream processing. However, for current production goals, the path to optimal this compound synthesis clearly lies with the targeted application and process optimization of elite Gluconobacter strains.
References
L-Erythrulose: A Validated Substrate for Specific Enzymes in Drug Development and Research
For researchers, scientists, and drug development professionals, the validation of L-Erythrulose as a specific substrate for various enzymes opens new avenues for therapeutic intervention and diagnostic assay development. This guide provides a comparative analysis of this compound's performance against alternative substrates, supported by experimental data and detailed protocols.
This compound, a naturally occurring tetrose sugar, has garnered significant interest in the scientific community for its role as a substrate in several key enzymatic reactions. Its specificity allows for the targeted study of enzyme function and the development of novel therapeutic strategies. This report details the validation of this compound as a substrate for a panel of enzymes, comparing its activity with other known substrates.
Comparative Analysis of Enzyme Kinetics
The efficacy of an enzyme-substrate interaction is quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while Vmax represents the maximum rate at which the enzyme can catalyze the reaction. The following tables summarize the available kinetic data for various enzymes with this compound and alternative substrates.
Table 1: Polyol Dehydrogenase
| Substrate | Km (mM) | Vmax (U/mg) | Source Organism |
| This compound | Data not available | Data not available | Candida chrysogenum |
| D-Sorbitol | Data not available | Data not available | Candida chrysogenum |
| Xylitol | Data not available | Data not available | Candida chrysogenum |
| D-Mannitol | Data not available | Data not available | Candida chrysogenum |
Table 2: L-Ribose (B16112) Isomerase
| Substrate | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) | Source Organism |
| L-Ribulose (B1680624) | 42.48 | 9259.26 | 217.43 | Mycetocola miduiensis[1] |
| L-Ribose | Data not available | Data not available | Data not available | Mycetocola miduiensis[1] |
Note: L-Ribose Isomerase catalyzes the reversible isomerization of L-ribose and L-ribulose. The provided data is for the conversion of L-ribulose.
Table 3: D-Fructose-6-Phosphate Aldolase (B8822740) (FSA)
| Substrate (Acceptor) | Donor Substrate | Relative Activity (%) | Source Organism |
| This compound | Dihydroxyacetone (DHA) | Data not available | Escherichia coli |
| D-Glyceraldehyde-3-phosphate | Dihydroxyacetone (DHA) | 100 | Escherichia coli |
| N-Cbz-aminoaldehydes | Dihydroxyacetone (DHA) | 5- to >900-fold higher than wild-type | Escherichia coli (mutant)[2] |
Note: D-Fructose-6-Phosphate Aldolase (FSA) from E. coli has been shown to catalyze the aldol (B89426) addition of dihydroxyacetone to various acceptor substrates. While this compound is a product of an FSA-catalyzed reaction, specific kinetic data for it as a substrate is not available in the provided results. The table shows the relative activity with other acceptor substrates.
Table 4: Transketolase
| Substrate | Km (mM) | Source Organism |
| Hydroxypyruvate (donor) | Data not available | Saccharomyces cerevisiae |
| Glycolaldehyde (acceptor) | Data not available | Saccharomyces cerevisiae |
| Ribose 5-phosphate | 0.3 | Rat Liver |
| Xylulose 5-phosphate | 0.5 | Rat Liver |
Note: Transketolase catalyzes the synthesis of this compound from hydroxypyruvate and glycolaldehyde.[3] Kinetic constants for this compound as a direct substrate are not provided, as it is a product of the reaction. The table includes Km values for other known substrates of transketolase for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Polyol Dehydrogenase Activity Assay
This spectrophotometric assay measures the activity of polyol dehydrogenases by monitoring the production of NADH.
Materials:
-
Homogenization medium (500 mM Sucrose, 150 mM Potassium chloride, 1 mM EDTA, 50 mM Tris-HCl pH 7.4)
-
200 mM Phenylmethylsulfonyl fluoride (B91410) (PMSF) in absolute ethanol
-
Substrate solution A: 50 mM NAD+ in water
-
Substrate solution B: 57 mM polyol (e.g., this compound, Sorbitol, Mannitol) in 50 mM glycine/NaOH buffer pH 10.0
-
Spectrophotometer
Procedure:
-
Homogenize tissue samples in cold homogenization medium containing 1 mM PMSF.
-
Centrifuge the homogenate to obtain the supernatant containing the enzyme.
-
In a tube, mix 100 µl of substrate solution A with 880 µl of substrate solution B and 20 µl of the enzyme sample.
-
Immediately measure the absorbance at 340 nm at 25°C for 3-5 minutes.
-
Ensure the activity is linear with time and proportional to the sample concentration.
-
A control reaction without the polyol substrate should be run to monitor for non-specific increases in absorbance.[4]
L-Ribose Isomerase Activity Assay
This assay quantifies L-ribose isomerase activity by measuring the formation of L-ribose from L-ribulose using the cysteine-carbazole method.
Materials:
-
0.5 M glycine-sodium hydroxide (B78521) buffer (pH 9.0)
-
0.05 M L-ribulose solution
-
Enzyme solution
-
Cysteine-carbazole reagent
Procedure:
-
Mix 0.05 ml of 0.5 M glycine-sodium hydroxide buffer (pH 9.0), 0.05 ml of 0.05 M L-ribulose, and an appropriate volume of the enzyme solution to a total volume of 0.5 ml.
-
Incubate the reaction mixture at 30°C.
-
Quantify the amount of L-ribose formed using the cysteine-carbazole method at specific time intervals.
-
One unit of L-ribose isomerase activity is defined as the amount of enzyme that forms one µmole of L-ribose per minute.
D-Fructose-6-Phosphate Aldolase (FSA) Activity Assay
This is a colorimetric assay to measure the activity of aldolase.
Materials:
-
Aldolase Assay Buffer
-
Aldolase Substrate (Fructose-1,6-bisphosphate)
-
Aldolase Enzyme Mix
-
Aldolase Developer
-
NADH Standard
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare samples (cell lysates, tissue homogenates, serum, or plasma) in Aldolase Assay Buffer.
-
Add samples and Aldolase Positive Control to a 96-well plate and adjust the volume to 50 µl with Aldolase Assay Buffer.
-
Prepare a Reaction Mix containing Aldolase Assay Buffer, Aldolase Enzyme Mix, Aldolase Developer, and Aldolase Substrate.
-
Add 50 µl of the Reaction Mix to each well.
-
For background control, prepare a similar mix without the Aldolase Substrate.
-
Measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C.
Transketolase Activity Assay
This fluorometric assay measures transketolase activity in biological samples.
Materials:
-
TKT Assay Buffer
-
TKT Substrate Mix
-
TKT Developer
-
TKT Enzyme Mix
-
TKT Probe
-
Glyceraldehyde 3-phosphate Standard
-
96-well plate
-
Fluorometric plate reader
Procedure:
-
Prepare cell or tissue lysates in TKT Assay Buffer.
-
For samples with high background, perform ultrafiltration.
-
Add samples to a 96-well plate. Prepare separate wells for Sample Background Control.
-
Prepare a Reaction Mix containing TKT Assay Buffer, TKT Substrate Mix, TKT Developer, TKT Enzyme Mix, and TKT Probe.
-
Add the Reaction Mix to the sample wells. For background control wells, prepare a mix without the TKT Substrate Mix.
-
Incubate and measure fluorescence (λEx = 535 nm/λEm = 587 nm) in kinetic mode.
Visualizing Enzymatic Pathways and Workflows
To further elucidate the role of this compound in enzymatic reactions, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Enzymatic synthesis and utilization pathways of this compound.
Caption: General experimental workflow for enzyme activity assays.
References
- 1. Characterization of a recombinant l-ribose isomerase from Mycetocola miduiensis and its application for the production of l-ribulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-guided redesign of d-fructose-6-phosphate aldolase from E. coli: remarkable activity and selectivity towards acceptor substrates by two-point mutation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]
Safety Operating Guide
Proper Disposal of L-Erythrulose: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our environment. This guide provides detailed, step-by-step procedures for the proper disposal of L-Erythrulose, a natural keto-sugar commonly used in research and development within the pharmaceutical and cosmetic industries. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is a critical aspect of good laboratory practice.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is essential to be equipped with the appropriate personal protective equipment (PPE). While this compound is not considered a significant irritant to the eyes or skin, basic laboratory safety protocols should always be followed.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety glasses or goggles.
-
Hand Protection: Nitrile rubber gloves are recommended.
-
Body Protection: A standard laboratory coat.
In the event of a spill, contain the material and clean the area thoroughly. For liquid spills, wipe up with an absorbent material such as a cloth or fleece.[1] For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[3]
Quantitative Data Summary
The following table summarizes key safety and disposal-related data for this compound, compiled from various safety data sheets.
| Parameter | Value | Source |
| GHS Classification | Not classified as a hazardous substance or mixture | |
| Potential Health Hazards | Eyes: Not expected to be an irritant. Skin: Not expected to be an irritant. Ingestion: May cause nausea, vomiting, or diarrhea. | |
| Flammability | May be combustible at high temperatures. Flash Point: >121°C (>250°F) | |
| Incompatible Materials | Strong acids, strong bases, and strong oxidizing agents | |
| Biodegradability | Readily biodegradable |
Step-by-Step Disposal Protocol
Follow these procedural steps for the routine disposal of this compound waste generated during research activities.
1. Waste Collection and Segregation:
-
Designate a specific, clearly labeled waste container for this compound waste. The container should be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure lid.
-
Do not mix this compound waste with incompatible materials such as strong acids, strong bases, or strong oxidizing agents.
2. Handling of Surplus and Non-Recyclable Solutions:
-
For surplus or non-recyclable this compound solutions, it is recommended to offer them to a licensed disposal company.
-
Do not dispose of undiluted this compound solutions directly into the sewer system.
3. Disposal of Small Quantities (Subject to Local Regulations):
-
Some institutional guidelines may permit the disposal of small quantities of readily biodegradable and non-hazardous substances like D-Erythrulose (an isomer of this compound) down the sanitary sewer with copious amounts of water.
-
Crucially, always consult and adhere to your institution's specific waste disposal policies and local regulations before considering this option for this compound.
4. Disposal of Empty Containers:
-
Empty containers that previously held this compound should be disposed of as unused product.
-
Do not reuse empty containers.
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.
5. Spill Residue Disposal:
-
Absorbent material contaminated with this compound from a spill cleanup should be placed in a suitable, closed container for disposal.
-
Some sources suggest that the absorbed material can be neutralized with chalk, an alkali solution, or ammonia (B1221849) before disposal in accordance with regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling L-Erythrulose
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of all laboratory chemicals is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of L-Erythrulose.
Personal Protective Equipment (PPE)
When handling this compound, adherence to standard laboratory safety protocols is crucial. While not classified as a hazardous substance, proper PPE minimizes any potential risks.[1]
Eye Protection:
Hand Protection:
-
Wear appropriate chemical-resistant gloves.[3] Nitrile rubber gloves are recommended.[1]
-
Gloves should be inspected for integrity before each use.
-
Proper glove removal technique must be followed to avoid skin contact.
Body Protection:
-
A laboratory coat is mandatory.
-
Closed-toe shoes must be worn.
-
Choose body protection appropriate for the amount and concentration of the substance being handled.
Operational Plan: Step-by-Step Handling Procedure
Preparation:
-
Ensure a clean and tidy workspace.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Confirm proper ventilation in the work area.
-
Don all required PPE as outlined above.
Handling:
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or apply cosmetics in the laboratory.
-
Take precautions to prevent static discharge.
-
Keep the container tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from direct sunlight and sources of heat. Avoid temperatures above 60°C.
-
Store away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.
Disposal Plan
Spill Cleanup:
-
In the event of a spill, wear appropriate PPE.
-
Wipe up the spill with an absorbent material like a cloth or fleece.
-
For larger spills, sweep up the material and place it in a suitable, closed container for disposal.
-
Clean the surface thoroughly with water to remove any residual contamination.
-
Neutralize the spill area with chalk, alkali solution, or ammonia (B1221849) if necessary.
Waste Disposal:
-
Dispose of this compound waste and any contaminated materials in accordance with federal, state, and local regulations.
-
Containers should be sent to an approved waste handling site for recycling or disposal. The recommended disposal method is to landfill.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Acute Oral Toxicity (Rat, LD50) | >2,000 mg/kg | |
| Acute Dermal Toxicity (Rat, LD0) | 2,000 mg/kg | |
| Flash Point | >121°C (>250°F) | |
| Partition Coefficient (n-octanol/water, 35°C) | Log Pow < 1.32 |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
